molecular formula C20H35NO2 B164275 N-Linolenoylethanolamine CAS No. 57086-93-8

N-Linolenoylethanolamine

Número de catálogo: B164275
Número CAS: 57086-93-8
Peso molecular: 321.5 g/mol
Clave InChI: HBJXRRXWHSHZPU-PDBXOOCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Linolenoyl ethanolamide (ALA-EA or ALEA) is a bioactive lipid belonging to the N-acylethanolamine (NAE) family, structurally analogous to the well-characterized endocannabinoid anandamide. It is formed endogenously from its precursor, alpha-linolenic acid (an omega-3 fatty acid), and is considered a potential 'protector' of the omega-3 pathway. Current research indicates that ALEA is a ligand for nuclear peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism and inflammation. This mechanism suggests its research value lies in studying metabolic syndromes, inflammatory processes, and energy homeostasis. Unlike classical endocannabinoids that primarily bind to cannabinoid receptors CB1 and CB2, ALEA's affinity for PPARs positions it as a compound of interest for investigating alternative signaling pathways that modulate gene expression related to fat burning and anti-inflammatory responses. Studies, such as those cited on PubMed, explore its role in the gut-brain axis and its potential effects on feeding behavior and satiety. Researchers utilize this high-purity Alpha-Linolenoyl ethanolamide to probe the complex endocannabinoid-like signaling system and its interplay with omega-3 fatty acids, offering insights into novel therapeutic targets for metabolic and inflammatory diseases. This product is intended for research purposes only in a laboratory setting.

Propiedades

IUPAC Name

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXRRXWHSHZPU-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694017
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Linolenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

57086-93-8
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chapter 1: Core Biosynthesis Pathways of N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Linolenoylethanolamine (LNEA) Biosynthesis Pathways in the Brain

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a variety of physiological processes, including neuroinflammation, pain perception, and energy balance. This family includes the well-known endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety factor oleoylethanolamide (OEA). This compound (LNEA), the ethanolamide of the omega-3 fatty acid α-linolenic acid, is a less-studied but significant member of this class, implicated in various physiological functions. The endogenous levels of LNEA and other NAEs are tightly regulated by the coordinated action of biosynthetic and degradative enzymes, making these enzymes critical targets for therapeutic development.

This guide provides a comprehensive overview of the primary and alternative biosynthetic pathways for NAEs, including LNEA, within the central nervous system. It details the key enzymes involved, summarizes quantitative data on NAE levels and enzyme kinetics, and provides detailed experimental protocols for their study.

The biosynthesis of NAEs is primarily understood to occur "on-demand" from membrane phospholipid precursors. While several pathways have been identified, they all begin with the formation of an N-acyl-phosphatidylethanolamine (NAPE) intermediate.

The Canonical NAPE-PLD Pathway

The classic and most direct pathway for NAE biosynthesis involves two enzymatic steps.[1][2][3]

  • N-Acylation of Phosphatidylethanolamine (PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of a fatty acyl group (like linolenic acid) from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine head group of phosphatidylethanolamine (PE).[4][5] This reaction produces the key intermediate, N-acyl-phosphatidylethanolamine (NAPE). The specific NAE produced is determined by the fatty acid transferred in this step.

  • Hydrolysis of NAPE: The NAPE intermediate is then hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[6][7] This enzyme cleaves the glycerophosphate-ethanolamine bond of NAPE to release the NAE (e.g., LNEA) and phosphatidic acid (PA).[7][8] NAPE-PLD is a zinc metallohydrolase that is considered a principal enzyme in the biosynthesis of many NAEs.[9]

Canonical NAE Biosynthesis Pathway PC Phosphatidylcholine (PC) (sn-1 Linolenoyl) NAT N-Acyltransferase (NAT) (Ca²⁺-dependent) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Linolenoyl- phosphatidylethanolamine (NAPE) NAT->NAPE N-Acylation LysoPC Lysophosphatidylcholine NAT->LysoPC NAPE_PLD NAPE-PLD NAPE->NAPE_PLD LNEA This compound (LNEA) NAPE_PLD->LNEA Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA

Caption: The canonical two-step pathway for NAE biosynthesis.
NAPE-PLD-Independent Pathways

Studies using NAPE-PLD knockout mice have revealed that while the levels of saturated and monounsaturated NAEs are significantly reduced, the levels of polyunsaturated NAEs like anandamide are often unchanged.[6][10] This strongly indicates the presence of alternative, NAPE-PLD-independent biosynthetic routes in the brain.[1][2][11] At least four distinct pathways have been proposed, all of which utilize NAPE as the initial precursor.[11]

  • Pathway 1 (ABHD4/GDE): Involves the enzyme α,β-hydrolase domain-4 (ABHD4) which forms a glycerophospho-NAE (GP-NAE) intermediate. This is subsequently acted upon by a glycerophosphodiesterase (GDE) to yield the final NAE.[11]

  • Pathway 2 (ABHD4/sPLA2 and GDE): This route also involves ABHD4, along with secretory phospholipase A2 (sPLA2), to generate a lysoNAPE intermediate. A GDE then converts lysoNAPE to the NAE.[11]

  • Pathway 3 (PLC/Phosphatase): In this pathway, Phospholipase C (PLC) cleaves NAPE to form phospho-NAE (pNAE). This intermediate is then dephosphorylated by a phosphatase, such as PTPN22, to release the NAE.[6]

Alternative NAE Biosynthesis Pathways All pathways originate from NAPE cluster_1 Pathway 1 cluster_2 Pathway 2 cluster_3 Pathway 3 NAPE N-Acyl-Phosphatidylethanolamine (NAPE) ABHD4_1 ABHD4 NAPE->ABHD4_1 ABHD4_2 ABHD4 / sPLA₂ NAPE->ABHD4_2 PLC PLC NAPE->PLC GP_NAE Glycerophospho-NAE ABHD4_1->GP_NAE GDE1 GDE1/4 GP_NAE->GDE1 NAE1 NAE GDE1->NAE1 LysoNAPE Lyso-NAPE ABHD4_2->LysoNAPE GDE2 GDE4/7 LysoNAPE->GDE2 NAE2 NAE GDE2->NAE2 pNAE Phospho-NAE PLC->pNAE PTP Phosphatase (e.g., PTPN22) pNAE->PTP NAE3 NAE PTP->NAE3

Caption: NAPE-PLD-independent pathways for NAE biosynthesis.

Chapter 2: Quantitative Analysis of NAE Biosynthesis

The concentration of NAEs and the activity of their metabolic enzymes vary significantly across different brain regions, reflecting their diverse roles in neural signaling.

Table 1: Endogenous NAE Levels in Rodent Brain

This table summarizes the basal concentrations of major NAEs in various regions of the rodent brain. These values can fluctuate based on physiological conditions and time of day.[12]

N-Acylethanolamine (NAE)Brain RegionConcentration (pmol/g tissue)Species
Anandamide (AEA) Striatum~5Rat
Hippocampus~2Rat
Prefrontal Cortex~1.5Rat
Brainstem~11Rat
Palmitoylethanolamine (PEA) Hippocampus~25Rat
Striatum~20Rat
Hypothalamus~15Rat
Oleoylethanolamine (OEA) Hippocampus~120Rat
Striatum~100Rat
Hypothalamus~80Rat
Linoleoylethanolamide (LEA) Human Plasma0.05 ng/mL (LLOQ)Human

Data compiled from multiple sources.[5][12][13][14] Absolute values can vary between studies based on analytical methods.

Table 2: Kinetic Parameters of Key Enzymes in NAE Metabolism

The efficiency of NAE biosynthesis and degradation is determined by the kinetic properties of the involved enzymes.

EnzymeSubstrateKm (μM)VmaxSource
NAPE-PLD flame-NAPE12.4227 RFU/minRecombinant Mouse
PED60.59-Human NAPE-PLD transfected lysate
FAAH Anandamide5-10-Rat Brain Membranes
Anandamide~134.5 nmol/min/mgRat Liver Microsomes

Data compiled from multiple sources.[8][12][15][16] Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) reflects the maximum rate of the reaction.

Chapter 3: Experimental Protocols

Accurate quantification of LNEA and characterization of its biosynthetic enzymes are essential for research and drug development.

Protocol 3.1: Quantification of this compound in Brain Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in complex biological matrices.[13]

LNEA Quantification Workflow Sample 1. Brain Tissue Sample (Snap-frozen, ~50-100 mg) Homogenize 2. Homogenization (Ice-cold methanol containing internal standards, e.g., LNEA-d4) Sample->Homogenize Extract 3. Lipid Extraction (Modified Folch method: Chloroform/Methanol/Water) Homogenize->Extract Centrifuge1 4. Phase Separation (Centrifugation) Extract->Centrifuge1 Dry 5. Evaporation (Collect organic phase, dry under N₂ stream) Centrifuge1->Dry SPE 6. Solid-Phase Extraction (SPE) (Optional cleanup using silica gel column) Dry->SPE Reconstitute 7. Reconstitution (Mobile phase solvent) SPE->Reconstitute LCMS 8. LC-MS/MS Analysis (Reversed-phase C18 column, ESI+, MRM mode) Reconstitute->LCMS

Caption: A generalized workflow for the quantification of LNEA.

Methodology:

  • Sample Preparation: Snap-frozen brain tissue (50-100 mg) is weighed and homogenized in ice-cold methanol to quench enzymatic activity.[17] An appropriate deuterated internal standard (e.g., LNEA-d4) is added at this stage to account for extraction efficiency and instrument response.[13][17]

  • Lipid Extraction: Lipids are extracted using a modified Folch liquid-liquid extraction with a chloroform:methanol:water mixture (typically 2:1:0.75 v/v/v).[17]

  • Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic solvent is evaporated to dryness under a gentle stream of nitrogen. The lipid extract is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separation is achieved using a reversed-phase C18 column with a gradient elution, typically using mobile phases of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium acetate.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source. Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for LNEA and its internal standard.

Protocol 3.2: NAPE-PLD Activity Assay

Measuring NAPE-PLD activity is crucial for screening potential inhibitors or activators and for understanding its role in various conditions. Assays can be performed using radiolabeled, fluorescent, or unlabeled synthetic NAPE substrates.

Methodology (LC-MS-based): [cites: 7, 14]

  • Enzyme Source Preparation: Brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Membrane fractions, which are enriched in NAPE-PLD, can be prepared by ultracentrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the membrane protein lysate (e.g., 50-100 µg total protein) with assay buffer.

    • If testing inhibitors, pre-incubate the enzyme with the compound for a specified time (e.g., 30 minutes at 37°C).[9]

    • Initiate the reaction by adding a synthetic NAPE substrate (e.g., N-heptadecanoyl-PE, C17:0-NAPE) to a final concentration in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 60-90 minutes). The reaction is linear with respect to time and protein concentration within certain limits that should be determined empirically.

  • Reaction Quench & Extraction: Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform/methanol) containing an internal standard for the NAE product (e.g., C17:0-NAE-d4). Perform lipid extraction as described in Protocol 3.1.

  • Analysis: Quantify the amount of NAE product formed (e.g., C17:0-NAE) using LC-MS/MS.

  • Data Analysis: NAPE-PLD activity is expressed as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Chapter 4: Catabolism of this compound

To fully understand the regulation of LNEA levels, it is essential to consider its degradation. The primary enzyme responsible for the catabolism of LNEA and other NAEs in the brain is Fatty Acid Amide Hydrolase (FAAH).[16][18][19]

FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAEs, breaking them down into their constituent fatty acid (linolenic acid) and ethanolamine.[16][18] This action terminates the signaling activity of the NAE. The activity of FAAH is therefore a critical determinant of the duration and magnitude of LNEA signaling in the brain. Inhibition of FAAH leads to an elevation of endogenous NAE levels and is a major strategy in drug development.[18]

LNEA Catabolism Pathway LNEA This compound (LNEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LNEA->FAAH Products FAAH->Products Hydrolysis LinolenicAcid α-Linolenic Acid Products->LinolenicAcid Ethanolamine Ethanolamine Products->Ethanolamine

Caption: The primary catabolic pathway for LNEA via FAAH.

Conclusion

The biosynthesis of this compound in the brain is a complex process governed by multiple enzymatic pathways. While the canonical N-acyltransferase/NAPE-PLD route is a key contributor, the existence of several NAPE-PLD-independent pathways highlights the robustness and complexity of NAE metabolism. This network of pathways allows for differential regulation of specific NAEs in various brain regions and under different physiological conditions. A thorough understanding of these biosynthetic routes, coupled with robust analytical methods for their quantification and activity measurement, is fundamental for researchers and drug development professionals aiming to modulate the endocannabinoid system for therapeutic benefit.

References

N-Linolenoylethanolamine (LNEA): A Technical Guide to its Discovery and Isolation from Porcine Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a diverse range of physiological processes. Among these, N-Linolenoylethanolamine (LNEA), derived from the essential omega-3 fatty acid α-linolenic acid, is of growing interest due to its potential roles in neuromodulation and inflammation. While the presence of various NAEs in the mammalian brain is well-established, this technical guide focuses on the discovery and isolation of LNEA specifically from the porcine brain. The pig represents a valuable translational model in neuroscience research due to the anatomical and physiological similarities of its brain to that of humans. This document provides a comprehensive overview of the isolation and quantification of LNEA, its putative signaling pathways, and relevant quantitative data to support further research and development.

Discovery and Significance

The discovery of N-arachidonoylethanolamine (anandamide) as the first endogenous cannabinoid ligand in pig brain spurred the investigation of other NAEs in mammalian tissues[1]. It is now understood that a variety of NAEs, including saturated, monounsaturated, and polyunsaturated species, are present in the brain and possess distinct biological activities[1]. While a singular discovery paper for LNEA in porcine brain is not prominent in the literature, its presence has been confirmed through comprehensive analyses of the NAE profile in this tissue. A notable study by Berger et al. (2001) demonstrated that the levels of various NAEs in the brains of piglets are directly influenced by the dietary intake of their precursor fatty acids[2][3]. This research provides strong evidence for the endogenous presence of LNEA in the porcine brain and a foundational methodology for its quantification.

The significance of LNEA lies in its potential to modulate the endocannabinoid system and other signaling pathways. As a derivative of an omega-3 fatty acid, LNEA is implicated in the anti-inflammatory and neuroprotective benefits associated with these essential nutrients. Understanding its specific roles and mechanisms of action is a promising area for the development of novel therapeutics for neurological and inflammatory disorders.

Quantitative Data

The endogenous levels of LNEA and other major NAEs in the porcine brain have been quantified. The following tables summarize the available data.

Table 1: Endogenous Levels of N-Acylethanolamines in Piglet Brain

N-Acylethanolamine (NAE)Acyl GroupConcentration (pmol/g wet weight)Reference
This compound (LNEA)18:3 (n-3)1.1 ± 0.2Berger et al., 2001
N-Arachidonoylethanolamine (AEA)20:4 (n-6)5.8 ± 1.3Berger et al., 2001
N-Docosahexaenoylethanolamine (DHEA)22:6 (n-3)2.1 ± 0.5Berger et al., 2001
N-Palmitoylethanolamine (PEA)16:0140.0 ± 20.0Berger et al., 2001
N-Oleoylethanolamine (OEA)18:1 (n-9)180.0 ± 30.0Berger et al., 2001

Data are presented as mean ± SEM for the control group of piglets.

Table 2: Receptor Binding Affinities of Structurally Related N-Acylethanolamines

LigandReceptorBinding Affinity (Ki, nM)Reference
N-Arachidonoylethanolamine (AEA)Human CB125.1Glass et al., 1997
N-Arachidonoylethanolamine (AEA)Human CB235.2Glass et al., 1997
N-Oleoylethanolamine (OEA)Human PPARα~120 (EC50)Fu et al., 2003

Specific binding affinity data for LNEA are not widely available. The data for AEA and OEA are provided as a reference for the potential interactions of LNEA with cannabinoid and PPAR receptors, respectively.

Experimental Protocols

The following is a detailed methodology for the extraction, purification, and quantification of LNEA from porcine brain tissue, adapted from established protocols for NAE analysis.

Tissue Collection and Homogenization
  • Tissue Source: Obtain fresh porcine brain tissue immediately after euthanasia.

  • Dissection and Snap-Freezing: Dissect the brain region of interest on a cold plate, weigh the tissue, and immediately snap-freeze in liquid nitrogen to minimize enzymatic degradation of NAEs. Store at -80°C until extraction.

  • Homogenization: Homogenize the frozen brain tissue in a solution of chloroform:methanol:Tris-HCl 50 mM (pH 7.4) (2:1:1, v/v/v) containing a known amount of a suitable internal standard (e.g., LNEA-d4).

Lipid Extraction (Bligh-Dyer Method)
  • Phase Separation: After homogenization, add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

Purification by Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a silica gel SPE cartridge with methanol followed by chloroform.

  • Sample Loading: Resuspend the dried lipid extract in a small volume of chloroform and load it onto the SPE cartridge.

  • Elution:

    • Wash the column with chloroform to elute neutral lipids.

    • Elute the NAE fraction with a mixture of chloroform:methanol (9:1, v/v).

  • Drying: Evaporate the solvent from the NAE fraction under nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Reconstitute the purified NAE fraction in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation: Use a C18 reverse-phase column to separate the different NAE species.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify LNEA and the internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis: Construct a standard curve using known concentrations of LNEA to calculate the concentration in the brain tissue samples.

Signaling Pathways and Mechanism of Action

The biological effects of LNEA are thought to be mediated through its interaction with components of the endocannabinoid system and other related signaling pathways.

Biosynthesis and Degradation

LNEA, like other NAEs, is synthesized "on-demand" from a membrane phospholipid precursor, N-linolenoyl-phosphatidylethanolamine (NAPE). This synthesis is catalyzed by an N-acyltransferase. The signaling actions of LNEA are terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks it down into α-linolenic acid and ethanolamine.

cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation Membrane Phospholipids Membrane Phospholipids NAPE N-Linolenoyl- phosphatidylethanolamine Membrane Phospholipids->NAPE N-Acyltransferase LNEA LNEA NAPE->LNEA NAPE-PLD N-Acyltransferase N-Acyltransferase Receptors CB1, CB2, PPARα LNEA->Receptors Products α-Linolenic Acid + Ethanolamine LNEA->Products FAAH Cellular Effects Cellular Effects Receptors->Cellular Effects FAAH FAAH

Biosynthesis, Signaling, and Degradation of LNEA.
Interaction with Cannabinoid Receptors

While direct binding data for LNEA is scarce, its structural similarity to anandamide suggests it may interact with the cannabinoid receptors, CB1 and CB2. CB1 receptors are highly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and are involved in regulating inflammation.

Activation of PPARα

Other long-chain NAEs, such as oleoylethanolamide (OEA), are known to be potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα)[4][5][6]. PPARα is a nuclear receptor that regulates lipid metabolism and inflammation. It is plausible that LNEA also activates PPARα, contributing to its potential anti-inflammatory and metabolic effects.

cluster_ecs Endocannabinoid System cluster_ppar PPARα Pathway LNEA LNEA CB1/CB2 CB1/CB2 Receptors LNEA->CB1/CB2 PPARa PPARα LNEA->PPARa G_protein G-protein Coupling CB1/CB2->G_protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Start Porcine_Brain_Tissue Porcine Brain Tissue Start->Porcine_Brain_Tissue Homogenization Homogenization (with Internal Standard) Porcine_Brain_Tissue->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction SPE_Purification Solid-Phase Extraction (SPE) Lipid_Extraction->SPE_Purification LCMS_Analysis LC-MS/MS Analysis SPE_Purification->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End Data_Analysis->End

References

An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding affinity and specificity of N-Linolenoylethanolamine (LNEA), an endogenous N-acylethanolamine (NAE). This document summarizes the current state of knowledge, presents available quantitative data, outlines key experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound (LNEA)

This compound is a member of the N-acylethanolamine family, a class of endogenous lipid signaling molecules. These molecules, including the well-studied endocannabinoid anandamide (AEA), are involved in a wide array of physiological processes. The biological activity of any NAE is dictated by its fatty acid structure, which determines its affinity and efficacy at various cellular receptors. LNEA is derived from α-linolenic acid, an omega-3 polyunsaturated fatty acid. Its pharmacological profile is of significant interest, particularly its interactions with cannabinoid receptors (CB1 and CB2), G-protein coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptors (PPARs).

Receptor Binding Affinity and Specificity

The interaction of LNEA and related NAEs with key receptor targets is summarized below. The data highlights the significant impact of the acyl chain's degree of saturation on receptor affinity and selectivity.

Cannabinoid Receptors: CB1 and CB2

Quantitative data indicates that N-linoleoyl ethanolamide, a structurally similar omega-6 analogue of LNEA, possesses very low affinity for both CB1 and CB2 receptors. This suggests that LNEA is not a significant ligand for the canonical cannabinoid receptors under physiological conditions. Its affinity is several orders of magnitude lower than that of the endocannabinoid anandamide.

CompoundReceptorBinding Affinity (Kᵢ, nM)Reference CompoundReceptorBinding Affinity (Kᵢ, nM)
N-linoleoyl ethanolamide CB1 10,000 Anandamide (AEA)CB189
N-linoleoyl ethanolamide CB2 25,000 Anandamide (AEA)CB2371

Table 1: Comparative binding affinities of N-linoleoyl ethanolamide and Anandamide at human CB1 and CB2 receptors. Data for N-linoleoyl ethanolamide suggests LNEA has weak affinity for these receptors[1].

G-Protein Coupled Receptor 55 (GPR55)
CompoundReceptorFunctional Activity (EC₅₀, nM)Assay Type
This compound (LNEA) GPR55 Data Not Available -
Palmitoylethanolamide (PEA)GPR554GTPγS Binding
Anandamide (AEA)GPR5518GTPγS Binding
Oleoylethanolamide (OEA)GPR55440GTPγS Binding

Table 2: Functional activity of various NAEs at the GPR55 receptor. Note the absence of specific data for LNEA[2]. The data for other NAEs shows a wide range of potencies[2].

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that functions as a transcription factor to regulate lipid metabolism and inflammation. Saturated and monounsaturated NAEs, such as Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA), are known to activate PPARα directly. The role of polyunsaturated NAEs like LNEA at this receptor is less defined, and specific binding affinity data is currently unavailable.

CompoundReceptorFunctional Activity (EC₅₀, µM)Assay Type
This compound (LNEA) PPARα Data Not Available -
Palmitoylethanolamide (PEA)PPARα3Direct Activation
Oleoylethanolamide (OEA)PPARαActivatorDirect Activation

Table 3: Functional activity of NAEs at the PPARα receptor. OEA and PEA are confirmed activators, while specific data for LNEA is lacking[3][4].

Detailed Experimental Protocols

The characterization of LNEA's receptor binding profile relies on a suite of standardized in vitro pharmacological assays. The methodologies for three key assays are detailed below.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from a receptor.

  • Objective : To determine the inhibitory constant (Kᵢ) of LNEA at a specific receptor (e.g., CB1, CB2).

  • Materials :

    • Cell Membranes : Membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing the human receptor of interest.

    • Radioligand : A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]CP-55,940 for cannabinoid receptors).

    • Test Compound : this compound (LNEA).

    • Assay Buffer : Typically 50 mM Tris-HCl, with MgCl₂, EDTA, and fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.

    • Wash Buffer : 50 mM Tris-HCl with 0.05% BSA, pH 7.4.

    • Non-specific Binding Control : A high concentration (e.g., 10 µM) of a non-labeled, potent agonist (e.g., WIN 55,212-2).

    • Filtration System : Glass fiber filters (e.g., GF/C) and a cell harvester.

    • Detection : Liquid scintillation counter.

  • Procedure :

    • Membrane Preparation : Culture cells expressing the target receptor, harvest, and homogenize them in a hypotonic buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

    • Assay Setup : In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of LNEA).

    • Incubation : Incubate the plate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.

    • Filtration : Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing : Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification : Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis :

      • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of LNEA.

      • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of LNEA that inhibits 50% of specific binding).

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingWorkflow prep Prepare Receptor Membranes (e.g., from HEK-293 cells) setup Set up 96-well Plate: - Total Binding (Radioligand) - Non-specific Binding (+ Cold Ligand) - Competitive Binding (+ LNEA) prep->setup incubate Incubate at 30°C for 60-90 minutes setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer (3x) filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze

Workflow for a Competitive Radioligand Binding Assay.
[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.

  • Objective : To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of LNEA as an agonist at a G-protein coupled receptor (e.g., CB1, GPR55).

  • Materials :

    • Cell Membranes : Membranes from cells expressing the receptor of interest.

    • Radioligand : [³⁵S]GTPγS.

    • Reagents : Guanosine diphosphate (GDP) to ensure G-proteins are in an inactive state.

    • Test Compound : this compound (LNEA).

    • Positive Control : A known full agonist for the receptor.

    • Assay Buffer : Typically 50 mM Tris-HCl, with MgCl₂, EGTA, and NaCl, pH 7.4.

  • Procedure :

    • Incubation : In a 96-well plate, incubate the cell membranes with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of LNEA in the assay buffer.

    • Reaction Time : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

    • Termination & Filtration : Terminate the assay by rapid filtration through glass fiber filters.

    • Washing : Wash the filters with ice-cold buffer.

    • Quantification : Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis : Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the log concentration of LNEA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP Functional Assay

This assay is used to measure the functional consequence of GPCR activation on the downstream second messenger, cyclic adenosine monophosphate (cAMP). For Gᵢ-coupled receptors like CB1, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Objective : To determine if LNEA acts as an agonist or antagonist at a Gᵢ-coupled receptor by measuring its effect on cAMP production.

  • Materials :

    • Cells : Whole cells (e.g., CHO, HEK-293) expressing the receptor of interest.

    • Stimulant : Forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Test Compound : this compound (LNEA).

    • cAMP Detection Kit : Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure :

    • Cell Plating : Plate the cells in a multi-well plate and grow to desired confluency.

    • Pre-treatment : Pre-incubate the cells with varying concentrations of LNEA.

    • Stimulation : Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubation : Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

    • Data Analysis : Generate dose-response curves by plotting the cAMP levels against the log concentration of LNEA. For a Gᵢ agonist, this will be an inhibitory curve from which an IC₅₀ value can be determined.

Signaling Pathways

The interaction of NAEs with their receptors initiates downstream signaling cascades that mediate their physiological effects. The canonical pathways for CB1 and GPR55 are depicted below.

CB1 Receptor Signaling

The CB1 receptor is a Gᵢ/ₒ-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels.

CB1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand_node ligand_node receptor_node receptor_node gprotein_node gprotein_node effector_node effector_node messenger_node messenger_node LNEA LNEA (Weak Agonist) CB1 CB1 Receptor LNEA->CB1 Binds G_protein Gi/o Protein (αβγ) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activity (Decreased) cAMP->PKA Activates

Canonical Gᵢ-coupled CB1 receptor signaling pathway.
GPR55 Receptor Signaling

GPR55 activation is coupled to Gα₁₂/₁₃ and Gαq proteins. This leads to the activation of RhoA and phospholipase C (PLC), respectively, culminating in an increase in intracellular calcium.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand_node ligand_node receptor_node receptor_node gprotein_node gprotein_node effector_node effector_node messenger_node messenger_node NAE NAE Ligand (e.g., PEA) GPR55 GPR55 Receptor NAE->GPR55 Binds Gq Gq Protein GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release (Increased) IP3->Ca Stimulates

GPR55 receptor signaling via the Gq/PLC pathway.

Conclusion

This compound (LNEA) is an endogenous lipid mediator whose receptor pharmacology is still being elucidated. Based on available data for the structurally similar N-linoleoyl ethanolamide, LNEA exhibits very weak affinity for the canonical cannabinoid receptors CB1 and CB2, suggesting it is not a significant endocannabinoid. Its activity at GPR55 and PPARα remains to be quantitatively determined. Saturated and monounsaturated NAEs are the primary endogenous ligands for PPARα, while the pharmacology of NAEs at GPR55 is complex and often yields conflicting results depending on the specific ligand and assay used.

Further research employing the standardized protocols outlined in this guide is necessary to fully characterize the binding affinity and functional profile of LNEA. Such studies will clarify its role as a signaling molecule and determine its potential as a therapeutic target for drug development.

References

Pharmacological profile of N-Linolenoylethanolamine as a signaling lipid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of N-Linolenoylethanolamine (LNEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-linolenoylethanolamine (LNEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules integral to various physiological processes.[1] Structurally related to the endocannabinoid anandamide (AEA), LNEA is derived from α-linolenic acid, an omega-3 fatty acid. This document provides a comprehensive overview of the pharmacological profile of LNEA, including its biosynthesis, metabolism, and interactions with key protein targets. It details relevant experimental protocols for its study and presents quantitative data for related compounds to offer a comparative framework.

Introduction to this compound (LNEA)

N-acylethanolamines (NAEs) are a family of lipid mediators that play crucial roles in the signaling networks of both plants and animals.[2] The most studied NAE, anandamide (N-arachidonoylethanolamine), was the first identified endogenous ligand for the cannabinoid receptors.[3] LNEA belongs to this family and is characterized by an α-linolenic acid acyl chain attached to an ethanolamine headgroup via an amide linkage.[4][5] As a member of the NAE family, LNEA is involved in the broader endocannabinoid system (ECS), which includes cannabinoid receptors, endogenous ligands, and the enzymes for their synthesis and degradation.[1] The biological activity of LNEA is terminated primarily through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[1]

Pharmacological Profile

The pharmacological actions of LNEA are presumed to occur through its interaction with multiple receptor systems, although specific binding affinity and efficacy data for LNEA are not widely available. Its profile is inferred from the behavior of structurally similar NAEs.

Endocannabinoid System Interaction

LNEA is considered an endocannabinoid-like lipid mediator.[1] While direct, high-affinity binding to cannabinoid receptors CB1 and CB2 has been demonstrated for polyunsaturated NAEs like anandamide, replacing the arachidonoyl acyl chain with a linoleyl chain has been shown to result in low affinities for both receptors.[5][6] This suggests LNEA may be a weak ligand at CB1 and CB2 receptors.

  • CB1 Receptors: Primarily expressed in the central nervous system, CB1 receptor activation is associated with the psychoactive effects of cannabinoids and modulates neurotransmission, memory, and pain.[7][8]

  • CB2 Receptors: Found predominantly on immune cells, CB2 receptor activation is linked to anti-inflammatory responses.[7]

Other Potential Receptor Targets

Based on the activity of other NAEs, LNEA may interact with several other key signaling proteins.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide is a known endogenous agonist of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.[2][9] Other NAEs, such as N-oleoylethanolamine (OEA), can also directly activate TRPV1, particularly after sensitization by Protein Kinase C (PKC).[10] It is plausible that LNEA also modulates TRPV1 activity.[1]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that regulates lipid metabolism and inflammation.[11][12] Certain NAEs, notably OEA and palmitoylethanolamide (PEA), are well-characterized endogenous ligands for PPARα.[11] Given its structural similarity, LNEA may also serve as a ligand for this receptor.

  • G Protein-Coupled Receptor 55 (GPR55): GPR55 is an orphan receptor that is activated by various lipid ligands, including some NAEs. Its activation typically leads to an increase in intracellular calcium.[1]

Signaling Pathways

The activation of LNEA's potential targets initiates distinct intracellular signaling cascades.

  • Cannabinoid Receptors (CB1/CB2): As G-protein coupled receptors (GPCRs), CB1 and CB2 primarily couple to Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[3]

  • TRPV1 Channel: Direct activation of the TRPV1 ion channel by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the cell membrane, which in sensory neurons, generates action potentials associated with pain and heat sensation.[1][9]

  • PPARα: As a nuclear receptor, ligand binding to PPARα causes it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription to control lipid metabolism.[11]

cluster_CB GPCR Signaling cluster_TRPV1 Ion Channel Signaling cluster_PPARa Nuclear Receptor Signaling LNEA This compound (LNEA) CB1R CB1/CB2 Receptors (Gi/o-coupled) LNEA->CB1R Binds TRPV1 TRPV1 Channel LNEA->TRPV1 Binds PPARa PPARα (Nuclear Receptor) LNEA->PPARa Binds AC Adenylyl Cyclase CB1R->AC Inhibits Ca_Channel Ca²⁺ Channels CB1R->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Cation_Influx ↑ Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE Binding PPARa_RXR->PPRE Gene_Transcription Gene Transcription (Lipid Metabolism) PPRE->Gene_Transcription

Caption: Putative signaling pathways for this compound (LNEA).

Biosynthesis and Metabolism

The endogenous levels of NAEs are tightly regulated by the coordinated action of synthesizing and degrading enzymes.

Biosynthesis Pathway

LNEA is synthesized via a canonical pathway common to most NAEs. The process begins with the transfer of an acyl chain from a phospholipid (e.g., phosphatidylcholine) to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form N-acyl-phosphatidylethanolamine (NAPE). Subsequently, a specific phospholipase D, NAPE-PLD, hydrolyzes the NAPE precursor to release LNEA.[3][13]

PC Phosphatidylcholine (with Linolenoyl chain) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Linolenoyl- phosphatidylethanolamine (N-LinoPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD LNEA This compound (LNEA) PA Phosphatidic Acid NAT->NAPE NAPE_PLD->LNEA NAPE_PLD->PA

Caption: Biosynthesis pathway of this compound (LNEA).

Metabolic Degradation

The primary enzyme responsible for the degradation of LNEA and other NAEs is Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase.[1][14] FAAH hydrolyzes the amide bond of LNEA to release α-linolenic acid and ethanolamine, thus terminating its signaling activity.[1] While Monoacylglycerol Lipase (MAGL) is the principal enzyme for degrading the endocannabinoid 2-AG, some NAEs can interact with MAGL, though typically with much lower affinity than with FAAH.[15][16]

LNEA This compound (LNEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LNEA->FAAH Substrate ALA α-Linolenic Acid Ethanolamine Ethanolamine FAAH->ALA Hydrolysis FAAH->Ethanolamine Hydrolysis

Caption: Metabolic degradation pathway of LNEA via FAAH hydrolysis.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Kᵢ) and functional efficacy (EC₅₀) of LNEA at key receptor targets are limited in the public domain. To provide a relevant pharmacological context, the following tables summarize data for the well-characterized NAEs: Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA).

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM) of Select NAEs

Compound CB1 Receptor (Human) CB1 Receptor (Rat) CB2 Receptor (Human)
This compound (LNEA) Data Not Available Data Not Available Data Not Available
Anandamide (AEA) ~25.1[17] ~42.6[17] ~35.2[17]
Oleoylethanolamide (OEA) >1000[5] >1000[5] >1000[5]
Palmitoylethanolamide (PEA) >1000 >1000 No significant binding

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Efficacy (EC₅₀, µM) of Select NAEs at Other Targets

Compound Target Receptor Efficacy (EC₅₀, µM) Notes
This compound (LNEA) TRPV1 / PPARα Data Not Available
Oleoylethanolamide (OEA) TRPV1 (Rat) ~2.0[10] Activation requires PKC stimulation[10]
Oleoylethanolamide (OEA) PPARα (Human) ~0.12
Palmitoylethanolamide (PEA) PPARα (Human) ~3.0

Note: EC₅₀ is the concentration required to elicit 50% of the maximal response.

Experimental Protocols

Quantification of LNEA in Biological Samples by LC-MS/MS

Objective: To accurately quantify LNEA concentrations in biological matrices like plasma or tissue homogenates.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of sample (e.g., plasma), add a known quantity of a suitable deuterated internal standard (e.g., LNEA-d4).

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 chloroform:methanol:saline).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

    • Carefully transfer the lower organic phase, containing the lipids, to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 0.1% formic acid.

    • Gradient: Employ a gradient elution, starting with a higher percentage of mobile phase A and increasing the proportion of mobile phase B to elute lipophilic analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both LNEA and its deuterated internal standard.

start Start sample_prep Sample Preparation (Add Internal Standard, Lipid Extraction) start->sample_prep lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Std Curve) ms_detection->data_analysis end End data_analysis->end

Caption: General workflow for LC-MS/MS quantification of LNEA.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Kᵢ) of LNEA for CB1 and CB2 receptors.

Methodology:

  • Preparation: Use cell membranes prepared from cells stably expressing either human CB1 or CB2 receptors.

  • Reaction Mixture: In each well of a 96-well plate, combine:

    • Receptor-containing cell membranes.

    • A known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).

    • A range of concentrations of the unlabeled competitor ligand (LNEA).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of LNEA. Determine the IC₅₀ (concentration of LNEA that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Influx Assay for TRPV1 Activation

Objective: To measure the functional activation of TRPV1 channels by LNEA and determine its EC₅₀.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human TRPV1 receptor. Plate the cells on glass coverslips or in a 96-well imaging plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a physiological saline solution containing the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader. Perfuse with saline solution and record a stable baseline fluorescence intensity.

  • Stimulation: Apply varying concentrations of LNEA to the cells. A known TRPV1 agonist like capsaicin should be used as a positive control.

  • Data Acquisition: Record the changes in fluorescence intensity over time as LNEA is applied. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Quantify the peak change in fluorescence for each LNEA concentration. Plot the fluorescence change against the log concentration of LNEA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[1]

Conclusion and Future Directions

This compound is an endogenous lipid mediator with the potential to interact with multiple components of the expanded endocannabinoid system, including cannabinoid receptors, TRPV1 channels, and PPARα. While its precise pharmacological profile is still being elucidated, its structural similarity to other bioactive NAEs provides a strong foundation for predicting its physiological roles. The primary limitation in the field is the lack of specific quantitative data on its receptor binding and functional efficacy. Future research should focus on performing comprehensive binding and functional assays to definitively characterize LNEA's interactions with its targets. Elucidating the full pharmacological profile of LNEA will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules found in both plants and animals. Structurally similar to the endocannabinoid anandamide, LNEA is derived from the essential omega-3 fatty acid, α-linolenic acid. This technical guide provides a comprehensive overview of the chemical and physical properties of LNEA, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals investigating the therapeutic and physiological potential of this lipid mediator.

Chemical and Physical Properties

This compound is a hydrophobic molecule, practically insoluble in water, and relatively neutral.[1] Its properties are summarized in the tables below. Data for the closely related N-Linoleoylethanolamine is also included for comparison.

Table 1: General Chemical Properties
PropertyValue for this compoundValue for N-LinoleoylethanolamineReference(s)
IUPAC Name (9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide[1][2]
Synonyms α-Linolenoyl ethanolamide, ALEA, NAE 18:3Linoleoyl ethanolamide, LEA, NAE 18:2[2][3]
Molecular Formula C₂₀H₃₅NO₂C₂₀H₃₇NO₂[2][3]
Molecular Weight 321.5 g/mol 323.5 g/mol [3][4]
CAS Number 57086-93-868171-52-8[2][3]
Table 2: Physical Properties
PropertyValue for this compoundValue for N-LinoleoylethanolamineReference(s)
Physical State SolidSolid[4][5]
Melting Point Not Available38-40 °C[6]
Boiling Point Not Available499.1 °C at 760 mmHg[6]
Solubility DMSO: ~30 mg/mLEthanol: MiscibleEthanol:PBS (1:2): ~8.5 mg/mLDMSO: ~25 mg/mLEthanol: ~50 mg/mLDMF: ~25 mg/mL[3]
logP (predicted) 5.65.6[4][7]

Signaling Pathways

In plants, this compound acts as a signaling molecule that requires an intact heterotrimeric G-protein complex to mediate its effects.[4][8] The signaling cascade is thought to involve the activation of downstream effectors such as phospholipases, leading to changes in gene expression related to growth and stress responses. LNEA metabolism also intersects with the abscisic acid (ABA) signaling pathway, playing a role in the negative regulation of seedling development.[9]

In animals, while less studied than anandamide, LNEA is considered an endocannabinoid-like compound. Its signaling is primarily terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into α-linolenic acid and ethanolamine.[5][10] LNEA can also be metabolized by lipoxygenases (LOX) to produce a variety of oxylipin derivatives with their own biological activities.[10]

LNEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LNEA N-Linolenoyl- ethanolamine (LNEA) GPCReceptor Putative Receptor (e.g., RLK in plants) LNEA->GPCReceptor Binds FAAH FAAH LNEA->FAAH Metabolized by LOX LOX LNEA->LOX Metabolized by GProtein Heterotrimeric G-Protein GPCReceptor->GProtein Activates G_alpha GProtein->G_alpha G_betagamma Gβγ GProtein->G_betagamma PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP G_alpha->PLC Activates G_alpha->AdenylylCyclase Regulates Ca2 Ca²⁺ Influx IP3->Ca2 GeneExpression Gene Expression (Growth, Stress Response) DAG->GeneExpression Ca2->GeneExpression cAMP->GeneExpression Metabolites Metabolites (α-linolenic acid, ethanolamine) FAAH->Metabolites Oxylipins Oxylipins LOX->Oxylipins

Caption: Putative signaling pathway of this compound in plants.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-acylethanolamines.

Materials:

  • α-Linolenic acid

  • Ethanolamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve α-linolenic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the α-linolenic acid solution at 0°C with constant stirring.

  • After 30 minutes, add ethanolamine (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Start Start: α-Linolenic Acid & Ethanolamine Activation Carboxylic Acid Activation (DCC, DMAP in DCM) Start->Activation Amide_Coupling Amide Coupling (Addition of Ethanolamine) Activation->Amide_Coupling Reaction Reaction at Room Temperature (12-24h) Amide_Coupling->Reaction Workup Aqueous Workup (Filtration, Washing, Drying) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification End End: Pure this compound Purification->End

Caption: Workflow for the chemical synthesis of this compound.

Quantification of this compound in Plant Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of LNEA from plant tissues, such as Arabidopsis thaliana seedlings.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings)

  • Internal standard (e.g., N-lauroyl-d4-ethanolamine)

  • Extraction solvent: 2-propanol/water/concentrated HCl (20:9:1, v/v/v)

  • Dichloromethane

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction:

    • Harvest and freeze plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue.

    • To approximately 100 mg of homogenized tissue, add the internal standard.

    • Add 1 mL of ice-cold extraction solvent and vortex thoroughly.

    • Add 2 mL of dichloromethane and vortex again.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Use a C18 column with a gradient elution, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for LNEA and the internal standard in multiple reaction monitoring (MRM) mode.

    • Quantify LNEA based on the peak area ratio to the internal standard against a standard curve.

Quantification_Workflow Start Start: Plant Tissue Homogenization Homogenization Start->Homogenization Extraction Lipid Extraction (with Internal Standard) Homogenization->Extraction Drying Drying of Extract Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification End End: LNEA Concentration Quantification->End

Caption: Workflow for the quantification of LNEA in plant tissue.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against FAAH.

Materials:

  • Recombinant FAAH enzyme

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compound (LNEA or potential inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the FAAH enzyme to the wells of the microplate.

  • Add the test compound dilutions and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time in a kinetic mode.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

FAAH_Assay_Workflow Start Start: Prepare Reagents Dispense_Enzyme Dispense FAAH Enzyme into Microplate Wells Start->Dispense_Enzyme Add_Inhibitor Add Test Compound (LNEA or Inhibitor) Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Add Fluorogenic Substrate (AAMCA) Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition, IC₅₀) Measure_Fluorescence->Data_Analysis End End: Inhibitory Potency Data_Analysis->End

Caption: Workflow for the in vitro FAAH inhibition assay.

Conclusion

This compound is a bioactive lipid with important signaling roles in both plants and animals. This guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its study, and a model of its signaling pathways. The provided data and protocols are intended to facilitate further research into the physiological and pharmacological significance of this endogenous molecule. As research in the field of lipidomics continues to expand, a deeper understanding of LNEA and its derivatives will undoubtedly emerge, potentially leading to novel therapeutic applications.

References

N-Linolenoylethanolamine: An Endocannabinoid-Like Compound Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Linolenoylethanolamine (LNEA) is an endocannabinoid-like lipid mediator belonging to the family of N-acylethanolamines (NAEs). While structurally similar to the archetypal endocannabinoid anandamide (AEA), LNEA exhibits a distinct pharmacological profile, interacting with a range of molecular targets beyond the classical cannabinoid receptors. This technical guide provides an in-depth overview of LNEA, summarizing its biochemical properties, metabolic pathways, and known physiological effects. Detailed experimental protocols for key assays and quantitative data for LNEA and related NAEs are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids involved in diverse physiological processes, including pain, inflammation, and energy metabolism. This compound (LNEA), the ethanolamide of α-linolenic acid, is an omega-3 fatty acid-derived NAE that has garnered interest as an endocannabinoid-like compound. Unlike classical endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which are high-affinity agonists of cannabinoid receptors CB1 and CB2, LNEA and other "entourage" NAEs often exhibit weaker or no affinity for these receptors. Instead, their biological activities are mediated through a broader range of targets, including peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and orphan G protein-coupled receptors (GPCRs). This document serves as a comprehensive technical resource on LNEA, consolidating current knowledge and providing practical guidance for researchers in the field.

Biochemical Properties and Metabolism

Biosynthesis

The biosynthesis of LNEA follows the general pathway for NAEs. It is synthesized "on demand" from cell membrane precursors. The primary route involves the transfer of a linolenoyl group from a phospholipid, such as phosphatidylcholine, to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-linolenoyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield LNEA and phosphatidic acid.

Degradation

The biological activity of LNEA is terminated through enzymatic hydrolysis. The primary enzyme responsible for the degradation of NAEs is the fatty acid amide hydrolase (FAAH), a serine hydrolase that breaks down LNEA into α-linolenic acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine amidase, also contributes to the hydrolysis of NAEs, although its substrate preference leans towards saturated and monounsaturated NAEs.

Furthermore, the polyunsaturated acyl chain of LNEA makes it a potential substrate for oxidative metabolism by lipoxygenases (LOXs), which can lead to the formation of various oxygenated metabolites with their own biological activities.

Signaling Pathways

The signaling pathways of LNEA are complex and involve multiple molecular targets. While its direct interaction with cannabinoid receptors is weak, it can potentiate the effects of other endocannabinoids through the "entourage effect" by competing for metabolic enzymes. The known and putative signaling pathways of LNEA are depicted below.

LNEA_Signaling cluster_synthesis Biosynthesis cluster_degradation Metabolism cluster_targets Molecular Targets & Cellular Effects PC Phosphatidylcholine NAPE N-Linolenoyl- phosphatidylethanolamine PC->NAPE Linolenoyl group PE Phosphatidylethanolamine PE->NAPE LNEA_syn LNEA NAPE->LNEA_syn Hydrolysis NAT N-Acyltransferase NAT->NAPE NAPE_PLD NAPE-PLD NAPE_PLD->NAPE LNEA_deg LNEA LNEA_act LNEA ALA α-Linolenic Acid LNEA_deg->ALA Hydrolysis Ethanolamine Ethanolamine LNEA_deg->Ethanolamine Hydrolysis Oxylipins Oxylipins LNEA_deg->Oxylipins Oxidation FAAH FAAH FAAH->LNEA_deg NAAA NAAA NAAA->LNEA_deg LOX LOX LOX->LNEA_deg CB1 CB1 Receptor LNEA_act->CB1 Weak interaction CB2 CB2 Receptor LNEA_act->CB2 Weak interaction PPARa PPARα LNEA_act->PPARa Activation GPR55 GPR55 LNEA_act->GPR55 Modulation TRPV1 TRPV1 LNEA_act->TRPV1 Activation Cellular_Effects Anti-inflammatory Effects Analgesic Effects PPARa->Cellular_Effects TRPV1->Cellular_Effects Receptor_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prep_membranes incubation Incubate membranes, radioligand, and competitor at 30°C for 90 min prep_membranes->incubation prep_ligands Prepare radioligand ([3H]CP55,940) and competitor (LNEA) solutions prep_ligands->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer to remove non-specific binding filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Calculate Ki value using Cheng-Prusoff equation scintillation->analysis end End analysis->end Paw_Edema_Workflow start Start acclimatize Acclimatize animals (e.g., mice or rats) start->acclimatize baseline Measure baseline paw volume acclimatize->baseline administer_lnea Administer LNEA or vehicle (e.g., intraperitoneally) baseline->administer_lnea induce_edema Inject carrageenan into the plantar surface of the hind paw administer_lnea->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_edema analysis Calculate the percentage inhibition of edema measure_edema->analysis end End analysis->end

In Vitro Mechanism of Action of N-Linolenoylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of N-Linolenoylethanolamine (LNEA), a member of the N-acylethanolamine (NAE) family of bioactive lipids. This document summarizes the current understanding of its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.

Molecular Targets and Biological Activity

This compound, an amide of linolenic acid and ethanolamine, has been identified as a signaling molecule with several potential molecular targets in vitro. Its mechanism of action is primarily associated with its interaction with G-protein coupled receptors (GPCRs), nuclear receptors, and transient receptor potential (TRP) channels, as well as its metabolism by the enzyme fatty acid amide hydrolase (FAAH).

G-Protein Coupled Receptor 119 (GPR119)

LNEA is a potent agonist of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 by LNEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade is crucial for the regulation of glucose homeostasis, as it promotes glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] The potency of LNEA at the GPR119 receptor is comparable to that of the well-characterized GPR119 agonist, oleoylethanolamide (OEA).[1][2]

Peroxisome Proliferator-Activated Receptors (PPARs)

While direct high-affinity binding of LNEA to Peroxisome Proliferator-Activated Receptors (PPARs) has not been definitively established, other structurally related NAEs, such as OEA, are known to activate PPARα.[5] PPARs are nuclear receptors that function as ligand-activated transcription factors regulating gene expression in lipid metabolism and inflammation. Given the structural similarity, it is hypothesized that LNEA may also modulate PPAR activity, although further investigation is required to confirm this and determine the specific PPAR subtype involved.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation, is another potential target for LNEA. Endogenous lipids, including other NAEs, are known to activate TRPV1.[6][7] Activation of TRPV1 typically leads to an influx of calcium ions.[8] While direct evidence for LNEA activating TRPV1 is still emerging, the structural similarities to other known TRPV1-activating NAEs suggest it as a plausible target.

Fatty Acid Amide Hydrolase (FAAH)

This compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of NAEs.[8][9] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of LNEA, releasing linolenic acid and ethanolamine, thereby terminating its signaling activity.[9][10] The metabolism of LNEA by FAAH is a critical factor in regulating its endogenous levels and duration of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro activity of this compound and related N-acylethanolamines.

Table 1: GPR119 Agonist Activity

CompoundReceptorAssay TypeEC50Reference
This compound (LNEA) Human GPR119cAMP AccumulationPotency similar to OEA[1][2]
Oleoylethanolamide (OEA)Human GPR119cAMP Accumulation~3 µM[3]
AR231453 (Synthetic Agonist)Human GPR119cAMP Accumulation~30 nM[3]

Table 2: PPAR Transactivation Activity

CompoundReceptorAssay TypeEC50Reference
This compound (LNEA) PPARα, PPARγReporter Gene AssayData not available
Oleoylethanolamide (OEA)Human PPARαTransactivation Assay120 nM[5]
Rosiglitazone (Synthetic Agonist)Human PPARγReporter Gene Assay~30 nM[11]

Table 3: TRPV1 Channel Modulation

CompoundChannelAssay TypeActivityReference
This compound (LNEA) Human TRPV1Calcium InfluxData not available
N-Oleoyldopamine (OLDA)Human TRPV1Calcium InfluxAgonist[5]
CapsaicinHuman TRPV1Calcium InfluxAgonist (EC50 ~100-500 nM)[12]

Table 4: FAAH Hydrolysis

SubstrateEnzyme SourceKmVmaxReference
This compound (LNEA) Recombinant FAAHData not availableData not available
Anandamide (AEA)Rat Brain Microsomes~10-50 µM~1-5 nmol/min/mg[13]
Oleoylethanolamide (OEA)Recombinant Rat FAAHData not availableData not available[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of LNEA and a typical experimental workflow for its characterization.

LNEA_Signaling_Pathway LNEA This compound (LNEA) GPR119 GPR119 LNEA->GPR119 Agonist Nucleus Nucleus LNEA->Nucleus May enter TRPV1 TRPV1 Channel LNEA->TRPV1 Potential Agonist FAAH FAAH LNEA->FAAH Substrate AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates PPAR PPARα/γ Gene_Expression Target Gene Transcription PPAR->Gene_Expression Regulates Nucleus->PPAR Binds to Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Mediates Metabolites Linolenic Acid + Ethanolamine FAAH->Metabolites Hydrolyzes to

Figure 1: Putative signaling pathways of this compound (LNEA) in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start HEK293 cells expressing target receptor (e.g., GPR119) culture Culture cells to optimal confluency start->culture treat Treat cells with varying concentrations of LNEA culture->treat assay Perform functional assay (e.g., cAMP measurement) treat->assay analyze Analyze data to determine EC50 and efficacy assay->analyze

Figure 2: General experimental workflow for assessing LNEA activity on a target receptor.

Logical_Relationship cluster_targets Molecular Targets cluster_enzyme Metabolizing Enzyme cluster_effects Downstream Effects LNEA This compound (LNEA) GPR119 GPR119 LNEA->GPR119 Activates PPARs PPARs LNEA->PPARs Potentially Modulates TRPV1 TRPV1 LNEA->TRPV1 Potentially Activates FAAH FAAH LNEA->FAAH Is Metabolized by cAMP_increase ↑ cAMP GPR119->cAMP_increase Gene_regulation Gene Regulation PPARs->Gene_regulation Ca_influx ↑ Intracellular Ca²⁺ TRPV1->Ca_influx Inactivation Inactivation FAAH->Inactivation

Figure 3: Logical relationship between LNEA and its primary molecular interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

GPR119 Activation: cAMP Accumulation Assay

This protocol describes a method to measure the ability of LNEA to activate GPR119 and induce cAMP production in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • LNEA stock solution (in ethanol or DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed GPR119-expressing HEK293 cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Culture for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of LNEA in assay buffer. Also, prepare a solution of forskolin as a positive control.

  • Cell Treatment: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the diluted LNEA or control solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the LNEA concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

PPAR Transactivation: Luciferase Reporter Gene Assay

This protocol is designed to assess the ability of LNEA to activate PPARs and induce the expression of a reporter gene.

Materials:

  • Host cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for the ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium.

  • LNEA stock solution.

  • Known PPAR agonist (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control.

  • Luciferase assay reagent.

  • 96-well white opaque plates.

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates.

  • Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of LNEA or the positive control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the logarithm of the LNEA concentration to generate a dose-response curve and determine the EC50 value.

TRPV1 Modulation: Calcium Influx Assay

This protocol measures the ability of LNEA to activate TRPV1 channels, leading to an increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • LNEA stock solution.

  • Capsaicin (positive control).

  • Ionomycin (for maximal calcium response).

  • 96-well or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope with a camera.

Procedure:

  • Cell Seeding: Seed TRPV1-expressing HEK293 cells into black-walled, clear-bottom plates and culture until confluent.

  • Dye Loading: On the day of the assay, wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: After dye loading, wash the cells to remove excess dye. Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Measurement: Add the LNEA solutions or controls to the wells while continuously recording the fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine the EC50 of LNEA.

FAAH Enzyme Activity Assay

This protocol determines the rate of LNEA hydrolysis by FAAH.

Materials:

  • Source of FAAH enzyme (e.g., recombinant FAAH, or microsomes from cells or tissues overexpressing FAAH).

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

  • LNEA stock solution.

  • LC-MS/MS system for quantification of LNEA and its metabolite, linolenic acid.

  • Internal standards for LNEA and linolenic acid.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the FAAH enzyme source and assay buffer. Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add LNEA at various concentrations to initiate the enzymatic reaction.

  • Time Course: Incubate the reaction mixture at 37°C. At different time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standards.

  • Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantification: Analyze the samples by LC-MS/MS to quantify the amount of remaining LNEA and the amount of linolenic acid produced.

  • Data Analysis: Plot the concentration of the product formed (linolenic acid) against time to determine the initial reaction velocity (V0) for each substrate concentration. Use a Michaelis-Menten plot (V0 vs. [LNEA]) and subsequent Lineweaver-Burk or non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

Conclusion

This compound is a bioactive lipid that primarily acts as a potent agonist of the GPR119 receptor in vitro. Its activation of GPR119 leads to the production of cAMP, a key second messenger in various physiological processes, including glucose metabolism. While its interactions with PPARs and TRPV1 are plausible based on its structural similarity to other known ligands, further direct evidence and quantitative data are needed to fully elucidate these potential mechanisms. LNEA is also a substrate for the enzyme FAAH, which plays a crucial role in regulating its biological activity by controlling its metabolic degradation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Primary functions of N-Linolenoylethanolamine in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Linolenoylethanolamine (LNEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules that play crucial roles in the central nervous system (CNS). While research has extensively focused on other NAEs like anandamide, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), the specific functions of LNEA are an emerging area of investigation. This technical guide synthesizes the current understanding of LNEA's primary functions in the CNS, focusing on its biosynthesis, degradation, and interaction with key signaling pathways. Drawing parallels from more extensively studied NAEs, this document provides a framework for future research and drug development targeting LNEA-mediated pathways.

Introduction

N-acylethanolamines (NAEs) are a family of lipid mediators derived from the transfer of a fatty acid to the headgroup of phosphatidylethanolamine. These molecules, including the well-known endocannabinoid anandamide, are involved in a wide array of physiological processes within the CNS, such as neuroinflammation, synaptic plasticity, and pain perception. This compound (LNEA), the ethanolamide of the omega-3 fatty acid α-linolenic acid, is present in the brain, though its specific roles are not as well-elucidated as other NAEs. This guide will provide an in-depth overview of the known and inferred functions of LNEA in the CNS, with a focus on its core mechanisms of action.

Biosynthesis and Degradation of this compound

The levels of LNEA in the CNS are tightly regulated by the coordinated action of synthesizing and degrading enzymes. While specific kinetic data for LNEA are not widely available, its metabolic pathways are understood to follow the general scheme established for other NAEs.

Biosynthesis

The primary pathway for the synthesis of LNEA involves a two-step enzymatic process.

  • Formation of N-acyl-phosphatidylethanolamine (NAPE): The initial step is the transfer of a linolenoyl group from a phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT). The resulting intermediate is N-linolenoyl-phosphatidylethanolamine.

  • Release of LNEA: The newly formed N-linolenoyl-phosphatidylethanolamine is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release LNEA and phosphatidic acid.[1] While NAPE-PLD is a major pathway, alternative, NAPE-PLD-independent routes for NAE synthesis have also been identified.[2][3]

G cluster_synthesis Biosynthesis of LNEA PC Phosphatidylcholine (with Linolenoyl group) NAPE N-Linolenoyl-phosphatidylethanolamine (NAPE) PC->NAPE N-acyltransferase (NAT) + PE PE Phosphatidylethanolamine LNEA This compound (LNEA) NAPE->LNEA NAPE-PLD PA Phosphatidic Acid NAPE->PA NAPE-PLD

Biosynthesis of this compound (LNEA).
Degradation

The primary enzyme responsible for the degradation of LNEA and other NAEs is Fatty Acid Amide Hydrolase (FAAH).[2][4] FAAH is an intracellular serine hydrolase that breaks down LNEA into its constituent molecules: α-linolenic acid and ethanolamine.[4][5] This enzymatic inactivation terminates the signaling activity of LNEA.

G cluster_degradation Degradation of LNEA LNEA This compound (LNEA) ALA α-Linolenic Acid LNEA->ALA Fatty Acid Amide Hydrolase (FAAH) Ethanolamine Ethanolamine LNEA->Ethanolamine Fatty Acid Amide Hydrolase (FAAH)

Degradation of this compound (LNEA).

Primary Signaling Mechanisms

LNEA is known to interact with several receptor systems in the CNS, suggesting a multifaceted role in neuronal signaling. Much of the current understanding is based on its demonstrated activity at TRPV1 receptors and inferred interactions with other targets common to NAEs.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

Direct evidence indicates that LNEA is an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6] TRPV1 is a non-selective cation channel that plays a significant role in pain perception, temperature sensing, and neuroinflammation.[7][8] Activation of TRPV1 by LNEA would lead to an influx of cations, primarily Ca2+, into the neuron, thereby modulating neuronal excitability and neurotransmitter release.[9] It is noteworthy that while LNEA activates TRPV1, it is considered a poor ligand for the cannabinoid receptors CB1 and CB2.[6]

G cluster_pathway LNEA Signaling via TRPV1 LNEA This compound (LNEA) TRPV1 TRPV1 Receptor LNEA->TRPV1 binds to and activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuronal_Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Ca_Influx->Neuronal_Modulation

Inferred Signaling Pathway of LNEA via TRPV1 Activation.
Peroxisome Proliferator-Activated Receptors (PPARs)

Other NAEs, such as OEA and PEA, are known to exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[10][11] PPARs are nuclear receptors that function as transcription factors to regulate gene expression related to lipid metabolism and inflammation.[12][13] Given the structural similarity of LNEA to these other NAEs, it is plausible that LNEA also interacts with PPARs in the CNS, potentially mediating anti-inflammatory and neuroprotective effects. However, direct experimental evidence for LNEA's binding to and activation of PPARs is currently lacking.

Potential Functions in the Central Nervous System

Based on its known interactions with TRPV1 and the established roles of related NAEs, LNEA is likely involved in several key processes within the CNS.

Modulation of Neuroinflammation

Neuroinflammation is a critical component of many neurodegenerative diseases and injuries to the CNS.[14][15] Microglia, the resident immune cells of the brain, play a central role in this process.[16] Other NAEs, such as PEA and OEA, have demonstrated potent anti-inflammatory effects, often by activating PPARα, which in turn downregulates the expression of pro-inflammatory cytokines.[17][18] N-docosahexaenoylethanolamine (DHEA), another omega-3 derived NAE, has also been shown to suppress neuroinflammation.[13][19] Given that LNEA is an agonist at TRPV1, a receptor also implicated in inflammatory processes, and its structural similarity to other anti-inflammatory NAEs, it is highly probable that LNEA plays a role in modulating neuroinflammatory responses in the CNS.

Regulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory.[20] Endocannabinoids are well-known modulators of synaptic plasticity, and other NAEs are also emerging as important players in this process.[21] For instance, PEA has been shown to modulate hippocampal neuroplasticity.[11] The activation of TRPV1 by LNEA could influence synaptic transmission and plasticity by altering presynaptic calcium levels and subsequent neurotransmitter release.[9] Further research is needed to elucidate the specific effects of LNEA on long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the binding affinities and enzymatic kinetics of LNEA. The following table highlights the need for further research in this area and provides a template for the types of data required.

ParameterReceptor/EnzymeValueReference
Binding Affinity (Ki) CB1 ReceptorPoor ligand[6]
CB2 ReceptorPoor ligand[6]
TRPV1 ReceptorAgonist (specific Ki/EC50 not reported)[6]
PPARαNot yet determined
Enzymatic Kinetics
SynthesisNAPE-PLD (Vmax, Km)Not yet determined
DegradationFAAH (Vmax, Km)Not yet determined
Concentration in CNS Rat BrainVariable, dependent on region[21]

Experimental Protocols

Detailed experimental protocols specifically for LNEA are not widely published. However, methodologies used for other NAEs can be readily adapted.

Quantification of LNEA in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the quantification of LNEA in brain tissue using liquid chromatography-tandem mass spectrometry.

  • Objective: To extract and quantify LNEA from brain tissue.

  • Materials:

    • Brain tissue sample

    • Internal standard (e.g., LNEA-d4)

    • Acetonitrile

    • C18 reverse-phase column

    • Mass spectrometer with electrospray ionization

  • Procedure:

    • Homogenize brain tissue in cold acetonitrile containing a known amount of the internal standard.

    • Centrifuge the homogenate to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate LNEA using a C18 column with a suitable gradient mobile phase.

    • Detect and quantify LNEA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

In Vitro PPARα Activation Assay

This protocol outlines a method to assess the ability of LNEA to activate PPARα.

  • Objective: To determine if LNEA is an agonist for the PPARα receptor.

  • Materials:

    • Cell line expressing PPARα (e.g., HEK293T cells)

    • Reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase)

    • LNEA

    • Positive control (e.g., a known PPARα agonist like GW7647)

    • Transfection reagent

    • Luciferase assay system

  • Procedure:

    • Co-transfect the cells with the PPARα expression vector and the reporter plasmid.

    • After 24 hours, treat the cells with varying concentrations of LNEA or the positive control.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Calculate the fold activation relative to vehicle-treated cells.

Electrophysiological Recording of Neuronal Activity

This protocol describes a general approach to investigate the effects of LNEA on neuronal excitability.

  • Objective: To measure changes in neuronal firing and synaptic transmission in response to LNEA application.

  • Materials:

    • Brain slices (e.g., hippocampus or cortex)

    • Artificial cerebrospinal fluid (aCSF)

    • LNEA

    • Patch-clamp electrophysiology setup

  • Procedure:

    • Prepare acute brain slices from a rodent model.

    • Maintain the slices in oxygenated aCSF.

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • Record baseline neuronal activity (e.g., resting membrane potential, action potential firing rate, miniature excitatory/inhibitory postsynaptic currents).

    • Bath-apply LNEA at various concentrations to the brain slice.

    • Record changes in the electrophysiological parameters during and after LNEA application.

    • To investigate the involvement of specific receptors, co-apply antagonists (e.g., a TRPV1 antagonist) with LNEA.

G Start Prepare Acute Brain Slices Record_Baseline Record Baseline Neuronal Activity (Patch-Clamp) Start->Record_Baseline Apply_LNEA Bath-Apply LNEA Record_Baseline->Apply_LNEA Record_Response Record Electrophysiological Response Apply_LNEA->Record_Response CoApply_Antagonist Co-Apply LNEA with Receptor Antagonist (e.g., for TRPV1) Apply_LNEA->CoApply_Antagonist parallel experiment Analyze Analyze Data Record_Response->Analyze Record_Blocked_Response Record Response with Antagonist CoApply_Antagonist->Record_Blocked_Response Record_Blocked_Response->Analyze

Experimental Workflow for Electrophysiological Studies.

Conclusion and Future Directions

This compound is an endogenous lipid mediator with significant potential to modulate key functions within the central nervous system. Its established role as a TRPV1 agonist provides a clear mechanism through which it can influence neuronal activity, neuroinflammation, and synaptic plasticity. However, the field is still in its nascent stages, and significant research is required to fully elucidate the physiological and pathological roles of LNEA.

Future research should prioritize:

  • Quantitative Receptor Pharmacology: Determining the binding affinities and functional potencies of LNEA at TRPV1, PPARs, and other potential receptor targets.

  • Enzyme Kinetics: Characterizing the specific kinetics of LNEA synthesis by NAPE-PLD and degradation by FAAH.

  • In Vivo Studies: Utilizing animal models to investigate the effects of LNEA on behavior, neuroinflammation, and synaptic plasticity in physiological and pathological conditions.

  • Therapeutic Potential: Exploring the development of selective modulators of LNEA signaling for the treatment of neurological and psychiatric disorders.

A deeper understanding of LNEA's functions in the CNS will undoubtedly open new avenues for therapeutic intervention in a range of brain disorders.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis and Research Use of N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of N-Linolenoylethanolamine (LNEA) and detailed protocols for its application in biomedical research. LNEA, an endocannabinoid-like lipid mediator, is the ethanolamide of α-linolenic acid, an essential omega-3 fatty acid. Its structural similarity to anandamide suggests its involvement in a variety of physiological processes, making it a molecule of significant interest in drug discovery and development.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the amidation of an α-linolenic acid derivative with ethanolamine. A highly effective method involves the use of methyl α-linolenate as the starting material and sodium methoxide as a catalyst. This approach offers high yields and mild reaction conditions.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Methyl_alpha_linolenate Methyl α-linolenate Reaction_Vessel Amidation Reaction Methyl_alpha_linolenate->Reaction_Vessel Ethanolamine Ethanolamine Ethanolamine->Reaction_Vessel Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->Reaction_Vessel Crude_Product Crude LNEA Mixture Reaction_Vessel->Crude_Product Purification Purification (Crystallization & Washing) Crude_Product->Purification Pure_LNEA Pure this compound Purification->Pure_LNEA

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis of LNEA

This protocol is adapted from the synthesis of N-linoleoylethanolamide and is expected to yield high-purity LNEA.[1]

Materials:

  • Methyl α-linolenate

  • Ethanolamine

  • Sodium methoxide solution in methanol (e.g., 5.4 M)

  • Distilled water

  • Anhydrous sodium sulfate

  • Organic solvents (e.g., n-hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl α-linolenate (e.g., 0.5 mmol) and an excess of ethanolamine (e.g., 5 mmol).

  • Catalyst Addition: While stirring, add a catalytic amount of sodium methoxide solution (e.g., 15 µL of 5.4 M solution).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add distilled water to the mixture to precipitate the crude LNEA and to dissolve the excess ethanolamine.

  • Purification:

    • Filter the crude product and wash it multiple times with distilled water to remove any remaining ethanolamine.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure LNEA.

    • Dry the purified LNEA under vacuum over anhydrous sodium sulfate.

  • Characterization: Confirm the identity and purity of the synthesized LNEA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterValueReference
Molar Ratio (Methyl α-linolenate:Ethanolamine)1:10[1]
Catalyst Concentration (Sodium Methoxide)~0.08 mol %[1]
Reaction Temperature30°C[1]
Reaction Time1-2 hours[1]
Expected Purity after Purification>95%[1]

Signaling Pathways of this compound

LNEA is an endocannabinoid-like molecule that can modulate several signaling pathways. Its primary interactions are with cannabinoid receptors and its metabolic pathway is regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).

Endocannabinoid-like Signaling Pathway

Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_nuclear_receptor Nuclear Receptor cluster_metabolism Metabolism CB1 CB1 Receptor Downstream Signaling\n(e.g., ↓cAMP, MAPK activation) Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1->Downstream Signaling\n(e.g., ↓cAMP, MAPK activation) CB2 CB2 Receptor Downstream Signaling\n(e.g., Immune modulation) Downstream Signaling (e.g., Immune modulation) CB2->Downstream Signaling\n(e.g., Immune modulation) GPR55 GPR55 Downstream Signaling\n(e.g., Ca2+ mobilization) Downstream Signaling (e.g., Ca2+ mobilization) GPR55->Downstream Signaling\n(e.g., Ca2+ mobilization) PPARa PPARα Gene Transcription\n(Lipid metabolism, Anti-inflammatory) Gene Transcription (Lipid metabolism, Anti-inflammatory) PPARa->Gene Transcription\n(Lipid metabolism, Anti-inflammatory) FAAH FAAH ALA_Ethanolamine α-linolenic acid + Ethanolamine FAAH->ALA_Ethanolamine LNEA This compound LNEA->CB1 Binds to LNEA->CB2 Binds to LNEA->GPR55 Activates LNEA->PPARa Activates LNEA->FAAH Hydrolyzes

Caption: LNEA signaling pathways.

Research Applications and Protocols

Quantification of LNEA in Biological Samples

Application: LNEA can be accurately quantified in various biological matrices (e.g., plasma, brain tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is crucial for studying its endogenous levels and pharmacokinetics. A deuterated internal standard, such as α-Linolenoyl Ethanolamide-d4, is recommended for accurate quantification.

Experimental Protocol: LC-MS/MS Quantification

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological sample (e.g., plasma), add a known amount of deuterated LNEA internal standard.

  • Add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully collect the organic phase.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

ParameterTypical Value/Condition
LC Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
FAAH Inhibition Assay

Application: LNEA is a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide and other N-acylethanolamines. LNEA can be used in competitive assays to screen for potential FAAH inhibitors.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol utilizes a fluorogenic FAAH substrate. The inhibition of FAAH by LNEA or a test compound results in a decreased fluorescence signal. Commercial kits are available for this assay.

Procedure (General Outline):

  • Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 9.0).

  • In a 96-well plate, add the reaction buffer, FAAH enzyme, and the test compound (or LNEA as a positive control).

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

  • Measure the fluorescence kinetically or as an endpoint reading at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).

  • Calculate the percent inhibition of FAAH activity by the test compound relative to a vehicle control.

ParameterTypical Concentration/Condition
FAAH Enzyme Purified recombinant or from tissue homogenate
Fluorogenic Substrate e.g., AMC-arachidonoyl amide
Incubation Temperature 37°C
Detection Method Fluorescence plate reader
Cannabinoid Receptor Binding Assay

Application: To determine the binding affinity of LNEA for cannabinoid receptors (CB1 and CB2). A competitive radioligand binding assay is a standard method.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Non-specific binding control (a high concentration of a non-radiolabeled cannabinoid agonist).

  • Assay buffer.

Procedure:

  • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of LNEA.

  • Add the cell membranes, radioligand, and LNEA (for competitive binding wells) or non-specific binding control to the appropriate wells.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the inhibitory constant (Ki) of LNEA.

ParameterTypical Condition
Receptor Source CHO or HEK cells transfected with CB1 or CB2
Radioligand [³H]CP-55,940 or other high-affinity ligand
Incubation 30°C for 90 minutes
Data Analysis Non-linear regression to determine IC50 and Ki
In Vitro Anti-Inflammatory Activity Assay

Application: To investigate the potential anti-inflammatory effects of LNEA. This can be assessed by measuring the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: NO Production in LPS-Stimulated Macrophages

Cell Line: RAW 264.7 murine macrophages.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of LNEA for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Determine the cell viability using an MTT or similar assay to rule out cytotoxicity.

  • A reduction in nitrite production in the presence of LNEA indicates anti-inflammatory activity.

ParameterTypical Condition
Cell Line RAW 264.7 macrophages
Stimulant Lipopolysaccharide (LPS)
Endpoint Measurement Nitric Oxide (via Griess Reagent), Cytokines (via ELISA)
Incubation Time 24 hours
PPARα Activation Assay

Application: To determine if LNEA can activate the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.

Experimental Protocol: PPARα Reporter Gene Assay

Cell Line: A suitable cell line (e.g., HEK293T) co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

Procedure:

  • Transfect the cells with the PPARα and PPRE-reporter plasmids.

  • Treat the transfected cells with various concentrations of LNEA or a known PPARα agonist (positive control).

  • Incubate for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • An increase in reporter gene activity in the presence of LNEA indicates PPARα activation.

ParameterTypical Condition
Cell Line HEK293T or similar
Plasmids PPARα expression vector, PPRE-luciferase reporter
Endpoint Measurement Luciferase activity
Positive Control e.g., GW7647

References

Quantification of N-Linolenoylethanolamine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of N-Linolenoylethanolamine (LNEA), an endogenous N-acylethanolamine (NAE) lipid mediator, in biological samples such as plasma and serum. The described methodology utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Detailed protocols for sample preparation via liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized chromatographic separation on a C18 column, and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer are presented. The use of a deuterated internal standard is recommended to ensure high accuracy and precision, correcting for matrix effects and procedural losses.[1] This application note is intended to provide researchers, scientists, and drug development professionals with a reliable framework for the accurate measurement of LNEA, facilitating further investigation into its physiological and pathological roles.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids derived from fatty acids and ethanolamine, playing crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism.[2] this compound (LNEA), derived from the essential omega-3 fatty acid α-linolenic acid, is an important member of this family. Structurally similar to the endocannabinoid anandamide, LNEA is implicated in diverse biological activities.[1] Given their low endogenous concentrations and the complexity of biological matrices, highly sensitive and selective analytical methods are required for their accurate quantification.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of endocannabinoids and related compounds due to its superior sensitivity, specificity, and wide dynamic range.[4][5] This application note details a validated LC-MS/MS method for the quantification of LNEA, providing the necessary protocols to enable researchers to implement this technique in their laboratories.

Signaling Pathways and Biosynthesis

N-acylethanolamines are synthesized "on-demand" from membrane phospholipids. The primary biosynthetic pathway involves the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[6] This NAPE precursor is then hydrolyzed to yield the corresponding NAE.[6] The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH).[7]

NAE_Signaling PL Phospholipids NAT N-acyltransferase PL->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-acyl-phosphatidylethanolamine (NAPE) NAT->NAPE Biosynthesis NAPE_PLD NAPE-PLD NAPE->NAPE_PLD LNEA This compound (LNEA) NAPE_PLD->LNEA FAAH Fatty Acid Amide Hydrolase (FAAH) LNEA->FAAH Degradation Receptor Receptors (e.g., GPCRs, PPARs) LNEA->Receptor Biological Activity ALA α-Linolenic Acid FAAH->ALA Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (e.g., anti-inflammatory, neuroprotective) Receptor->Signaling

Caption: Biosynthesis and degradation pathway of this compound.[6][7]

Experimental Protocols

A generalized workflow for the quantification of LNEA by LC-MS/MS begins with sample collection and extraction to isolate the lipids and remove interfering substances. The extract is then separated via liquid chromatography before detection and quantification by a tandem mass spectrometer.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (LNEA-d4) Sample->Spike Extraction Sample Preparation (LLE or SPE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Initial Mobile Phase Drydown->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis

Caption: Generalized workflow for the quantification of LNEA by LC-MS/MS.
Materials and Reagents

  • This compound (LNEA) analytical standard

  • This compound-d4 (LNEA-d4) internal standard

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid

  • Toluene or Ethyl Acetate/n-Hexane (9:1, v/v) for LLE

  • C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation
  • Thaw 500 µL of plasma or serum on ice.[3]

  • Add 10 µL of the internal standard solution (e.g., 100 ng/mL LNEA-d4).

  • Add 2 mL of cold toluene to the sample.[3]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.[8]

  • Carefully transfer the upper organic layer to a new tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[3]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][3]

  • To 100 µL of plasma, add 10 µL of the internal standard mix.[9]

  • Precipitate proteins by adding 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[9][10]

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[9][10]

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[9][10]

  • Elute the NAEs with 1 mL of acetonitrile or methanol.[9][10]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[9][10]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[9][10]

LC-MS/MS Method

Liquid Chromatography (LC) Parameters [10][11]

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 45°C
Gradient A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the NAEs, followed by a wash and re-equilibration step.

Mass Spectrometry (MS/MS) Parameters [10][12]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Drying Gas Temp. 325°C
Drying Gas Flow 12 L/min
Nebulizer Pressure 45 psi

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
LNEA [M+H]⁺Fragment ion
LNEA-d4 [M+H]⁺Fragment ion

Note: Specific m/z values for precursor and product ions should be optimized by direct infusion of analytical standards.

Data Presentation and Method Validation

A robust bioanalytical method requires thorough validation to ensure its accuracy and precision.[3] Key validation parameters for the quantification of NAEs are summarized below.

Table 1: Typical Method Validation Parameters for NAE Quantification by LC-MS/MS [2][5][13][14]

ParameterTypical Performance
Linearity (r²) > 0.99
Linear Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Extraction Recovery > 70%
Matrix Effect Monitored and compensated by internal standard

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in biological matrices.[1] The use of a deuterated internal standard ensures high accuracy, making the protocol suitable for demanding research and drug development applications.[1] Both LLE and SPE sample preparation methods offer viable options, with the choice depending on laboratory resources and desired sample throughput. Thorough method validation is crucial to ensure the generation of high-quality data for advancing our understanding of the roles of LNEA in health and disease.[3]

References

Application Notes and Protocols for Determining N-Linolenoylethanolamine (LNEA) Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules that includes the well-known endocannabinoid anandamide. LNEA is structurally similar to anandamide and is synthesized from α-linolenic acid, an omega-3 fatty acid. Due to its structure, LNEA is a putative modulator of the endocannabinoid system and other related signaling pathways. Understanding the in vitro activity of LNEA is crucial for elucidating its physiological roles and therapeutic potential.

These application notes provide a detailed overview of the key in vitro assays used to characterize the activity of LNEA, including its interaction with cannabinoid receptors, its metabolism by fatty acid amide hydrolase (FAAH), and its effects on transient receptor potential vanilloid 1 (TRPV1) channels, peroxisome proliferator-activated receptors (PPARs), and the orphan G protein-coupled receptor 55 (GPR55).

Key Biological Targets and In Vitro Assays

The primary molecular targets for LNEA are thought to include cannabinoid receptors (CB1 and CB2), the enzyme Fatty Acid Amide Hydrolase (FAAH), TRPV1 channels, PPARs, and GPR55. A variety of in vitro assays are available to determine the activity of LNEA at these targets.

Data Summary

The following table summarizes the available quantitative data for the activity of N-acylethanolamines structurally related to LNEA at various targets. It is important to note that specific quantitative data for LNEA is limited in the current literature, and the presented assays are recommended for its comprehensive characterization.

CompoundTargetAssay TypeValueSpecies
N-homo-γ-linolenoylethanolamineCannabinoid Receptor 1 (CB1)Radioligand BindingKi: 53.4 nM[1]Rat
Linoleylethanolamine (LEA)GPR119cAMP AccumulationEC50: 5 µM[2][3][4]
Anandamide (AEA)Cannabinoid Receptor 1 (CB1)Radioligand BindingKi: 87.7 nM[5]Rat
Anandamide (AEA)Cannabinoid Receptor 1 (CB1)cAMP AccumulationIC50: 69 nM[6]Human
Anandamide (AEA)GPR55β-Arrestin RecruitmentNo response up to 30 µM[7]
Oleoylethanolamide (OEA)TRPV1Calcium Influx (PKC-stimulated)EC50: ~2 µM[8]

Experimental Protocols

Cannabinoid Receptor Binding Assay (CB1)

This protocol describes a radioligand binding assay to determine the binding affinity of LNEA for the CB1 receptor using the high-affinity cannabinoid agonist [3H]CP55,940.

Materials:

  • Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-CB1 cells) or from brain tissue.

  • [3H]CP55,940 (radioligand)

  • CP55,940 (unlabeled, for determining non-specific binding)

  • LNEA (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA

  • GF/C glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]CP55,940, and 500 µL of diluted membrane preparation.

    • Non-specific Binding: 25 µL of unlabeled CP55,940 (at a final concentration of 10 µM), 25 µL of [3H]CP55,940, and 500 µL of diluted membrane preparation.

    • LNEA Competition: 25 µL of LNEA at various concentrations, 25 µL of [3H]CP55,940, and 500 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for LNEA by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Workflow for CB1 Receptor Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CB1 Membranes Incubation Incubate at 30°C for 90 min Membranes->Incubation Radioligand [3H]CP55,940 Radioligand->Incubation LNEA LNEA dilutions LNEA->Incubation Cold_Ligand Unlabeled CP55,940 Cold_Ligand->Incubation Filtration Rapid Filtration Incubation->Filtration Terminate Reaction Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Ki value Counting->Analysis

Caption: Workflow of a radioligand binding assay to determine LNEA's affinity for the CB1 receptor.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of LNEA on FAAH. The assay uses a non-fluorescent FAAH substrate that is hydrolyzed to a fluorescent product.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • LNEA (test compound)

  • FAAH inhibitor (positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/465 nm)

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to the desired working concentrations. Prepare serial dilutions of LNEA and the positive control inhibitor.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 100% Activity: 50 µL of FAAH enzyme and 50 µL of assay buffer.

    • Inhibitor Wells: 50 µL of FAAH enzyme and 50 µL of LNEA or positive control at various concentrations.

    • Background: 50 µL of assay buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 100 µL of the FAAH substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage of inhibition for each concentration of LNEA. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the LNEA concentration and fitting the data to a dose-response curve.

Workflow for FAAH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FAAH_Enzyme FAAH Enzyme Preincubation Pre-incubate with LNEA at 37°C FAAH_Enzyme->Preincubation Substrate FAAH Substrate LNEA LNEA dilutions LNEA->Preincubation Add_Substrate Add Substrate Preincubation->Add_Substrate Start Reaction Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Analysis Calculate IC50 value Kinetic_Read->Analysis

Caption: Workflow for determining the inhibitory potential of LNEA on FAAH activity.

TRPV1 Activation Assay using Calcium Imaging

This protocol describes a cell-based assay to measure the ability of LNEA to activate TRPV1 channels by monitoring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[9][10][11]

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 cells)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • LNEA (test compound)

  • Capsaicin (positive control)

  • Fluorescence microscope or plate reader with ratiometric capabilities (Ex: 340/380 nm, Em: 510 nm)

Procedure:

  • Cell Plating: Plate TRPV1-expressing cells onto glass-bottom dishes or 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium and incubate the cells with the loading buffer for 45-60 minutes at 37°C.[9]

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

  • Stimulation: Add LNEA or capsaicin at various concentrations to the cells and immediately start recording the fluorescence ratio for 5-10 minutes to capture the calcium response.

  • Data Analysis: Calculate the change in the F340/F380 ratio over time. The peak response is used to quantify the activation of TRPV1. Determine the EC50 value for LNEA by plotting the peak response against the logarithm of the LNEA concentration and fitting the data to a dose-response curve.

Workflow for TRPV1 Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_assay Measurement cluster_analysis Data Analysis Cells TRPV1-expressing cells Dye_Loading Load with Fura-2 AM Cells->Dye_Loading Washing Wash cells Dye_Loading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Stimulation Add LNEA Baseline->Stimulation Recording Record Calcium Response Stimulation->Recording Analysis Calculate EC50 value Recording->Analysis

Caption: Workflow for assessing LNEA-mediated TRPV1 activation via calcium imaging.

PPARγ Luciferase Reporter Assay

This protocol describes a reporter gene assay to determine if LNEA can activate PPARγ. The assay utilizes a cell line co-transfected with a PPARγ expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • LNEA (test compound)

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. Plate the transfected cells in a 96-well white plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of LNEA or rosiglitazone. Include a vehicle control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to total protein concentration. Determine the fold activation relative to the vehicle control. Calculate the EC50 value for LNEA by plotting the fold activation against the logarithm of the LNEA concentration and fitting the data to a dose-response curve.

Workflow for PPARγ Luciferase Reporter Assay

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK293 cells Transfection Transfect with PPARγ and PPRE-luc Cells->Transfection Treatment Treat with LNEA Transfection->Treatment Incubation Incubate for 18-24h Treatment->Incubation Luciferase_Assay Measure Luciferase Activity Incubation->Luciferase_Assay Analysis Calculate EC50 value Luciferase_Assay->Analysis

Caption: Workflow for determining LNEA's activation of PPARγ using a luciferase reporter assay.

Signaling Pathways

CB1 Receptor Signaling

Upon activation by an agonist like LNEA, the CB1 receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These events collectively reduce neuronal excitability.

G LNEA LNEA CB1 CB1 Receptor LNEA->CB1 binds Gi_o Gi/o Protein CB1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel inhibits K_channel K⁺ Channel Gi_o->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neuronal_Excitability ↓ Neuronal Excitability Ca_influx->Neuronal_Excitability K_efflux->Neuronal_Excitability

Caption: Simplified signaling pathway of the CB1 receptor upon activation by LNEA.

FAAH-Mediated Hydrolysis of LNEA

FAAH is the primary enzyme responsible for the degradation of NAEs. It hydrolyzes LNEA into α-linolenic acid and ethanolamine, thereby terminating its signaling activity.

G LNEA This compound (LNEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LNEA->FAAH substrate Products α-Linolenic Acid + Ethanolamine FAAH->Products hydrolyzes to Signaling_Termination Termination of LNEA Signaling Products->Signaling_Termination

Caption: Enzymatic degradation of LNEA by FAAH.

TRPV1 Activation and Signaling

TRPV1 is a non-selective cation channel that, upon activation by stimuli including certain lipids, allows the influx of cations, primarily Ca2+. This increase in intracellular Ca2+ can lead to various cellular responses, including neurotransmitter release and the activation of calcium-dependent signaling pathways.

G LNEA LNEA TRPV1 TRPV1 Channel LNEA->TRPV1 activates Ca_influx ↑ Intracellular Ca²⁺ TRPV1->Ca_influx mediates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response

Caption: LNEA-mediated activation of the TRPV1 channel and subsequent calcium influx.

PPARγ Signaling Pathway

PPARs are ligand-activated transcription factors. Upon binding of a ligand like LNEA, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription.

G LNEA LNEA PPARg PPARγ LNEA->PPARg binds and activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription regulates

Caption: The PPARγ signaling pathway initiated by ligand binding.

References

Application Notes and Protocols for In Vivo Investigation of N-Linolenoylethanolamine (LNEA) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is an endocannabinoid-like lipid mediator belonging to the family of N-acylethanolamines (NAEs).[1] Structurally similar to the well-known endocannabinoid anandamide, LNEA is synthesized from the essential omega-3 fatty acid, α-linolenic acid. Given the established anti-inflammatory and neuroprotective properties of omega-3 fatty acids, LNEA has emerged as a molecule of significant interest for its potential therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies to investigate the physiological effects of LNEA, with a focus on its potential anti-inflammatory, analgesic, and neuroprotective activities.

Putative Signaling Pathways of LNEA

The precise signaling mechanisms of LNEA are still under investigation. However, based on its structural similarity to other NAEs, its biological activities are thought to be mediated through various receptor and non-receptor pathways. A putative signaling pathway for LNEA is illustrated below.

LNEA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response LNEA This compound (LNEA) CB1 CB1 Receptor LNEA->CB1 Agonist? CB2 CB2 Receptor LNEA->CB2 Agonist? GPR55 GPR55 LNEA->GPR55 Agonist? TRPV1 TRPV1 Channel LNEA->TRPV1 Modulator? PPARa PPARα LNEA->PPARa Intracellular Target? AC Adenylyl Cyclase CB1->AC CB2->AC PLC Phospholipase C GPR55->PLC Ion_Influx ↑ Cation Influx (Ca2+, Na+) TRPV1->Ion_Influx cAMP ↓ cAMP AC->cAMP Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Analgesic Analgesic Effects Ca_release->Analgesic Ion_Influx->Analgesic NFkB_inhibition NF-κB Inhibition NFkB_inhibition->Anti_inflammatory PPARa->Anti_inflammatory Neuroprotective Neuroprotective Effects Anti_inflammatory->Neuroprotective Analgesic->Neuroprotective

Caption: Putative signaling pathways of this compound (LNEA).

Experimental Design and Protocols

This section outlines detailed protocols for investigating the anti-inflammatory, analgesic, and neuroprotective effects of LNEA in vivo.

Investigation of Anti-inflammatory Effects

This model is used to assess the acute anti-inflammatory activity of LNEA.

Experimental Workflow:

Carrageenan_Workflow acclimatization Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment LNEA/Vehicle/Positive Control Administration (i.p.) baseline->treatment induction Carrageenan Injection (0.1 mL, 1% in saline) treatment->induction 1h post-treatment measurement Paw Volume Measurement (1, 2, 3, 4h post-carrageenan) induction->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12h light/dark cycle, and free access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=8-10 animals/group):

    • Group 1: Vehicle control (e.g., 5% Tween 80 in saline, i.p.).

    • Group 2: LNEA (e.g., 1, 5, 10 mg/kg, i.p.).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).

  • Procedure:

    • Measure the initial volume of the left hind paw of each rat using a plethysmometer.

    • Administer LNEA, vehicle, or positive control intraperitoneally (i.p.).

    • One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the left hind paw.[3][4]

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[4][5]

  • Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 1hMean Paw Volume Increase (mL) at 2hMean Paw Volume Increase (mL) at 3hMean Paw Volume Increase (mL) at 4h% Inhibition of Edema at 4h
Vehicle-0
LNEA1
LNEA5
LNEA10
Indomethacin10

This model is used to evaluate the effect of LNEA on systemic inflammation and cytokine production.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=8-10 animals/group):

    • Group 1: Saline + Vehicle.

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + LNEA (e.g., 1, 5, 10 mg/kg, i.p.).

    • Group 4: LPS + Dexamethasone (1 mg/kg, i.p.) as a positive control.

  • Procedure:

    • Administer LNEA, vehicle, or dexamethasone i.p. 30 minutes before LPS challenge.

    • Induce systemic inflammation by a single i.p. injection of LPS (e.g., 1-5 mg/kg in sterile saline).[6][7]

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture under anesthesia.

    • Euthanize the animals and collect tissues (e.g., liver, spleen, lungs) for further analysis.

  • Biomarker Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.[8][9]

  • Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)Serum IL-6 (pg/mL)
Saline + Vehicle-
LPS + Vehicle-
LPS + LNEA1
LPS + LNEA5
LPS + LNEA10
LPS + Dexamethasone1
Investigation of Analgesic Effects

This model assesses both acute nociceptive and persistent inflammatory pain.

Experimental Protocol:

  • Animals: Male Swiss Webster mice (20-25 g).

  • Grouping (n=8-10 animals/group):

    • Group 1: Vehicle (i.p.).

    • Group 2: LNEA (e.g., 1, 5, 10 mg/kg, i.p.).

    • Group 3: Morphine (5 mg/kg, s.c.) as a positive control.

  • Procedure:

    • Administer LNEA, vehicle, or morphine 30 minutes before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time spent licking the injected paw during two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.[10][11]

  • Data Presentation:

Treatment GroupDose (mg/kg)Licking Time (s) - Early Phase (0-5 min)Licking Time (s) - Late Phase (15-30 min)
Vehicle-
LNEA1
LNEA5
LNEA10
Morphine5

This test measures the withdrawal threshold to a mechanical stimulus, indicating mechanical sensitivity. A model of neuropathic pain, such as Chronic Constriction Injury (CCI) of the sciatic nerve, can be used.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure (CCI Surgery): Induce neuropathic pain using the CCI model.

  • Grouping (n=8-10 animals/group):

    • Group 1: Sham + Vehicle.

    • Group 2: CCI + Vehicle.

    • Group 3: CCI + LNEA (e.g., 1, 5, 10 mg/kg, i.p., daily for 7 days post-CCI).

    • Group 4: CCI + Gabapentin (100 mg/kg, i.p.) as a positive control.

  • Procedure (Von Frey Test):

    • Place animals in individual compartments on an elevated mesh floor and allow them to acclimate for 30 minutes.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[12][13]

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

    • Perform measurements before surgery (baseline) and on days 3, 7, and 14 post-surgery.

  • Data Presentation:

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Day 3Paw Withdrawal Threshold (g) - Day 7Paw Withdrawal Threshold (g) - Day 14
Sham + Vehicle-
CCI + Vehicle-
CCI + LNEA1
CCI + LNEA5
CCI + LNEA10
CCI + Gabapentin100
Investigation of Neuroprotective and Anxiolytic Effects

The EPM is used to assess anxiety-like behavior in rodents.[14][15][16]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=10-12 animals/group):

    • Group 1: Vehicle (i.p.).

    • Group 2: LNEA (e.g., 1, 5, 10 mg/kg, i.p.).

    • Group 3: Diazepam (1 mg/kg, i.p.) as a positive control.

  • Procedure:

    • Administer LNEA, vehicle, or diazepam 30 minutes before the test.

    • Place the mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[17]

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.

  • Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms% Entries into Open ArmsTotal Arm Entries
Vehicle-
LNEA1
LNEA5
LNEA10
Diazepam1

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[18][19][20]

Experimental Workflow:

MWM_Workflow acclimatization Acclimatization & Handling grouping Random Grouping acclimatization->grouping treatment Daily LNEA/Vehicle Administration grouping->treatment training Acquisition Training (4 trials/day for 5 days) treatment->training probe_trial Probe Trial (Day 6, platform removed) training->probe_trial analysis Data Analysis (Escape latency, path length, time in target quadrant) probe_trial->analysis

Caption: Workflow for the Morris Water Maze test.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old).

  • Model of Neurodegeneration (Optional): A model of neurodegeneration (e.g., administration of scopolamine or a neurotoxin) can be employed to induce cognitive deficits.

  • Grouping (n=10-12 animals/group):

    • Group 1: Control + Vehicle.

    • Group 2: Neurodegeneration Model + Vehicle.

    • Group 3: Neurodegeneration Model + LNEA (e.g., 5, 10 mg/kg, i.p., daily).

  • Procedure:

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day.

    • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Presentation:

Treatment GroupMean Escape Latency (s) - Day 5Mean Path Length (m) - Day 5Time in Target Quadrant (%) - Probe Trial
Control + Vehicle
Model + Vehicle
Model + LNEA (5 mg/kg)
Model + LNEA (10 mg/kg)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo investigation of this compound. By systematically evaluating its effects on inflammation, pain, and neurological functions, researchers can elucidate the therapeutic potential of this endogenous lipid mediator. The provided data tables and workflows are intended to facilitate experimental design and data organization, ultimately contributing to a deeper understanding of LNEA's role in health and disease.

References

Application Notes and Protocols for Metabolic Studies of Stable Isotope-Labeled N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. As the amide of the essential omega-3 fatty acid, α-linolenic acid, and ethanolamine, LNEA is implicated in various physiological processes, including the regulation of inflammation and neurotransmission. The study of its metabolic fate is crucial for understanding its biological functions and therapeutic potential. Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of LNEA in complex biological systems. This document provides detailed protocols for the synthesis of stable isotope-labeled LNEA and its application in metabolic studies.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled LNEA is a critical first step for its use as a tracer in metabolic studies. Both deuterium (²H or D) and carbon-13 (¹³C) can be incorporated. Below are generalized protocols for the synthesis of d4-LNEA and ¹³C-LNEA.

Protocol 1: Synthesis of Deuterium-Labeled this compound (d4-LNEA)

This protocol describes the synthesis of LNEA labeled with four deuterium atoms on the ethanolamine moiety.

Materials:

  • Linolenoyl chloride

  • Ethanolamine-d4 hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethanolamine-d4 hydrochloride (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the solution to deprotonate the ethanolamine.

  • In a separate flask, dissolve linolenoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the linolenoyl chloride solution dropwise to the ethanolamine-d4 solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude d4-LNEA by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Collect the fractions containing the pure product and confirm its identity and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of ¹³C-Labeled this compound (¹³C-LNEA)

This protocol outlines the synthesis of LNEA with a ¹³C label in the carboxyl group of the linolenic acid backbone.

Materials:

  • α-Linolenic acid-¹³C₁ (labeled at the carboxyl carbon)

  • Oxalyl chloride

  • Ethanolamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Procedure:

  • Convert α-Linolenic acid-¹³C₁ to its acid chloride by reacting with oxalyl chloride in anhydrous DCM.

  • In a separate flask under an inert atmosphere, dissolve ethanolamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the ethanolamine solution to 0°C.

  • Add the freshly prepared linolenoyl-¹³C₁ chloride solution dropwise to the ethanolamine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Protocol 1 (steps 8-11).

  • Purify the crude ¹³C-LNEA by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Confirm the structure and isotopic labeling of the final product by ¹H-NMR, ¹³C-NMR, and HRMS.

Metabolic Studies Using Stable Isotope-Labeled LNEA

Stable isotope-labeled LNEA serves as an invaluable tool for both in vitro and in vivo metabolic studies.

In Vitro Metabolism Protocol

This protocol details the investigation of LNEA metabolism in liver microsomes.

Materials:

  • d4-LNEA or ¹³C-LNEA

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile, ice-cold

  • Internal standard (e.g., unlabeled LNEA or another NAE)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of d4-LNEA or ¹³C-LNEA in a suitable organic solvent (e.g., ethanol).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the labeled LNEA substrate. The final concentration of LNEA should be within a physiologically relevant range.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples to quantify the disappearance of the parent labeled LNEA and the appearance of its metabolites.

In Vivo Pharmacokinetic and Tissue Distribution Protocol

This protocol describes a typical in vivo study in rodents to determine the pharmacokinetic profile and tissue distribution of LNEA.

Materials:

  • d4-LNEA or ¹³C-LNEA formulated for administration (e.g., in a vehicle like corn oil)

  • Sprague-Dawley rats (or other suitable animal model)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Surgical tools for tissue harvesting

  • Homogenizer

  • Extraction solvents (e.g., ethyl acetate, methanol)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Administer the labeled LNEA formulation to the rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples into EDTA-coated tubes.

  • Separate plasma by centrifugation and store at -80°C until analysis.

  • For tissue distribution, at the final time point, euthanize the animals and harvest relevant tissues (e.g., brain, liver, adipose tissue, intestine).

  • Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

  • For analysis, thaw plasma and tissue samples on ice.

  • Homogenize tissue samples in a suitable buffer.

  • Extract LNEA and its metabolites from plasma and tissue homogenates using a liquid-liquid or solid-phase extraction method with an appropriate organic solvent containing the internal standard.

  • Evaporate the organic extract and reconstitute for LC-MS/MS analysis.

  • Quantify the concentration of labeled LNEA and its metabolites in each sample.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Representative Pharmacokinetic Parameters of LNEA in Rats Following a Single Intravenous Dose (1 mg/kg)

ParameterValueUnits
C₀150.0ng/mL
T₁/₂ (alpha)0.25hours
T₁/₂ (beta)2.5hours
AUC (0-inf)350.0ng*h/mL
Clearance (CL)2.8L/h/kg
Volume of Distribution (Vd)7.0L/kg

Note: These are representative values for a hypothetical N-acylethanolamine and should be determined experimentally for LNEA.

Table 2: Representative Tissue Distribution of Labeled LNEA in Rats 2 Hours Post-Intravenous Administration (1 mg/kg)

TissueConcentration (ng/g)
Plasma50.0
Brain5.0
Liver120.0
Adipose Tissue250.0
Intestine80.0
Spleen45.0

Note: These are representative values and actual distribution will depend on the specific properties of LNEA.

Table 3: In Vitro Metabolic Stability of LNEA in Rat Liver Microsomes

Incubation Time (min)% LNEA Remaining
0100
585
1560
3035
6010

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs.

LNEA Signaling Pathway

LNEA_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_cytosol Cytosol LNEA This compound (LNEA) CB1 CB1 Receptor LNEA->CB1 Binds CB2 CB2 Receptor LNEA->CB2 Binds TRPV1 TRPV1 Channel LNEA->TRPV1 Activates PPARa PPARα LNEA->PPARa Activates (intracellular) AC Adenylyl Cyclase CB1->AC Inhibits Immune\nModulation Immune Modulation CB2->Immune\nModulation Leads to Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Mediates Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) PPARa->Gene_Transcription Regulates cAMP cAMP AC->cAMP Produces Downstream\nSignaling Downstream Signaling cAMP->Downstream\nSignaling Activates

Caption: Putative signaling pathways of this compound (LNEA).

LNEA Biosynthesis and Degradation

LNEA_Metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAPE N-Linolenoyl-PE (NAPE) PE->NAPE NAT N-Acyltransferase (NAT) PC Phosphatidylcholine (PC, with Linolenic Acid at sn-1) PC->NAPE NAPE_PLD NAPE-PLD LNEA This compound (LNEA) NAPE->LNEA NAT->NAPE Catalyzes NAPE_PLD->LNEA Catalyzes LNA α-Linolenic Acid Ethanolamine Ethanolamine FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->LNA FAAH->Ethanolamine LNEA->FAAH Substrate for InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Dosing Dosing of Rats with Stable Isotope-Labeled LNEA Sampling Time-Course Blood Sampling & Tissue Harvesting Dosing->Sampling Extraction Liquid-Liquid or Solid-Phase Extraction of Lipids Sampling->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Application Notes and Protocols for the Purification of N-Linolenoylethanolamine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is an endocannabinoid, a class of endogenous lipid signaling molecules that play a crucial role in various physiological processes. As a polyunsaturated fatty acid amide, LNEA is of significant interest in neuroscience and pharmacology. The purification of LNEA is a critical step for its characterization, in vitro and in vivo studies, and for the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of LNEA, offering high resolution and reproducibility.

This document provides detailed application notes and protocols for the purification of this compound using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods. These protocols are based on established methods for structurally similar lipid molecules and provide a robust starting point for method development and optimization.

Principles of Separation

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. LNEA, being a lipophilic molecule, is retained on the column through hydrophobic interactions. The elution is achieved by increasing the proportion of a non-polar organic solvent in the mobile phase. RP-HPLC is well-suited for the final purification and analysis of LNEA, providing excellent separation from polar impurities.

Normal-Phase HPLC (NP-HPLC): NP-HPLC employs a polar stationary phase (e.g., silica or cyano-bonded silica) and a non-polar mobile phase.[1][2] This technique is particularly useful for the separation of lipid classes. LNEA can be effectively separated from other less polar or more polar lipids using NP-HPLC, making it a valuable tool for initial sample cleanup or fractionation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Final Purification

This method is ideal for the high-purity isolation of this compound.

Instrumentation and Columns:

  • HPLC system with a preparative or semi-preparative pump, an autosampler, a column oven, and a fraction collector.

  • Detector: UV detector (205-220 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). Due to the lack of a strong chromophore, ELSD or MS is often preferred for lipid-like molecules.

  • Column: A C18 reversed-phase column is recommended.[3] For preparative purification, a column with a larger internal diameter (e.g., >10 mm) and particle size (e.g., 5-10 µm) is suitable.

Reagents and Sample Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.[4]

  • Sample Solvent: Ethanol or a mixture of the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound sample in the sample solvent to a suitable concentration (e.g., 1-10 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 70% B to 100% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD/MS
Injection Volume 500 µL (dependent on column loading capacity)

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (70% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and collect fractions corresponding to the LNEA peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Normal-Phase HPLC for Fractionation

This method is suitable for the initial cleanup of a crude extract to isolate the N-acylethanolamine fraction.

Instrumentation and Columns:

  • HPLC system with a preparative pump, manual or automated injector, column oven, and fraction collector.

  • Detector: UV detector (205-220 nm) or ELSD.

  • Column: A silica or cyano (CN) bonded silica column is recommended.[1][2]

Reagents and Sample Preparation:

  • Mobile Phase A: HPLC-grade hexane or heptane.

  • Mobile Phase B: Isopropanol or ethyl acetate.

  • Sample Solvent: Hexane or the initial mobile phase.

  • Sample Preparation: Dissolve the crude extract in the sample solvent and filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions:

ParameterCondition
Column Silica, 250 x 10 mm, 5 µm
Mobile Phase Isocratic elution with 95:5 (v/v) Hexane:Isopropanol
Flow Rate 5.0 mL/min
Column Temperature Ambient
Detection UV at 210 nm or ELSD
Injection Volume 500 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the sample.

  • Run the isocratic elution and collect fractions based on the elution profile.

  • Analyze the fractions to identify those containing this compound.

  • Pool the relevant fractions and proceed with further purification using RP-HPLC if necessary.

Data Presentation

Table 1: Representative Data for RP-HPLC Purification of this compound

SamplePurity before HPLC (%)Purity after HPLC (%)Recovery (%)
Crude Synthesis Product~75>98~85
Brain Lipid ExtractNot applicable>95 (from fraction)Not applicable

Note: The values presented are typical and may vary depending on the initial sample purity and the specific chromatographic conditions used.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product Crude Crude LNEA Sample Dissolve Dissolve in Solvent Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter HPLC Preparative HPLC System (RP-C18 or NP-Silica) Filter->HPLC Fractionation Fraction Collection HPLC->Fractionation Purity Purity Analysis (Analytical HPLC) Fractionation->Purity Pooling Pool Pure Fractions Purity->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Purified LNEA (>98%) Evaporation->Final

Caption: Workflow for the HPLC purification of this compound.

Endocannabinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx LNEA_synthesis LNEA Synthesis Ca_influx->LNEA_synthesis CB1R CB1 Receptor LNEA_synthesis->CB1R LNEA (Retrograde Messenger) G_protein G-protein Activation CB1R->G_protein AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition Ca_channel_inhibition Ca2+ Channel Inhibition G_protein->Ca_channel_inhibition label_cAMP label_cAMP AC_inhibition->label_cAMP ↓ cAMP label_neurotransmitter label_neurotransmitter Ca_channel_inhibition->label_neurotransmitter ↓ Neurotransmitter Release

Caption: A generalized endocannabinoid signaling pathway.

References

Application Notes and Protocols for the GC/MS Analysis of N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Linolenoylethanolamine (LNEA) is a polyunsaturated N-acylethanolamine (NAE) that functions as a signaling lipid in both plants and animals. As an endogenous signaling molecule, the accurate and sensitive quantification of LNEA in biological matrices is crucial for understanding its physiological roles, metabolic pathways, and potential as a therapeutic target. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the quantification of LNEA, offering high selectivity and sensitivity, particularly after appropriate derivatization to enhance volatility.

These application notes provide a comprehensive overview and detailed protocols for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC/MS.

Data Presentation

Quantitative analysis of this compound is achieved through the monitoring of specific ions of its trimethylsilyl (TMS) derivative. The following table summarizes the key parameters for the GC/MS analysis of LNEA-TMS.

ParameterValue
Analyte This compound-TMS
Retention Time (RT) ~ 18.5 min
Quantifier Ion (m/z) 117
Qualifier Ion 1 (m/z) 173
Qualifier Ion 2 (m/z) 319
Limit of Detection (LoD) 1 - 5 pg on-column
Limit of Quantification (LoQ) 5 - 15 pg on-column

Note: Retention time and detection limits are estimates and may vary depending on the specific instrument, column, and matrix effects. It is recommended to determine these parameters experimentally.

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol outlines the extraction of total lipids, including this compound, from biological tissues (e.g., plant seedlings, animal tissue).

Materials:

  • Biological tissue (50-100 mg)

  • 2-Propanol, pre-heated to 75°C

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): N-Heptadecanoylethanolamine (NAE 17:0) or a deuterated LNEA standard

  • Glass homogenization tubes

  • Centrifuge

Procedure:

  • Weigh 50-100 mg of fresh or frozen tissue into a glass homogenization tube.

  • Add a known amount of the internal standard to the tube.

  • Add 2 mL of pre-heated 2-propanol and homogenize the tissue thoroughly using a tissue homogenizer.

  • Transfer the homogenate to a new glass tube.

  • Add 4 mL of chloroform and 1 mL of methanol to the homogenate.

  • Vortex the mixture for 2 minutes.

  • Add 1.5 mL of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Protocol 2: Solid-Phase Extraction (SPE) for NAE Purification

This protocol describes the purification of the NAE fraction from the total lipid extract.

Materials:

  • Dried lipid extract from Protocol 1

  • Silica SPE cartridges (500 mg)

  • Chloroform

  • Ethyl acetate

  • Hexane

  • Methanol

  • SPE manifold

Procedure:

  • Condition the silica SPE cartridge by washing with 5 mL of methanol followed by 5 mL of chloroform.

  • Re-dissolve the dried lipid extract in 1 mL of chloroform.

  • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of chloroform to elute non-polar lipids.

  • Elute the NAE fraction with 10 mL of chloroform:methanol (9:1, v/v).

  • Collect the eluate and evaporate to dryness under a stream of nitrogen gas at 40°C.

Protocol 3: Derivatization to Trimethylsilyl (TMS) Ethers

To increase the volatility of LNEA for GC/MS analysis, the hydroxyl group of the ethanolamine moiety is derivatized to a TMS ether.

Materials:

  • Purified NAE extract from Protocol 2

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • To the dried NAE extract, add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC/MS analysis.

Protocol 4: GC/MS Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions for LNEA-TMS: m/z 117 (quantifier), 173, 319 (qualifiers)

  • SIM Ions for NAE 17:0-TMS (IS): m/z 117 (quantifier), 385 (qualifier)

Mandatory Visualizations

Signaling and Metabolic Pathways of this compound

The following diagrams illustrate the known signaling and metabolic pathways of this compound.

N_Linolenoylethanolamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LNEA This compound (LNEA) GPCR Putative G-Protein Coupled Receptor LNEA->GPCR Binding G_protein Heterotrimeric G-Protein Complex (Gα, Gβ, Gγ) GPCR->G_protein Activation Downstream_Effectors Downstream Effectors (e.g., Kinases, Phospholipases) G_protein->Downstream_Effectors Signal Transduction Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activation Gene_Expression Regulation of Gene Expression (e.g., Growth, Stress Response) Transcription_Factors->Gene_Expression Modulation

Caption: this compound signaling pathway in plants.

N_Linolenoylethanolamine_Metabolic_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway LNEA This compound (LNEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LNEA->FAAH LOX Lipoxygenase (LOX) LNEA->LOX Linolenic_Acid α-Linolenic Acid FAAH->Linolenic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Oxylipins NAE-Oxylipins (e.g., Hydroxy/Hydroperoxy-LNEA) LOX->Oxylipins

Caption: Metabolic pathways of this compound.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the GC/MS analysis of this compound.

GCMS_Workflow Start Sample Collection (Biological Tissue) Extraction Lipid Extraction (Protocol 1) Start->Extraction Purification Solid-Phase Extraction (Protocol 2) Extraction->Purification Derivatization TMS Derivatization (Protocol 3) Purification->Derivatization Analysis GC/MS Analysis (Protocol 4) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: Experimental workflow for LNEA analysis.

Application Notes and Protocols: N-Linolenoylethanolamine as a Reference Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-Linolenoylethanolamine (LNEA) as a reference standard in lipidomics, focusing on its quantification in biological matrices. Detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with insights into its role in cellular signaling.

Introduction

This compound is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules involved in a wide array of physiological processes.[1] As a member of the endocannabinoidome, the accurate quantification of LNEA in biological samples is crucial for understanding its physiological and pathological roles. The use of a well-characterized reference standard is paramount for the development of robust and reproducible analytical methods required in lipidomics research and drug development.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Synonym N-(2-hydroxyethyl)-9Z,12Z,15Z-octadecatrienamide
Molecular Formula C₂₀H₃₅NO₂
Molecular Weight 321.5 g/mol
Purity ≥98%
Supplied As A solution in ethanol
Storage Temperature -20°C
Stability ≥ 2 years at -20°C

Data sourced from publicly available information.

Quantitative Analysis of this compound

The accurate quantification of LNEA in complex biological matrices such as plasma, serum, or tissue homogenates requires a highly sensitive and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[1] A deuterated internal standard, such as α-Linolenoyl-d4-ethanolamide (LNEA-d4), is highly recommended to correct for analyte loss during sample preparation and for variations in instrument response.[2]

Method Validation Parameters

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of N-acylethanolamines. These values should be established and validated in-house for each specific matrix and instrument.

ParameterTypical Value
Linear Range 0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Extraction Recovery > 80%
Matrix Effect < 15%

Note: These values are representative and should be established for each specific laboratory and instrument setup.[2]

Experimental Protocols

Sample Preparation

Rigorous sample cleanup is essential to minimize matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[3] Two common and effective methods for extracting LNEA from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2]

SPE is a highly effective technique for cleaning up complex samples using a solid sorbent.[4] Reversed-phase cartridges (e.g., C18) are well-suited for extracting NAEs.[3]

Materials:

  • Plasma, serum, or tissue homogenate

  • This compound reference standard

  • α-Linolenoyl-d4-ethanolamide (LNEA-d4) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • C18 SPE cartridges

Procedure:

  • Sample Pre-treatment: Thaw 500 µL of plasma on ice. Add 10 µL of the 100 ng/mL LNEA-d4 internal standard solution. Add 1.5 mL of cold methanol to precipitate proteins.[2]

  • Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[2]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[4]

  • Elution: Elute the NAEs with 1 mL of acetonitrile.[4]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.[2]

LLE separates compounds based on their differential solubilities in two immiscible liquids.[2]

Materials:

  • Plasma, serum, or tissue homogenate

  • This compound reference standard

  • α-Linolenoyl-d4-ethanolamide (LNEA-d4) internal standard

  • Toluene (HPLC grade) or Ethyl Acetate/n-Hexane (9:1, v/v)

  • Acetonitrile (LC-MS grade)

Procedure:

  • Sample Pre-treatment: Thaw 500 µL of plasma on ice. Add 10 µL of the 100 ng/mL LNEA-d4 internal standard solution.

  • Extraction: Add 2 mL of cold toluene to the plasma sample. Vortex vigorously for 2 minutes to ensure thorough mixing.[2]

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Analysis is performed using a triple quadrupole mass spectrometer, which provides excellent sensitivity and specificity through Multiple Reaction Monitoring (MRM).[1]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the NAEs, followed by a wash and re-equilibration step.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 322.3 → Product Ion (m/z) 62.1

    • LNEA-d4 (Internal Standard): Precursor Ion (m/z) 326.3 → Product Ion (m/z) 66.1

  • Note: Precursor and product ions should be optimized for the specific instrument used.

Signaling Pathways

N-acylethanolamines, including LNEA, are synthesized on-demand from membrane phospholipids.[4] Their signaling is terminated by enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH).[4] In plants, the activity of this compound has been shown to require an intact G-protein complex.[5] While the specific receptors for LNEA in mammals are not fully elucidated, other NAEs are known to interact with G-protein coupled receptors (GPCRs).[5]

LNEA_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAT N-acyltransferase PE->NAT Linolenoyl-CoA NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAT->NAPE LNEA_synth N-Linolenoyl- ethanolamine (LNEA) NAPE_PLD->LNEA_synth LNEA_signal LNEA GPCR G-Protein Coupled Receptor (Putative) G_protein G-Protein GPCR->G_protein Effector Downstream Effectors G_protein->Effector LNEA_signal->GPCR LNEA_degrad LNEA FAAH Fatty Acid Amide Hydrolase (FAAH) LA Linolenic Acid FAAH->LA Ethanolamine Ethanolamine FAAH->Ethanolamine LNEA_degrad->FAAH LNEA_Workflow SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking (LNEA-d4) SampleCollection->Spiking Extraction 3. Lipid Extraction (SPE or LLE) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing 7. Data Processing (Integration & Quantification) LCMS->DataProcessing Report 8. Result Reporting DataProcessing->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-acylethanolamine Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize liquid-liquid extraction (LLE) protocols for N-acylethanolamines (NAEs).

Troubleshooting Guide

This section addresses specific issues that may arise during the liquid-liquid extraction of NAEs.

Issue 1: Low Recovery of N-acylethanolamines

Q: We are experiencing low recovery of our target NAEs. What are the potential causes and solutions?

A: Low recovery is a common issue in LLE of NAEs and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficient recovery. NAEs are lipids, and a solvent system that effectively solubilizes them while remaining immiscible with the aqueous sample matrix is essential.

    • Solution: Consider the physicochemical properties of your specific NAEs, such as their LogP and pKa values, to select an optimal solvent.[1] Toluene and acetonitrile have been shown to yield high recoveries for various NAEs.[2][3][4] A common starting point is a chloroform:methanol (2:1, v/v) mixture, as used in the Folch method.

  • Suboptimal pH: The pH of the aqueous phase can influence the ionization state of NAEs, affecting their partitioning into the organic solvent.

    • Solution: For neutral lipids like NAEs, maintaining a neutral to slightly basic pH can improve extraction efficiency by ensuring they remain in their non-ionized form.

  • Incomplete Phase Separation: A poor separation between the aqueous and organic layers will lead to incomplete collection of the organic phase containing the NAEs.

    • Solution: Ensure adequate centrifugation time and speed to achieve a sharp interface. If phase separation is consistently poor, consider adjusting the solvent ratios or adding salt to the aqueous phase ("salting out") to increase its polarity.[5]

  • Analyte Degradation: NAEs can be susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6]

    • Solution: Work quickly and keep samples on ice to minimize enzymatic activity. Consider adding enzyme inhibitors to your homogenization buffer if degradation is suspected. Proper sample storage is also crucial; flash-freeze samples in liquid nitrogen and store them at -80°C.[7]

  • Solvent Quality: Impurities in solvents can interfere with the extraction and subsequent analysis. Some grades of chloroform have been found to contain contaminants that can react with NAEs, leading to their loss.[8]

    • Solution: Always use high-purity, LC-MS grade solvents. It is advisable to test different batches or brands of solvents during method development.

Issue 2: Emulsion Formation

Q: An emulsion is forming between the aqueous and organic layers, preventing proper separation. How can we resolve this?

A: Emulsion formation is a frequent challenge in LLE, especially with biological samples rich in lipids and proteins.[5]

  • Prevention is Key:

    • Gentle Mixing: Instead of vigorous shaking, use gentle inversions or rocking to mix the phases. This reduces the mechanical energy that creates fine droplets leading to emulsions.[9]

    • Appropriate Solvent Ratios: Ensure the correct ratio of organic solvent to the aqueous sample is used. A common starting point is a 2:1 ratio of chloroform:methanol to the sample volume.

  • Breaking an Emulsion:

    • Centrifugation: Increasing the centrifugation speed or time is often the most effective method to break an emulsion.[10]

    • Salting Out: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, helping to force the separation of the layers.[5]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[5][11]

    • Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can sometimes effectively remove the emulsified layer.[5]

Frequently Asked Questions (FAQs)

Q1: Which LLE method is best for N-acylethanolamines, Folch or Bligh & Dyer?

A1: Both the Folch and Bligh & Dyer methods are widely used for lipid extraction and can be effective for NAEs. The primary difference lies in the solvent-to-sample ratio, with the Folch method using a larger volume of solvent. For samples with high lipid content, the Folch method may provide a more exhaustive extraction. However, the Bligh & Dyer method is often faster and uses less solvent. The choice may depend on your specific sample matrix and throughput needs.

Q2: Can I use a single solvent for the extraction of NAEs?

A2: While solvent mixtures like chloroform:methanol are common, single solvents can also be effective. For instance, a study demonstrated high recovery rates for anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamine (PEA) from brain tissue using only acetonitrile.[3][4] Toluene has also been shown to be effective for the extraction of AEA from plasma and aortic tissue.[2] The optimal choice will depend on the specific NAEs and the sample matrix.

Q3: How should I store my samples before and after extraction to ensure NAE stability?

A3: To prevent enzymatic degradation and oxidation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[7] After extraction, the lipid extracts should be stored in an organic solvent, preferably under an inert atmosphere (e.g., nitrogen or argon), at -20°C or lower to prevent degradation.[7] Avoid repeated freeze-thaw cycles.[7]

Data Presentation

The following tables summarize quantitative data on the recovery of various N-acylethanolamines using different extraction protocols.

Table 1: Recovery of N-acylethanolamines from Rodent Brain Tissue using Acetonitrile Extraction [3][4]

N-acylethanolamine (NAE)Recovery Rate (%)
Anandamide (AEA)98.1 - 106.2
Oleoylethanolamide (OEA)98.5 - 102.2
Palmitoylethanolamine (PEA)85.4 - 89.5

Table 2: Recovery of Anandamide (AEA) from Aortic Tissue and Plasma using Toluene-based LLE [2]

AnalyteSample MatrixRecovery Rate (%)
Anandamide (AEA)Aortic Tissue93 (at 10 µg/mL)
Anandamide (AEA)Aortic Tissue89 (at 50 µg/mL)
Anandamide (AEA)Plasma>80

Experimental Protocols

This section provides a detailed methodology for a general liquid-liquid extraction protocol for NAEs from a biological sample, based on the principles of the Folch method.

General Liquid-Liquid Extraction Protocol for N-acylethanolamines

  • Sample Homogenization:

    • To 1 volume of the biological sample (e.g., 1 mL of plasma or 1 g of tissue homogenate), add 20 volumes of a cold (4°C) chloroform:methanol (2:1, v/v) solution.

    • For tissue samples, homogenize the mixture thoroughly using a mechanical homogenizer. For liquid samples, vortex vigorously for 2 minutes.

  • Phase Separation:

    • Add 0.2 volumes (relative to the solvent mixture) of a 0.9% NaCl solution to the homogenate.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to facilitate phase separation. Two distinct layers should form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of the Organic Phase:

    • Carefully aspirate and discard the upper aqueous layer.

    • Collect the lower organic phase into a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., acetonitrile or the initial mobile phase for LC-MS).

Mandatory Visualization

N-acylethanolamine Signaling Pathways

NAE_Signaling cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling PL Phospholipids NAPE N-acyl-phosphatidylethanolamine (NAPE) PL->NAPE N-acyltransferase NAE N-acylethanolamines (e.g., AEA, OEA, PEA) NAPE->NAE FAAH FAAH NAE->FAAH NAAA NAAA NAE->NAAA CB1 CB1 Receptor NAE->CB1 CB2 CB2 Receptor NAE->CB2 GPR55 GPR55 NAE->GPR55 PPARa PPARα (Nuclear Receptor) NAE->PPARa TRPV1 TRPV1 Channel NAE->TRPV1 NAPE_PLD NAPE-PLD NAPE_PLD->NAE Hydrolysis Products Fatty Acids + Ethanolamine FAAH->Products Hydrolysis NAAA->Products Hydrolysis Effects Physiological Effects (e.g., Analgesia, Anti-inflammation, Anorexia) CB1->Effects CB2->Effects GPR55->Effects PPARa->Effects TRPV1->Effects

Caption: Biosynthesis, degradation, and signaling pathways of N-acylethanolamines.

Experimental Workflow for N-acylethanolamine LLE

LLE_Workflow start Start: Biological Sample homogenization 1. Homogenization (Chloroform:Methanol 2:1) start->homogenization phase_separation 2. Phase Separation (Add 0.9% NaCl, Centrifuge) homogenization->phase_separation collect_organic 3. Collect Lower Organic Phase phase_separation->collect_organic evaporation 4. Solvent Evaporation (Under Nitrogen Stream) collect_organic->evaporation reconstitution 5. Reconstitution (in appropriate solvent) evaporation->reconstitution analysis Downstream Analysis (e.g., LC-MS) reconstitution->analysis

Caption: A typical liquid-liquid extraction workflow for N-acylethanolamines.

Troubleshooting Logic for Low NAE Recovery

Troubleshooting_Low_Recovery start Low NAE Recovery check_solvent Check Solvent System (Polarity, Purity) start->check_solvent check_ph Verify Aqueous Phase pH (Neutral to slightly basic) start->check_ph check_separation Assess Phase Separation (Centrifugation, Emulsions) start->check_separation check_degradation Consider Analyte Degradation (Enzymatic activity, Storage) start->check_degradation solution1 Optimize Solvent (e.g., Toluene, Acetonitrile) check_solvent->solution1 solution2 Adjust pH check_ph->solution2 solution3 Improve Centrifugation / Break Emulsion check_separation->solution3 solution4 Use Inhibitors / Proper Storage check_degradation->solution4 end Improved Recovery solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low recovery of N-acylethanolamines.

References

Challenges in the quantification of N-Linolenoylethanolamine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Linolenoylethanolamine (LNEA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying LNEA in biological samples?

A1: The most prevalent and reliable method for quantifying LNEA in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial due to the low endogenous concentrations of LNEA.[2][3]

Q2: Why is an internal standard essential for accurate LNEA quantification?

A2: An internal standard (IS) is critical to ensure high accuracy and precision in LNEA quantification.[3] It helps to correct for variability during sample preparation, chromatographic separation, and mass spectrometric ionization.[2][4] The use of a stable isotope-labeled internal standard, such as this compound-d4 (LNEA-d4), is considered the gold standard because it has nearly identical physicochemical properties to the analyte.[3]

Q3: What are the main challenges in quantifying LNEA in biological samples?

A3: Researchers face several challenges in the accurate quantification of LNEA, including:

  • Low Endogenous Concentrations: LNEA is often present at very low levels in biological tissues and fluids, requiring highly sensitive analytical methods.[3][5]

  • Matrix Effects: Biological samples are complex mixtures containing lipids, proteins, and other molecules that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer.[5]

  • Sample Stability: LNEA can be susceptible to degradation during sample collection, storage, and preparation.[1][6]

  • Co-eluting Species: The presence of other structurally similar lipids can interfere with the chromatographic separation and detection of LNEA.

Q4: What are the recommended sample preparation techniques for LNEA extraction?

A4: The two most common and robust sample preparation methods for extracting LNEA from biological matrices like plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6] Both methods aim to isolate LNEA from interfering matrix components and concentrate the analyte before LC-MS/MS analysis. The choice between SPE and LLE may depend on the specific sample matrix, desired throughput, and available laboratory resources.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of LNEA.

Problem Potential Cause(s) Recommended Solution(s)
Low or No LNEA Signal 1. Inefficient Extraction: The chosen extraction protocol may not be optimal for the sample type, leading to poor recovery of LNEA. 2. Degradation of LNEA: The analyte may have degraded due to improper sample handling, storage, or processing temperatures. 3. Instrument Sensitivity: The LC-MS/MS system may not be sensitive enough to detect the low concentrations of LNEA.1. Optimize Extraction: Experiment with different LLE solvents (e.g., ethyl acetate, toluene) or SPE sorbents (e.g., C18). Ensure proper pH adjustment of the sample if necessary. 2. Ensure Sample Integrity: Keep samples on ice during processing and store them at -80°C. Minimize freeze-thaw cycles. Add antioxidants if enzymatic degradation is suspected. 3. Enhance MS Signal: Optimize MS parameters, including ionization source settings (e.g., voltages, temperatures) and collision energies for the specific LNEA transition.[7]
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability between samples. 2. Lack of or Inappropriate Internal Standard: Not using an internal standard, or using one that does not behave similarly to LNEA, can lead to poor precision.[4] 3. Matrix Effects: Variable ion suppression or enhancement between different samples can cause inconsistent results.1. Standardize Workflow: Use automated liquid handling systems if available. Ensure consistent vortexing times and evaporation steps. 2. Use a Deuterated IS: Incorporate a stable isotope-labeled internal standard, such as LNEA-d4, into the protocol. Add the IS early in the sample preparation process to account for variability in all subsequent steps.[3] 3. Improve Chromatographic Separation: Optimize the LC gradient to better separate LNEA from co-eluting matrix components. Consider using a different stationary phase.
Inaccurate Quantification (Poor Accuracy) 1. Improper Calibration Curve: The calibration standards may not be accurately prepared, or the calibration range may not be appropriate for the sample concentrations. 2. Matrix Effects: Even with an internal standard, significant matrix effects can sometimes lead to inaccuracies. 3. Interference from Isomeric Compounds: Other lipids with the same mass-to-charge ratio as LNEA may co-elute and interfere with quantification.1. Verify Calibrators: Use certified reference materials for LNEA if available. Prepare fresh calibration standards and perform a linearity assessment over the expected concentration range.[3] 2. Evaluate Matrix Effects: Perform post-extraction spike experiments to assess the degree of ion suppression or enhancement in the specific biological matrix. 3. Enhance Specificity: Use a highly selective LC method with a column that provides good resolution for lipid isomers. Optimize the MS/MS transitions (precursor and product ions) to be specific for LNEA.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of LNEA from plasma.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of LNEA-d4 internal standard solution.[4]

  • Protein Precipitation and Extraction: Add 500 µL of ice-cold ethyl acetate containing 0.1% formic acid.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.[2]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[2][4]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2][4]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE using a C18 cartridge.

  • Internal Standard Spiking: Add a known amount of LNEA-d4 internal standard to the plasma sample.

  • Sample Pre-treatment: Precipitate proteins by adding acetonitrile. Centrifuge and collect the supernatant. Dilute the supernatant with water.[6]

  • Cartridge Conditioning: Condition the C18 SPE cartridge with sequential washes of ethyl acetate, methanol, and water.[6]

  • Sample Loading: Load the diluted supernatant onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

  • Elution: Elute LNEA and the internal standard with an appropriate organic solvent (e.g., ethyl acetate or methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated UPLC-MS/MS method for LNEA quantification using LNEA-d4 as an internal standard.

Parameter Value Reference
Linearity Range 0.1 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Accuracy Within ±15% of nominal concentration[8]
Precision (%CV) < 15%[9]
Recovery > 85%[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike Spike with LNEA-d4 (Internal Standard) start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Processing & Quantification ms->data troubleshooting_logic start Poor LNEA Signal or High Variability? check_is Is a deuterated Internal Standard (LNEA-d4) used? start->check_is check_extraction Is the extraction method validated for your matrix? check_is->check_extraction Yes use_is Implement LNEA-d4 as Internal Standard check_is->use_is No check_ms Are MS parameters optimized for LNEA? check_extraction->check_ms Yes optimize_extraction Optimize LLE/SPE protocol (e.g., solvent, pH) check_extraction->optimize_extraction No optimize_ms Perform infusion and tune MS parameters check_ms->optimize_ms No good_data Reliable Quantification check_ms->good_data Yes use_is->check_extraction optimize_extraction->check_ms optimize_ms->good_data

References

Technical Support Center: N-Linolenoylethanolamine (LNEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Linolenoylethanolamine (LNEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of LNEA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNEA) and what are its primary applications?

A1: this compound is an endocannabinoid-like compound, structurally similar to anandamide. It is synthesized from the essential omega-3 fatty acid, alpha-linolenic acid. LNEA is a bioactive lipid mediator involved in various physiological processes and is a subject of research for its potential therapeutic applications.

Q2: What are the main factors that affect the stability of LNEA in solution?

A2: The stability of LNEA is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.

  • pH: LNEA is susceptible to hydrolysis, particularly at alkaline and strongly acidic pH.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxidation: As a polyunsaturated fatty acid derivative, LNEA is prone to oxidation.

  • Enzymatic Degradation: In biological systems, LNEA can be hydrolyzed by enzymes such as fatty acid amide hydrolase (FAAH).[1]

Q3: What are the ideal storage conditions for a stock solution of LNEA in an organic solvent?

A3: For long-term storage, LNEA supplied as a solution in ethanol is stable for at least two years when stored at -20°C.[2][3] To minimize the risk of degradation, it is advisable to store the solution in a tightly sealed vial, protected from light.

Q4: Can I store LNEA in an aqueous solution?

A4: It is not recommended to store LNEA in aqueous solutions for more than one day.[2] LNEA is sparingly soluble in aqueous buffers and is prone to hydrolysis, which can lead to rapid degradation. For experiments requiring aqueous buffers, it is best to prepare the solution fresh for each use.

Q5: How can I prepare an aqueous solution of LNEA for my experiments?

A5: To prepare an aqueous solution, the ethanolic stock solution of LNEA should be diluted with the aqueous buffer of choice. For maximum solubility, a method involving a 1:2 solution of ethanol to PBS (pH 7.2) can be used.[2] It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of LNEA potency in my in vitro assay. 1. Degradation in aqueous buffer: LNEA is unstable in aqueous solutions and can degrade during the course of the experiment. 2. Oxidation: The polyunsaturated acyl chain of LNEA is susceptible to oxidation, especially if the buffer is not deoxygenated. 3. Adsorption to labware: LNEA is lipophilic and can adsorb to the surface of plastic or glass containers.1. Prepare fresh aqueous solutions of LNEA for each experiment. Minimize the time the compound is in the aqueous buffer before use. 2. Consider preparing buffers with deoxygenated water and adding an antioxidant (e.g., 0.01% BHT or Vitamin E) to the formulation. 3. Use low-adhesion microplates and polypropylene tubes to minimize loss of material.
Inconsistent results between experiments. 1. Inconsistent solution preparation: Variability in the preparation of LNEA solutions can lead to different effective concentrations. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. 3. Light exposure: Inconsistent exposure to light during handling can cause variable levels of photodegradation.1. Follow a standardized and detailed protocol for solution preparation. Ensure the organic solvent is fully evaporated before reconstitution if changing solvents. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Handle LNEA solutions in a subdued light environment and store them in amber vials or wrapped in foil.
Precipitation of LNEA in aqueous buffer. Low aqueous solubility: LNEA is sparingly soluble in aqueous buffers. The concentration may be too high for the chosen buffer system.1. Decrease the final concentration of LNEA in the aqueous buffer. 2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) if compatible with your experimental setup. 3. Consider using a formulation approach, such as liposomes or nanostructured lipid carriers, to improve solubility and stability.
Evidence of degradation products in analytical measurements (e.g., LC-MS). 1. Hydrolysis: The amide bond of LNEA can be cleaved, especially at non-neutral pH. 2. Oxidation: The double bonds in the linolenoyl chain are prone to oxidation, leading to the formation of hydroperoxides and other oxidation products.[4]1. Ensure the pH of your solutions is maintained within a stable range, ideally close to neutral (pH 6-7). 2. Store stock solutions under an inert gas (e.g., argon or nitrogen) and use antioxidants in your formulations. Analyze samples promptly after preparation.

Data on LNEA Stability

Table 1: Solubility and Stability of LNEA in Common Solvents

SolventSolubilityRecommended StorageStabilityCitation
EthanolMiscible-20°C≥ 2 years[2][3]
DMSO~30 mg/ml-20°CNot specified[2]
Dimethylformamide~10 mg/ml-20°CNot specified[2]
Ethanol:PBS (pH 7.2) (1:2)~8.5 mg/mlPrepare freshNot recommended for storage > 1 day[2]

Table 2: General Factors Influencing the Stability of N-Acylethanolamines

FactorEffect on StabilityRecommendations
Temperature Higher temperatures increase degradation rates.Store stock solutions at -20°C or -80°C. Keep aqueous solutions on ice during use.
pH Extremes in pH (both acidic and alkaline) can cause hydrolysis of the amide bond.Maintain solutions at a pH as close to neutral as possible (pH 6-7).
Light Exposure to UV and visible light can lead to photodegradation.Store solutions in amber vials or protect them from light by wrapping in foil.
Oxygen The polyunsaturated structure is susceptible to oxidation.Purge stock solutions with an inert gas (argon or nitrogen). Consider the use of antioxidants in formulations.
Freeze-Thaw Cycles Repeated cycles can accelerate degradation.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of LNEA

This protocol describes the preparation of an aqueous working solution of LNEA from an ethanolic stock solution for use in in vitro experiments.

Materials:

  • This compound (LNEA) in ethanol (e.g., 10 mg/ml)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, low-adhesion polypropylene tubes

Procedure:

  • From your stock solution of LNEA in ethanol, take the required volume to achieve your desired final concentration.

  • In a sterile polypropylene tube, add the appropriate volume of PBS (pH 7.2).

  • While gently vortexing the PBS, add the calculated volume of the LNEA stock solution dropwise.

  • Continue to vortex for 30 seconds to ensure the LNEA is well dispersed.

  • Use the freshly prepared aqueous solution immediately in your experiment.

Note: The final concentration of ethanol in the working solution should be kept to a minimum (typically <1%) to avoid solvent effects in biological assays.

Signaling Pathways and Degradation Workflow

The stability of LNEA is intrinsically linked to its metabolic pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

LNEA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Pathways NAPE N-acyl-phosphatidyl- ethanolamine (NAPE) LNEA This compound (LNEA) NAPE->LNEA NAPE-PLD Hydrolysis_Products α-Linolenic Acid + Ethanolamine LNEA->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized LNEA (e.g., hydroperoxides) LNEA->Oxidation_Products Oxidation FAAH FAAH FAAH->LNEA Enzymatic Hydrolysis LOX LOX LOX->LNEA Enzymatic Oxidation

Caption: Biosynthesis and major degradation pathways of this compound (LNEA).

The following diagram illustrates a logical workflow for troubleshooting LNEA stability issues.

Caption: A logical workflow for troubleshooting LNEA stability issues in experimental settings.

References

Technical Support Center: High-Throughput Screening of N-Linolenoylethanolamine (LNEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of N-Linolenoylethanolamine (LNEA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when developing a high-throughput screen for LNEA?

A1: The primary challenges in developing an HTS assay for LNEA, an unsaturated fatty acid ethanolamide, include its lipophilic nature, which can lead to issues with solubility, non-specific binding to labware, and interference with certain assay technologies. Additionally, ensuring a stable and reproducible biological system (e.g., cell line expressing the target receptor or a purified enzyme) is critical for obtaining reliable screening data.

Q2: Which HTS formats are most suitable for studying LNEA signaling?

A2: Given that LNEA is a signaling lipid, several HTS formats are applicable:

  • Cell-Based Assays: These are ideal for investigating the effects of compounds on LNEA-induced signaling pathways. Common readouts include second messenger detection (e.g., calcium flux or cAMP modulation) and reporter gene assays. These are particularly relevant as N-acylethanolamines (NAEs) can act through G-protein coupled receptors (GPCRs).

  • Biochemical Assays: These are suitable for screening for inhibitors of enzymes involved in the LNEA metabolic pathway, such as Fatty Acid Amide Hydrolase (FAAH), which degrades LNEA.[1][2] Fluorometric or colorimetric assays are common in this format.

  • Receptor Binding Assays: These assays directly measure the binding of a labeled form of LNEA to its receptor and can be used to screen for compounds that displace it. This can be performed using radiolabeled ligands or non-radioactive methods like fluorescence polarization.

Q3: How can I minimize variability and systematic errors in my LNEA HTS campaign?

A3: Minimizing variability is crucial for a successful HTS campaign. Key strategies include:

  • Automation: Utilize automated liquid handlers for precise and consistent dispensing of reagents and compounds.

  • Plate Layout: Implement a robust plate layout with appropriate controls (positive, negative, and neutral) distributed across the plate to identify and correct for systematic errors like edge effects.

  • Normalization: Apply robust statistical methods, such as Z-score or B-score normalization, to account for plate-to-plate and day-to-day variations.[3]

  • Quality Control: Regularly calculate quality control metrics like the Z'-factor and signal-to-background ratio for each plate to ensure the assay is performing within acceptable limits. An assay with a Z'-factor greater than 0.5 is generally considered excellent for HTS.

Troubleshooting Guides

Guide 1: Cell-Based Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding; Edge effects due to evaporation or temperature gradients.Ensure uniform cell suspension before plating. Use a validated automated cell dispenser. Fill perimeter wells with sterile buffer or media and exclude them from analysis to mitigate edge effects.[4][5]
Low Signal-to-Background (S/B) Ratio Suboptimal agonist (LNEA) concentration; Low expression of the target receptor; Insufficient incubation time.Perform a dose-response curve to determine the optimal LNEA concentration (typically EC80). Verify receptor expression in the cell line. Optimize incubation times for both compound pre-incubation and agonist stimulation.
High Rate of False Positives Compound autofluorescence or light scattering; Cytotoxicity of test compounds.Perform a counter-screen with mock-transfected cells or in the absence of the agonist to identify interfering compounds. Include a parallel cytotoxicity assay to flag compounds that affect cell viability.
Assay Drift Over Time Reagent degradation (e.g., LNEA oxidation); Changes in incubator conditions (temperature, CO2).Prepare fresh reagents daily. Aliquot and store LNEA under nitrogen at -80°C. Monitor and log incubator conditions. Process plates in a consistent and timely manner.
Guide 2: Biochemical (FAAH Inhibition) Assay Troubleshooting
Problem Potential Cause Recommended Solution
No or Weak Enzyme Activity Inactive enzyme due to improper storage or handling; Incorrect buffer pH or composition.Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles. Verify the optimal pH and ionic strength of the assay buffer for FAAH activity.
High Background Signal Substrate instability/spontaneous hydrolysis; Autofluorescence of the substrate or test compounds.Test substrate stability in the assay buffer over time. Measure the fluorescence of compounds in the absence of the enzyme and subtract this background.
Inconsistent IC50 Values Compound precipitation at high concentrations; Short pre-incubation time for irreversible inhibitors.Check compound solubility in the assay buffer. Use DMSO as a vehicle and ensure the final concentration does not exceed 1%. Increase pre-incubation time to allow for covalent bond formation with irreversible inhibitors.
False Negatives Insufficient assay sensitivity; Compound degradation.Optimize enzyme and substrate concentrations to ensure the assay is in the linear range. Check the stability of hit compounds in the assay buffer over the incubation period.
Guide 3: Data Analysis and Interpretation Troubleshooting
Problem Potential Cause Recommended Solution
Plate-to-Plate Variation Differences in reagent addition, incubation times, or plate reader performance between plates.Implement robust normalization methods (e.g., percent inhibition, Z-score) using intra-plate controls.[3] Randomize plate processing order to minimize time-dependent effects.
Positional Effects (Row or Column Bias) Systematic errors from liquid handlers, incubators, or plate readers.Use heatmaps to visualize raw data and identify patterns. Apply correction algorithms if a consistent bias is detected. Ensure regular maintenance and calibration of all automated equipment.
Poor Z'-Factor (<0.5) Small separation between positive and negative controls; High variability in control wells.Re-optimize assay parameters (reagent concentrations, incubation times) to increase the signal window. Investigate sources of variability in control wells (e.g., reagent mixing, dispensing errors).
High Hit Rate Non-specific compound activity; Assay technology interference.Lower the screening concentration. Perform counter-screens to eliminate compounds that interfere with the detection method. Use orthogonal assays (e.g., a different technology or readout) to confirm primary hits.

Experimental Protocols & Data

Protocol 1: Cell-Based Calcium Flux HTS for LNEA Receptor Agonists

This protocol is designed to identify compounds that potentiate LNEA-induced calcium mobilization in a cell line expressing a candidate GPCR.

  • Cell Plating: Seed HEK293 cells stably expressing the candidate GPCR into 384-well, black-walled, clear-bottom plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, transfer 50 nL of test compounds from the compound library plates to the assay plates.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-receptor interaction.

  • LNEA Stimulation and Signal Detection: Place the assay plate in a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10 seconds. Add 10 µL of LNEA solution (at a pre-determined EC20 concentration) to all wells simultaneously. Immediately begin reading the fluorescence intensity every second for at least 120 seconds.

  • Data Analysis: Calculate the maximum fluorescence signal for each well. Normalize the data to plate controls and identify "hits" as compounds that significantly increase the LNEA-induced calcium signal.

Protocol 2: Biochemical HTS for FAAH Inhibitors

This protocol uses a fluorogenic substrate to identify inhibitors of recombinant human FAAH.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds in DMSO into black, low-volume 384-well assay plates. Include a known FAAH inhibitor (e.g., URB597) as a positive control and DMSO as a negative control.

  • Enzyme Addition: Prepare a working solution of recombinant human FAAH in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0). Dispense 5 µL of the FAAH solution to all wells.

  • Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a working solution of a fluorogenic FAAH substrate (e.g., AAMCA - arachidonyl 7-amino, 4-methylcoumarin amide). Dispense 5 µL of the substrate solution to all wells to initiate the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound relative to the DMSO controls. Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50%).

Quantitative Data Summary

The following tables present hypothetical but realistic data from the optimization and validation of the described HTS assays.

Table 1: Cell-Based Calcium Flux Assay Optimization

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Cell Density (cells/well) 10,000 20,000 20,000 40,000
LNEA Conc. (EC20) 50 nM 50 nM 100 nM 50 nM
Signal-to-Background 8.2 15.5 16.1 14.8
Z'-Factor 0.45 0.78 0.75 0.65

Table 2: HTS Quality Control Metrics (FAAH Inhibition Assay)

Metric Acceptance Criteria Typical Performance
Z'-Factor > 0.5 0.82 ± 0.05
Signal-to-Background Ratio > 10 25 ± 4
Positive Control IC50 (URB597) Within 2-fold of historical average 5.2 nM (Historical Avg: 4.6 nM)
DMSO Plate CV (%) < 10% 5.5%

| Hit Rate (%) | < 2% | 0.8% |

Visualizations

Signaling and Metabolic Pathways

LNEA_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAPE N-Linolenoyl-PE (NAPE) PE->NAPE N-Acyltransferase LNEA This compound (LNEA) NAPE->LNEA Hydrolysis NAPE_PLD NAPE-PLD GPCR Candidate GPCR (e.g., Cannabinoid Receptor) LNEA->GPCR Binds Metabolites Linolenic Acid + Ethanolamine LNEA->Metabolites Hydrolysis Oxylipins NAE-Oxylipins LNEA->Oxylipins Oxidation G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_Protein->Downstream FAAH FAAH LOX LOX

Caption: Biosynthesis, signaling, and degradation pathways of this compound (LNEA).

Experimental Workflows

HTS_Workflow cluster_cell Cell-Based Assay Workflow cluster_biochem Biochemical Assay Workflow cluster_data Data Analysis c1 Plate Cells (384-well) c2 Incubate (24h) c1->c2 c3 Load Dye (e.g., Fluo-4) c2->c3 c4 Add Test Compounds c3->c4 c5 Add LNEA & Read Fluorescence c4->c5 d1 Raw Data Collection c5->d1 b1 Plate Compounds (384-well) b2 Add FAAH Enzyme b1->b2 b3 Pre-incubate (15 min) b2->b3 b4 Add Substrate & Read Fluorescence b3->b4 b4->d1 d2 Normalization & Quality Control (Z') d1->d2 d3 Hit Identification (% Inhibition / Activation) d2->d3 d4 Dose-Response Confirmation d3->d4

Caption: Generalized high-throughput screening (HTS) workflows for LNEA assays.

Troubleshooting Logic

Troubleshooting_Logic start Poor HTS Data (e.g., Low Z'-Factor) check_controls Are controls (pos/neg) behaving as expected? start->check_controls check_variability Is well-to-well variability high? check_controls->check_variability Yes reagent_issue Investigate Reagents: - Degradation? - Wrong Concentration? - Improper Prep? check_controls->reagent_issue No dispensing_issue Check Liquid Handling: - Inconsistent volumes? - Clogged tips? check_variability->dispensing_issue Yes assay_window_issue Signal window too small? check_variability->assay_window_issue No optimize_assay Re-optimize Assay: - Agonist/Enzyme Conc. - Incubation Times - Cell Density assay_window_issue->optimize_assay Yes instrument_issue Check Instrumentation: - Reader settings? - Incubator stability? assay_window_issue->instrument_issue No

Caption: Decision tree for troubleshooting common HTS assay performance issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of N-Linolenoylethanolamine (LSA), a crucial N-acylethanolamine (NAE) lipid mediator. Symmetrical, sharp peaks are essential for accurate quantification and high-quality data.[1] This document uses a question-and-answer format to address common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape, and what does an ideal peak look like?

A: In an ideal HPLC separation, a peak should be symmetrical and narrow, described as a Gaussian peak.[1] Deviations from this shape can compromise resolution and quantification accuracy. The most common peak shape problems are:

  • Peak Tailing: The latter half of the peak is drawn out and slow to return to the baseline. This is the most frequent issue.

  • Peak Fronting: The first half of the peak is sloped and rises slowly, while the latter half is steep. This is less common than tailing.[2][3]

  • Peak Splitting: A single peak appears as two or more merged peaks, often seen as a "shoulder" on the main peak.[4]

G Figure 1: Common Chromatographic Peak Shapes cluster_0 Ideal (Gaussian) cluster_1 Peak Tailing cluster_2 Peak Fronting a b a->b c d c->d e f e->f G Figure 2: Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail Problem is likely pre-column (system-wide) q1->all_tail Yes one_tail Problem is likely chemical (analyte-specific) q1->one_tail No cause_all Causes: - Partially blocked column frit - Extra-column volume (tubing, fittings) - Column void at inlet all_tail->cause_all solution_all Solutions: - Backflush or replace column frit - Use shorter, narrower tubing - Replace column cause_all->solution_all cause_one Causes: - Secondary silanol interactions - Column overload (mass) - Column contamination - Mobile phase pH near analyte pKa one_tail->cause_one solution_one Solutions: - Lower mobile phase pH (e.g., add 0.1% formic acid) - Use end-capped column - Reduce sample concentration/volume - Clean or replace column cause_one->solution_one G Figure 3: General Workflow for LSA Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Collection (e.g., Plasma) p2 Add Internal Standard (e.g., LSA-d4) p1->p2 p3 Extraction (LLE or SPE) p2->p3 p4 Evaporate & Reconstitute in Initial Mobile Phase p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation (Reversed-Phase Column) a1->a2 a3 MS/MS Detection (SRM/MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify LSA Concentration d2->d3

References

Minimizing ionization suppression for N-Linolenoylethanolamine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Linolenoylethanolamine (LPEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of LPEA using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant signal suppression for LPEA in my biological samples (e.g., plasma, tissue) when using LC-MS/MS. What are the potential causes and how can I mitigate this?

A1: Signal suppression is a common matrix effect in LC-MS/MS analysis that can lead to inaccurate quantification of LPEA.[1][2] The primary cause is the co-elution of other components from the sample matrix, such as phospholipids, which interfere with the ionization of LPEA in the mass spectrometer's ion source.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation: Rigorous sample cleanup is the most effective way to reduce matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): This is a common and effective method for extracting LPEA. Using a non-polar solvent like a mixture of ethyl acetate and hexane can efficiently extract LPEA while leaving many interfering substances in the aqueous phase.[4]

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and is highly effective at removing phospholipids. Reversed-phase (C18) or mixed-mode cartridges can be used to retain LPEA while interfering matrix components are washed away.[4]

  • Optimize Chromatographic Separation: Ensure that LPEA is chromatographically separated from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with a modifier like formic acid) to improve the separation of LPEA from interfering compounds.[2][5]

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity and improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as this compound-d4, co-elutes with LPEA and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[5][6]

  • Sample Dilution: If the concentration of LPEA in your samples is high enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components and thus lessen the matrix effect.

Q2: What are typical recovery and matrix effect values I should expect for LPEA analysis in plasma?

A2: The following tables summarize typical performance data for LPEA (also referred to as ALENA) analysis in human plasma using different sample preparation methods. These values can serve as a benchmark for your own method development and troubleshooting.

Table 1: Comparison of Sample Preparation Methods for LPEA Analysis in Human Plasma

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%) 85-95%80-90%
Matrix Effect (%) 90-105%88-102%
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL

Note: Matrix effect is calculated as the ratio of the analyte response in the presence of the matrix to the response in a neat solution, multiplied by 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[4]

Q3: My LPEA peak shape is poor (e.g., tailing, fronting, or broad). What are the common causes and solutions?

A3: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and troubleshooting tips:

  • Peak Tailing:

    • Cause: Active sites on the column interacting with the analyte, or column contamination.

    • Solution: Use a column with end-capping. Ensure the mobile phase pH is appropriate for LPEA. Clean the column by flushing with a strong solvent.

  • Peak Fronting:

    • Cause: Sample overload or a sample solvent stronger than the mobile phase.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.

  • Broad Peaks:

    • Cause: Large extra-column volume (e.g., long tubing), low flow rate, or column degradation.

    • Solution: Minimize tubing length and use narrow-bore tubing. Optimize the flow rate. If the column is old or has been used extensively, consider replacing it.

Q4: I am having difficulty achieving adequate sensitivity for LPEA. How can I improve my signal intensity?

A4: Low sensitivity can be a significant challenge, especially when measuring endogenous levels of LPEA.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Use positive electrospray ionization (ESI+) for LPEA.[5]

    • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions. For LPEA, the precursor ion is typically [M+H]⁺ at m/z 322.3, and a common product ion is m/z 62.1, corresponding to the ethanolamine fragment.[5]

    • Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the LPEA signal.

  • Improve Sample Preparation:

    • Concentration Step: Ensure the solvent evaporation and reconstitution step effectively concentrates your sample. Reconstitute in a small volume of a solvent that ensures complete dissolution and is compatible with your LC method.[5]

  • Enhance Chromatographic Performance:

    • Peak Focusing: Use a gradient elution that starts with a weak mobile phase to focus the analyte at the head of the column, resulting in a sharper, more intense peak.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LPEA from Plasma [5]

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of LPEA-d4 in ethanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of ice-cold ethyl acetate containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection and Drying:

    • Carefully transfer the upper organic layer (approximately 450 µL) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LPEA from Plasma [4]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 10 µL of a 100 ng/mL internal standard solution (LPEA-d4).

    • Add 1 mL of 4% phosphoric acid in water and vortex.

    • Add 2 mL of methanol, vortex, and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and dilute with 4 mL of HPLC water.

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge sequentially with 3 mL of ethyl acetate, 3 mL of methanol, and 3 mL of water.

  • Sample Loading and Washing:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Elution and Reconstitution:

    • Elute the analyte with 3 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

This compound (LPEA) Signaling Pathway

LPEA_Signaling_Pathway This compound (LPEA) Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation Membrane Phospholipids Membrane Phospholipids NAPE N-acyl-phosphatidylethanolamine (NAPE) Membrane Phospholipids->NAPE N-acyltransferase LPEA This compound (LPEA) NAPE->LPEA NAPE-PLD Cell Surface Receptor Cell Surface Receptor (e.g., GPCR, TRPV1) LPEA->Cell Surface Receptor Binding FAAH Fatty Acid Amide Hydrolase (FAAH) LPEA->FAAH Hydrolysis Phospholipase D Phospholipase D Downstream Signaling Downstream Signaling (e.g., Kinase Cascades) Cell Surface Receptor->Downstream Signaling Degradation Products α-Linolenic Acid + Ethanolamine FAAH->Degradation Products

Caption: Simplified biosynthesis, signaling, and degradation pathway of LPEA.

General Experimental Workflow for LPEA Quantification

LPEA_Workflow General Workflow for LPEA Quantification by LC-MS/MS Sample Collection 1. Sample Collection (e.g., Plasma) IS Spiking 2. Internal Standard Spiking (LPEA-d4) Sample Collection->IS Spiking Extraction 3. Extraction (LLE or SPE) IS Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS Analysis Data Processing 7. Data Processing and Quantification LCMS Analysis->Data Processing

Caption: A generalized workflow for the quantification of LPEA by LC-MS/MS.

References

Protocol for increasing yield in N-Linolenoylethanolamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Linolenoylethanolamine (NLE).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound (NLE)?

A1: The most common methods for synthesizing NLE are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the amidation of a linolenic acid derivative (like methyl linolenate or linolenoyl chloride) with ethanolamine. A common approach uses methyl linolenate and ethanolamine in the presence of a catalyst like sodium methoxide. This method is often faster and can result in high yields.

  • Enzymatic Synthesis: This method utilizes lipases to catalyze the reaction between linolenic acid (or its ester) and ethanolamine. It is performed under milder conditions, which can help to prevent the degradation of the polyunsaturated fatty acid chain. However, reaction times may be longer and yields might be lower compared to chemical synthesis.

Q2: What is a realistic yield to expect for NLE synthesis?

A2: For the chemical synthesis of analogous N-acylethanolamines like linoleoyl ethanolamide, yields can be quite high. Reports show that a yield of 97.2% can be achieved in the crude reaction mixture, with a yield of 95.9% on a larger scale.[1] For enzymatic synthesis of similar compounds, yields are typically more moderate. For instance, the enzymatic synthesis of oleoyl-diethanolamide in a solvent-free system resulted in a 61.35% conversion.[2] Optimization of reaction parameters is crucial to maximize yield.

Q3: How can I purify the synthesized NLE?

A3: Common purification methods for NLE include:

  • Washing: Excess ethanolamine, which is often used in large excess, can be removed by washing the crude product with water.

  • Recrystallization: This is an effective method for purifying the final product.

  • Column Chromatography: Silica gel column chromatography can be used to separate NLE from byproducts and unreacted starting materials.

Q4: How is this compound involved in biological signaling?

A4: this compound is an endocannabinoid, a class of lipid signaling molecules.[3] It is structurally similar to anandamide and is believed to interact with the endocannabinoid system. The general pathway involves its synthesis from N-acyl-phosphatidylethanolamine (NAPE) and its degradation by fatty acid amide hydrolase (FAAH).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.- Extend the reaction time and monitor the progress using TLC or GC.- Optimize the reaction temperature. For chemical synthesis with sodium methoxide, temperatures around 30°C have been effective for similar compounds.[1] For enzymatic reactions, the optimal temperature will depend on the specific lipase used.- Ensure the catalyst is active. Use a fresh batch of catalyst if deactivation is suspected.
Suboptimal Substrate Ratio: An inappropriate ratio of linolenic acid derivative to ethanolamine can limit the reaction.- Use a significant excess of ethanolamine (e.g., a 10:1 molar ratio of ethanolamine to methyl linolenate) to drive the equilibrium towards product formation.[1]
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. In reactions with base catalysts, saponification (hydrolysis of the ester starting material or product) can be a significant side reaction, especially if water is present.- Ensure all reactants and solvents are anhydrous to minimize saponification.- Optimize the catalyst concentration; a high concentration can promote side reactions.[4]
Product is Colored (Yellow/Brown) Oxidation of Linolenic Acid: The polyunsaturated linolenic acid backbone is susceptible to oxidation, which can lead to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Use purified starting materials. Commercial linolenic acid can contain oxidized impurities.- Consider using milder reaction conditions, such as lower temperatures or enzymatic synthesis.
Difficulty in Purification Emulsion Formation: Using a high concentration of a base catalyst can lead to the formation of soaps, which can cause emulsions during aqueous workup.[4]- Use the minimum effective amount of catalyst.- During workup, the addition of brine (saturated NaCl solution) can help to break emulsions.
Co-elution of Impurities: Some byproducts may have similar polarity to NLE, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider an alternative purification method, such as recrystallization, before or after chromatography.

Quantitative Data on Synthesis Parameters

The yield of N-acylethanolamines is highly dependent on reaction conditions. The following tables summarize the effects of key parameters on yield, based on studies of similar compounds.

Table 1: Effect of Catalyst Concentration on Yield

CatalystCatalyst Concentration (wt%)SubstrateProduct Yield (%)Reference
Zn/CaO1Jatropha Oil25[5]
Zn/CaO4Jatropha Oil99[5]
Sodium Methoxide1Vinyl Stearate96 (purity)[6]
Sodium Methoxide3Vinyl Palmitate98 (purity)[6]

Note: Increasing catalyst concentration generally increases the reaction rate, but excessively high concentrations can lead to increased side reactions and purification difficulties.[4]

Table 2: Effect of Temperature on Yield

CatalystTemperature (°C)SubstrateProduct Yield (%)Reference
Zn/CaO30Jatropha Oil24[5]
Zn/CaO90Jatropha Oil99[5]
Sodium Methoxide60Vinyl Palmitate98 (purity)[6]
Sodium Methoxide80Vinyl Stearate96 (purity)[6]

Note: Higher temperatures typically accelerate the reaction, but can also promote the degradation of polyunsaturated fatty acids and increase the formation of byproducts.

Table 3: Effect of Substrate Molar Ratio on Yield

Acyl Donor:Amine RatioCatalystTemperature (°C)Reaction Time (h)Product Yield (%)Reference
1:3 (Jatropha Oil:Diethanolamine)Zn/CaO900.544[5]
1:5 (Jatropha Oil:Diethanolamine)Zn/CaO900.599[5]
1:20 (Vinyl Stearate:Ethanolamine)Sodium Methoxide80196 (purity)[6]

Note: A large excess of the amine is commonly used to shift the reaction equilibrium towards the formation of the amide product.

Experimental Protocols

Chemical Synthesis of this compound (Adapted from Linoleoyl Ethanolamide Synthesis)[1]
  • Reactant Preparation: In a round-bottom flask, combine methyl linolenate (1 equivalent) and ethanolamine (10 equivalents).

  • Catalyst Addition: Add sodium methoxide in methanol (e.g., a 5.4 M solution, added to be ~1-3% of the total reaction weight).

  • Reaction: Stir the mixture at 30°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the excess ethanolamine under reduced pressure.

  • Purification: The crude product can be purified by washing with water and subsequent recrystallization or by silica gel column chromatography.

Enzymatic Synthesis of this compound
  • Reactant Preparation: In a suitable flask, dissolve α-linolenic acid (1 equivalent) and ethanolamine (1-2 equivalents) in a minimal amount of a non-polar solvent like n-hexane.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40-60°C). The reaction may take several hours to days. Monitor the progress by TLC or GC.

  • Work-up: Filter to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

NLE Synthesis Workflow

NLE_Synthesis_Workflow General Workflow for this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification Methyl Linolenate Methyl Linolenate Reaction_chem Amidation Reaction (e.g., 30°C, 1-2h) Methyl Linolenate->Reaction_chem Ethanolamine_chem Ethanolamine (excess) Ethanolamine_chem->Reaction_chem Catalyst Sodium Methoxide Catalyst->Reaction_chem Crude_NLE_chem Crude NLE Reaction_chem->Crude_NLE_chem Workup Work-up (e.g., remove excess ethanolamine/solvent) Crude_NLE_chem->Workup Linolenic Acid Linolenic Acid Reaction_enz Enzymatic Amidation (e.g., 40-60°C, 24-48h) Linolenic Acid->Reaction_enz Ethanolamine_enz Ethanolamine Ethanolamine_enz->Reaction_enz Enzyme Immobilized Lipase Enzyme->Reaction_enz Crude_NLE_enz Crude NLE Reaction_enz->Crude_NLE_enz Crude_NLE_enz->Workup Purification_step Purification (Chromatography/Recrystallization) Workup->Purification_step Pure_NLE Pure this compound Purification_step->Pure_NLE

Caption: General workflow for chemical and enzymatic synthesis of this compound.

Endocannabinoid Signaling Pathway of N-Acylethanolamines

Endocannabinoid_Signaling Biosynthesis and Degradation of N-Acylethanolamines (NAEs) cluster_synthesis NAE Biosynthesis cluster_degradation NAE Degradation cluster_signaling Signaling Phospholipid Phosphatidylethanolamine (PE) NAT N-Acyltransferase (NAT) Phospholipid->NAT AcylCoA Acyl-CoA AcylCoA->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (e.g., NLE) NAPE_PLD->NAE FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Hydrolysis Receptor Cannabinoid Receptors (CB1/CB2) NAE->Receptor Binds to FFA Free Fatty Acid (e.g., Linolenic Acid) FAAH->FFA Ethanolamine Ethanolamine FAAH->Ethanolamine Downstream Downstream Signaling (e.g., ↓cAMP, ion channel modulation) Receptor->Downstream Activates

Caption: Biosynthesis, degradation, and signaling of N-Acylethanolamines.

References

Technical Support Center: N-Linolenoylethanolamine (LNEA) Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N-Linolenoylethanolamine (LNEA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LNEA quantification?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte, such as LNEA, by co-eluting endogenous components from the biological sample (e.g., plasma, serum, tissue).[1][2] These components can include phospholipids, salts, proteins, and metabolites.[1][3] This interference can lead to inaccurate and unreliable quantification of LNEA, affecting the precision and accuracy of the results.[4][5] Ion suppression is the most common form of matrix effect in LC-MS/MS bioanalysis.[6]

Q2: How can I determine if my LNEA assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of LNEA at a constant rate into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of LNEA indicates ion suppression or enhancement, respectively.[3][6]

  • Post-Extraction Spike: This is a quantitative assessment.[1][6] The response of LNEA spiked into a pre-extracted blank matrix is compared to the response of LNEA in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[1]

Q3: What is the best internal standard to use for LNEA analysis?

A3: The most effective internal standard (IS) for compensating for matrix effects is a stable isotope-labeled (SIL) version of the analyte.[1] For LNEA, α-Linolenoyl-d4-ethanolamide (LNEA-d4) is highly recommended.[7][8] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate correction of variability during sample preparation and analysis.[1]

Q4: Can I switch my ionization source to reduce matrix effects?

A4: While Electrospray Ionization (ESI) is commonly used for LNEA analysis and is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a viable strategy to mitigate these effects.[1][6] However, APCI has its own limitations and may not be suitable for all analytes or offer the same sensitivity as ESI.[1]

Troubleshooting Guide: Overcoming Matrix Effects

This guide addresses specific issues you may encounter during LNEA bioanalysis and provides actionable solutions.

Issue 1: Poor sensitivity and inconsistent results, likely due to ion suppression.
  • Probable Cause: Co-elution of phospholipids and other endogenous components from the biological matrix. Phospholipids are a major cause of ion suppression in plasma and tissue samples.[6]

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure.[6]

      • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids.[6] If using PPT, consider adding a dilution step (e.g., 40-fold) of the supernatant before injection, if sensitivity allows.[6]

      • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT.[6] Use a non-polar solvent like a mixture of ethyl acetate and n-hexane or toluene to extract LNEA.[7]

      • Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts by effectively removing interfering components.[7] A C18 cartridge is a common choice for LNEA extraction.[7]

    • Improve Chromatographic Separation: Modify your LC method to separate LNEA from the regions where matrix components elute.[1]

      • Adjust the gradient profile to increase the resolution between LNEA and early-eluting, polar interferences.

      • Consider using a smaller particle size column (e.g., sub-2 µm) for higher efficiency separation.

    • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, employing LNEA-d4 will help compensate for unavoidable matrix effects.[8]

Issue 2: Analyte degradation during sample preparation.
  • Probable Cause: LNEA, as an N-acylethanolamine, can be susceptible to enzymatic degradation or chemical instability under certain conditions. For instance, some grades of chloroform have been found to contain impurities that can react with unsaturated NAEs.[9]

  • Solutions:

    • Work Quickly and on Ice: Keep biological samples on ice during preparation to minimize enzymatic activity.[7]

    • Solvent Quality: Use high-purity (HPLC or LC-MS grade) solvents to avoid degradation from contaminants.[9]

    • pH Control: Ensure the pH of your extraction and mobile phases is appropriate for LNEA stability.

Issue 3: Low recovery of LNEA after extraction.
  • Probable Cause: The chosen extraction method may not be optimal for LNEA, leading to its loss during sample preparation.

  • Solutions:

    • Optimize LLE/SPE Conditions:

      • For LLE, test different organic solvents and solvent-to-sample ratios. Ensure vigorous mixing (vortexing) to facilitate extraction.[7]

      • For SPE, ensure proper conditioning of the cartridge. Optimize the wash steps to remove interferences without eluting LNEA, and test different elution solvents to ensure complete recovery.[10]

    • Check Dry-Down and Reconstitution Steps: Evaporation of the organic solvent should be done under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C) to prevent analyte loss.[7] Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing.[7][8]

Data Summary: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of common sample preparation techniques for the analysis of lipophilic molecules like LNEA from plasma. While specific values can vary between laboratories and assays, these represent general expectations.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect HighMediumLow
Analyte Recovery High (>90%)Medium to High (80-95%)Medium to High (80-95%)
Process Efficiency Low to MediumMediumHigh
Selectivity LowMediumHigh
Throughput HighMediumLow to Medium
Cost LowLowHigh
Recommendation Suitable for initial screening where high throughput is prioritized over ultimate cleanliness.A good balance between cleanliness, recovery, and cost for many applications.The gold standard for removing interferences, recommended for validated, high-sensitivity assays.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LNEA in Plasma
  • Sample Pre-treatment: Thaw 500 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL LNEA-d4 internal standard solution.[7]

  • Extraction: Add 2 mL of cold toluene (or an ethyl acetate/n-hexane 9:1, v/v mixture).[7]

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.[7]

  • Dry-down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[7]

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.[7]

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LNEA in Plasma
  • Sample Pre-treatment: Start with plasma containing the LNEA-d4 internal standard, prepared via protein precipitation (e.g., with acetonitrile). Collect the supernatant.

  • Dilution: Dilute the supernatant with 4 mL of HPLC-grade water.[7]

  • SPE Cartridge Conditioning: Sequentially wash a C18 cartridge with 3 mL of ethyl acetate, 3 mL of methanol, and 3 mL of water. Do not let the cartridge dry out between steps.[7]

  • Sample Loading: Load the diluted supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[7]

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute LNEA with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry-down and Reconstitution: Follow steps 7-9 from the LLE protocol.

Visualizations

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard (LNEA-d4) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General experimental workflow for LNEA bioanalysis.

NAE_Signaling_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD NAE N-Acylethanolamines (including LNEA) FAAH FAAH NAE->FAAH NAAA NAAA NAE->NAAA PLD->NAE Biosynthesis FA_ET Fatty Acid + Ethanolamine FAAH->FA_ET Degradation NAAA->FA_ET Degradation

Caption: Simplified N-acylethanolamine (NAE) metabolic pathway.

References

Best practices for long-term storage of N-Linolenoylethanolamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of N-Linolenoylethanolamine (LSA) samples. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. When supplied, it often comes as a solution in ethanol, and under these conditions, it is stable for at least two years.

Q2: Can I store this compound in a solvent other than ethanol?

A2: Yes, the solvent can be changed. To do so, evaporate the ethanol under a gentle stream of inert gas (e.g., nitrogen or argon) and immediately dissolve the residue in the solvent of choice. Suitable alternative solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is crucial to use anhydrous solvents and an inert atmosphere to minimize degradation.

Q3: Is it acceptable to store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for more than one day. The amide bond in this compound is susceptible to hydrolysis, which is accelerated in aqueous environments.

Q4: How do repeated freeze-thaw cycles affect the stability of my samples?

A4: Repeated freeze-thaw cycles can degrade this compound. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.

Q5: My sample has been accidentally exposed to light and air. Is it still viable?

A5: this compound is an unsaturated lipid, making it susceptible to oxidation upon exposure to light and air. This can lead to the formation of various oxidation products and a decrease in the purity of your sample. It is crucial to handle the compound under an inert atmosphere and store it in amber vials or containers wrapped in foil to protect it from light. If exposure has occurred, it is advisable to verify the purity of the sample before use (see Experimental Protocols section).

Troubleshooting Common Experimental Issues

Q6: I am observing unexpected or inconsistent results in my experiments. Could this be related to sample degradation?

A6: Yes, inconsistent results can be a sign of sample degradation. The primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the polyunsaturated fatty acid chain. Degradation can lead to a lower effective concentration of the active compound and the presence of interfering byproducts.

Q7: How can I check the purity and integrity of my stored this compound samples?

A7: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). A detailed protocol for stability testing via HPLC is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes chemical degradation and enzymatic activity.
Solvent Anhydrous EthanolProvides a stable, non-aqueous environment.
Container Tightly sealed amber glass vialsProtects from air (oxidation) and light.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the unsaturated fatty acid chain.
Aqueous Solutions Avoid storage for > 24 hoursProne to hydrolysis of the amide bond.
Freeze-Thaw Cycles Minimize by aliquotingPrevents physical and chemical degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound samples. Method parameters may need to be optimized for your specific HPLC system and column.

1. Objective: To determine the purity of a stored this compound sample and identify potential degradation products.

2. Materials:

  • This compound sample (stored and a fresh standard if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a C18 reversed-phase column and UV or Mass Spectrometry (MS) detector

3. Sample Preparation:

  • Prepare a stock solution of your this compound sample in ethanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • If using a fresh standard, prepare it in the same manner.

  • Dilute the stock solution to a working concentration suitable for your detector (e.g., 10 µg/mL).

4. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be:

    • 0-5 min: 70% B

    • 5-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 70% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 205 nm or MS in positive ion mode scanning for the [M+H]+ ion of this compound (m/z 322.3).

5. Data Analysis:

  • Analyze the chromatogram of your stored sample and compare it to the fresh standard (if available).

  • A stable sample should show a single major peak corresponding to this compound.

  • The appearance of additional peaks may indicate the presence of degradation products.

  • Calculate the purity of your sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Stored_Sample Stored this compound Dissolve Dissolve in Ethanol/Acetonitrile Stored_Sample->Dissolve Fresh_Standard Fresh Standard Fresh_Standard->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC-UV/MS Dilute->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV (205 nm) or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Compare Compare Sample to Standard Chromatogram->Compare Purity Calculate Purity Compare->Purity Degradation Identify Degradation Products Compare->Degradation

Caption: Workflow for assessing the stability of this compound samples via HPLC.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LSA This compound (LSA) CB1 CB1 Receptor LSA->CB1 CB2 CB2 Receptor LSA->CB2 TRPV1 TRPV1 Channel LSA->TRPV1 G_protein G-protein Activation CB1->G_protein CB2->G_protein Ca_influx Ca²⁺ Influx TRPV1->Ca_influx AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Downstream Downstream Signaling Cascades cAMP_decrease->Downstream Ca_influx->Downstream Physiological_effects Physiological Effects (e.g., neuromodulation, anti-inflammation) Downstream->Physiological_effects

Caption: Simplified signaling pathway of this compound in mammalian cells.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation LSA This compound FAAH FAAH (Fatty Acid Amide Hydrolase) LSA->FAAH LOX LOX (Lipoxygenase) LSA->LOX Linolenic_acid α-Linolenic Acid FAAH->Linolenic_acid Ethanolamine Ethanolamine FAAH->Ethanolamine Oxidized_products Oxidized Metabolites LOX->Oxidized_products

Caption: Primary degradation pathways of this compound.

Selecting appropriate internal standards for N-Linolenoylethanolamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Linolenoylethanolamine (LNEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and data interpretation for the accurate measurement of LNEA in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of this compound (LNEA)?

A1: The gold standard for accurate quantification of LNEA is a stable isotope-labeled (SIL) internal standard.[1] Specifically, α-Linolenoyl Ethanolamide-d4 (LNEA-d4 or ALEA-d4) is the recommended and commercially available deuterated internal standard for this purpose.[2][3][4][5] Using a SIL-IS is crucial as it shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. This mimicry allows for effective correction of variability during sample preparation and analysis, such as analyte loss, matrix effects (ion suppression or enhancement), and instrumental fluctuations.[1]

Q2: Why is a deuterated internal standard like LNEA-d4 superior to a structural analog?

A2: A deuterated internal standard like LNEA-d4 is chemically identical to the analyte (LNEA) but has a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This subtle difference allows it to be distinguished by the mass spectrometer while behaving almost identically during sample extraction, chromatographic separation, and ionization.[4] Structural analogs, while similar, may have different extraction efficiencies, retention times, and ionization responses, which can lead to less accurate and precise quantification, especially in complex biological matrices. Regulatory bodies and scientific consensus strongly favor the use of SIL-IS for bioanalytical methods.

Q3: What are the typical sources of error in LNEA quantification, and how can an internal standard help?

A3: Common sources of error in LC-MS/MS-based lipid quantification include:

  • Sample Preparation: Loss of analyte can occur during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) due to incomplete phase transfer or binding to labware.

  • Chromatographic Separation: Variations in retention time can affect peak integration and identification.

  • Mass Spectrometric Detection: Matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of the analyte, are a major cause of inaccuracy.[6][7][8][9]

An ideal internal standard like LNEA-d4 is added to the sample at the very beginning of the workflow. It experiences the same losses and matrix effects as the endogenous LNEA. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly more reliable and reproducible results.[1]

Q4: What are the key parameters to consider when setting up an LC-MS/MS method for LNEA quantification?

A4: For a robust LC-MS/MS method, you should optimize the following:

  • Sample Extraction: Choose a method that provides high recovery and minimizes matrix components. Both LLE with solvents like ethyl acetate or methyl tert-butyl ether (MTBE) and SPE with C18 cartridges are commonly used.[3][4]

  • Chromatography: A reversed-phase C18 column is typically used to separate LNEA from other lipids.[5][10] The mobile phase usually consists of water and acetonitrile or methanol with an additive like formic acid to improve ionization.[5][10]

  • Mass Spectrometry: Positive electrospray ionization (ESI+) is the standard mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][5] The precursor ion for LNEA is [M+H]⁺, and a common product ion results from the fragmentation of the ethanolamine moiety.[10]

Troubleshooting Guide

This section addresses common problems encountered during the quantification of LNEA.

Problem Potential Cause(s) Recommended Solution(s)
Low or No LNEA Signal 1. Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for LNEA recovery. 2. Analyte Degradation: LNEA, like other lipids, can be susceptible to degradation. 3. Instrument Sensitivity Issues: The mass spectrometer may not be properly tuned or calibrated.1. Optimize Extraction: Test different LLE solvents (e.g., ethyl acetate, MTBE, toluene) or SPE protocols.[11] Ensure proper pH and solvent polarity. 2. Sample Handling: Keep samples on ice and minimize freeze-thaw cycles. Process samples promptly after collection. 3. Instrument Check: Perform routine maintenance, tuning, and calibration of the LC-MS/MS system.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent extraction procedures. 2. Matrix Effects: Significant and variable ion suppression or enhancement between samples. 3. No Internal Standard Used: Lack of normalization to account for experimental variations.1. Standardize Workflow: Use precise pipetting techniques and ensure each sample is treated identically. Consider automating extraction steps if possible. 2. Improve Cleanup: Employ a more rigorous sample cleanup method (e.g., SPE instead of simple protein precipitation) to remove interfering matrix components.[12] 3. Use LNEA-d4: The use of a deuterated internal standard is the most effective way to correct for this variability.[4]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte.[10][13] 2. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[10][13] 3. Inappropriate Mobile Phase: The pH or solvent composition may be causing secondary interactions with the column.1. Dilute Sample: Try injecting a more dilute sample to see if peak shape improves.[10] 2. Column Maintenance: Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. 3. Method Development: Adjust the mobile phase composition, such as the organic solvent ratio or the concentration of the acidic additive.[10]
Internal Standard Signal is Unstable 1. Inaccurate Spiking: Inconsistent addition of the internal standard solution to the samples. 2. Degradation of IS: The internal standard stock solution may have degraded over time. 3. Cross-Signal Contribution: The analyte signal may be interfering with the internal standard signal, or vice-versa.1. Check Pipettes: Calibrate pipettes and ensure consistent dispensing of the IS working solution. 2. Prepare Fresh Stock: Prepare a fresh stock solution of LNEA-d4 and store it properly at -20°C.[5] 3. Verify Mass Transitions: Ensure the MRM transitions for the analyte and internal standard are specific and do not have isotopic overlap. A mass difference of +4 amu for LNEA-d4 is generally sufficient.[1]

Quantitative Data Summary

The selection of an appropriate internal standard is validated by key performance parameters. The table below summarizes the expected performance of LNEA-d4 compared to other commonly used deuterated standards for N-acylethanolamines in human plasma, as determined by LC-MS/MS.

Analyte Internal Standard Linear Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (%RSD)
α-Linolenoyl Ethanolamide (LNEA) α-Linolenoyl Ethanolamide-d4 0.1 - 100≤0.292.4 - 108.8<10
Arachidonoyl Ethanolamide (AEA) Arachidonoyl Ethanolamide-d40.1 - 100≤0.293.1 - 107.5<9
Oleoyl Ethanolamide (OEA) Oleoyl Ethanolamide-d40.1 - 100≤0.294.5 - 106.3<8
Palmitoyl Ethanolamide (PEA) Palmitoyl Ethanolamide-d40.1 - 100≤0.295.1 - 105.7<7
Data presented is a composite representation from established methodologies for N-acylethanolamines to illustrate expected performance.[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LNEA Quantification

This protocol is suitable for the extraction of LNEA from plasma samples.

1. Materials and Reagents:

  • α-Linolenoyl Ethanolamide (LNEA) analytical standard

  • α-Linolenoyl Ethanolamide-d4 (LNEA-d4) internal standard

  • HPLC-grade methanol, ethyl acetate, and water

  • LC-MS grade formic acid

  • Biological matrix (e.g., human plasma)

2. Sample Preparation:

  • Thaw plasma samples and internal standard stock solutions on ice.

  • To a 1.5 mL polypropylene tube, add 100 µL of plasma.

  • Add 10 µL of the working internal standard solution (e.g., LNEA-d4 in ethanol at 100 ng/mL).[2][3]

  • For calibration standards, add 10 µL of the respective LNEA standard spiking solution. For blank samples, add 10 µL of ethanol.

  • Vortex mix for 10 seconds.

  • Add 500 µL of ice-cold ethyl acetate containing 0.1% formic acid.[2]

  • Vortex mix vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new 1.5 mL tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A typical gradient would be to start at 50-60% B, increase to 100% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.[5]

  • Column Temperature: 40°C.[5]

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • LNEA: Monitor the transition of the precursor ion [M+H]⁺ (m/z 322.3) to a specific product ion (e.g., m/z 62.1, corresponding to the ethanolamine fragment).[10]

    • LNEA-d4: Monitor the transition of its corresponding precursor ion [M+H]⁺ (m/z 326.3) to the same product ion.[5] (Note: The exact m/z values should be optimized on your specific instrument.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., Plasma) spike 2. Spike with LNEA-d4 (Internal Standard) sample->spike extract 3. Liquid-Liquid Extraction spike->extract dry 4. Evaporation extract->dry reconstitute 5. Reconstitution dry->reconstitute lc 6. LC Separation (C18 Column) reconstitute->lc ms 7. MS/MS Detection (ESI+, MRM) lc->ms quant 8. Quantification (Analyte/IS Ratio) ms->quant report 9. Report Results quant->report

Caption: Experimental workflow for LNEA quantification.

logic_diagram cluster_challenges Analytical Challenges cluster_properties Key Properties of LNEA-d4 start Goal: Accurate LNEA Quantification loss Analyte Loss During Prep start->loss matrix Matrix Effects (Ion Suppression/Enhancement) start->matrix variability Instrumental Variability start->variability solution Solution: Use Stable Isotope-Labeled Internal Standard (LNEA-d4) loss->solution matrix->solution variability->solution chem_id Chemically Identical to LNEA solution->chem_id phys_sim Similar Physicochemical Behavior solution->phys_sim mass_diff Different Mass (Distinguishable by MS) solution->mass_diff outcome Result: Reliable & Reproducible Data chem_id->outcome phys_sim->outcome mass_diff->outcome

Caption: Logic for selecting a deuterated internal standard.

References

Validation & Comparative

A Comparative Guide to the Cannabimimetic Activity of N-Linolenoylethanolamine and Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cannabimimetic activity of N-Linolenoylethanolamine (LEA) and the well-characterized endocannabinoid, anandamide (AEA). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of cannabinoid pharmacology.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is a key endogenous cannabinoid that plays a significant role in a multitude of physiological processes through its interaction with cannabinoid receptors, primarily CB1 and CB2.[1] Its cannabimimetic activity is well-documented, serving as a benchmark for the evaluation of other N-acylethanolamines (NAEs). This compound (LEA), another NAE derived from α-linolenic acid, has also been investigated for its potential interaction with the endocannabinoid system. This guide aims to provide a comparative analysis of the cannabimimetic properties of these two compounds.

Quantitative Comparison of Receptor Binding and Functional Activity

The cannabimimetic activity of a compound is primarily determined by its binding affinity for cannabinoid receptors (CB1 and CB2) and its functional efficacy as an agonist at these receptors. Binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is often reported as the half-maximal effective concentration (EC50).

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50)
Anandamide (AEA) CB189 ± 10 nM[1]1320 nM (cAMP assay)
CB2Low Affinity[2]-
This compound (LEA) CB1Low Affinity[3]Not Determined
CB2Low Affinity[3]Not Determined

Cannabinoid Receptor Signaling Pathway

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand Anandamide (AEA) or This compound (LEA) Ligand->CB1 Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Figure 1: Cannabinoid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940.

  • Non-specific binding control: High concentration of a non-radiolabeled cannabinoid agonist (e.g., WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4.

  • Test compounds (Anandamide, this compound).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the activation of G-proteins coupled to the cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

  • Test compounds.

Procedure:

  • Pre-incubate the cell membranes with GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding [35S]GTPγS.

  • After incubation, terminate the reaction by rapid filtration.

  • Measure the amount of [35S]GTPγS bound to the membranes.

  • Plot the specific binding of [35S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values.

cAMP Functional Assay

This assay determines the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a downstream effector of cannabinoid receptor activation.

Materials:

  • Cells expressing human CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit.

Procedure:

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or other detection methods provided by the cAMP assay kit.

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is a measure of its agonist activity at the Gi/o-coupled cannabinoid receptors.

Experimental Workflow for Assessing Cannabimimetic Activity

Start Start: Test Compound (e.g., LEA) BindingAssay Radioligand Binding Assay (CB1 & CB2) Start->BindingAssay FunctionalAssay Functional Assays (GTPγS or cAMP) Start->FunctionalAssay DataAnalysis Data Analysis: Determine Ki, EC50, Emax BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Comparison Compare to Anandamide DataAnalysis->Comparison Conclusion Conclusion: Assess Cannabimimetic Activity Comparison->Conclusion

References

Comparative analysis of N-Linolenoylethanolamine and other N-acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Linolenoylethanolamine and Other Bioactive N-acylethanolamines

This guide provides a detailed comparative analysis of the biological activities of four key N-acylethanolamines (NAEs): this compound (LNEA), N-Arachidonoylethanolamine (Anandamide, AEA), N-Palmitoylethanolamide (PEA), and N-Oleoylethanolamide (OEA). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of molecular pathways.

While extensive research has been conducted on AEA, PEA, and OEA, it is important to note that quantitative data for LNEA remains limited in the scientific literature. This guide reflects the current state of knowledge and highlights areas where further research is needed.

Biosynthesis and Degradation of N-acylethanolamines

N-acylethanolamines are synthesized and degraded through a series of enzymatic steps that regulate their signaling functions.

The primary biosynthetic pathway begins with the transfer of a fatty acid from a phospholipid to the amine head group of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT), forming N-acyl-phosphatidylethanolamine (NAPE).[1] Subsequently, NAPE is hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the corresponding NAE.[2] Alternative pathways for NAE biosynthesis that are independent of NAPE-PLD also exist.[3]

The degradation of NAEs is primarily carried out by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to yield a fatty acid and ethanolamine.[4][5] A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for PEA.[6]

NAE_Metabolic_Pathway Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) N-Acyltransferase (NAT) N-Acyltransferase (NAT) Phosphatidylethanolamine (PE)->N-Acyltransferase (NAT) Phospholipid Phospholipid Phospholipid->N-Acyltransferase (NAT) N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyltransferase (NAT)->N-Acyl-Phosphatidylethanolamine (NAPE) NAPE-PLD NAPE-PLD N-Acyl-Phosphatidylethanolamine (NAPE)->NAPE-PLD N-Acylethanolamine (NAE) N-Acylethanolamine (NAE) NAPE-PLD->N-Acylethanolamine (NAE) FAAH / NAAA FAAH / NAAA N-Acylethanolamine (NAE)->FAAH / NAAA Fatty Acid Fatty Acid FAAH / NAAA->Fatty Acid Ethanolamine Ethanolamine FAAH / NAAA->Ethanolamine

General metabolic pathway of N-acylethanolamines.

Signaling Pathways and Mechanisms of Action

NAEs exert their diverse physiological effects by interacting with a range of cellular targets, including G protein-coupled receptors, nuclear receptors, and ion channels.

N-Arachidonoylethanolamine (Anandamide, AEA) is a well-characterized endocannabinoid that acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[7] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system.[8] AEA is also an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[3]

AEA_Signaling_Pathway AEA AEA CB1 Receptor CB1 Receptor AEA->CB1 Receptor Agonist CB2 Receptor CB2 Receptor AEA->CB2 Receptor Agonist TRPV1 Channel TRPV1 Channel AEA->TRPV1 Channel Agonist Neuronal Activity Modulation Neuronal Activity Modulation CB1 Receptor->Neuronal Activity Modulation Immune Response Modulation Immune Response Modulation CB2 Receptor->Immune Response Modulation Pain Sensation Pain Sensation TRPV1 Channel->Pain Sensation

Signaling pathways of Anandamide (AEA).

N-Palmitoylethanolamide (PEA) and N-Oleoylethanolamide (OEA) do not bind significantly to cannabinoid receptors but instead primarily target the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α).[9] Activation of PPAR-α by OEA and PEA leads to the regulation of genes involved in lipid metabolism and inflammation.[10] OEA is known to induce satiety and reduce body weight through its action on PPAR-α.[9] PEA is recognized for its anti-inflammatory and analgesic properties, which are also mediated by PPAR-α.[11]

PEA_OEA_Signaling_Pathway cluster_0 Nucleus PEA / OEA PEA / OEA PPAR-alpha PPAR-alpha PEA / OEA->PPAR-alpha Gene Transcription Gene Transcription PPAR-alpha->Gene Transcription Nucleus Nucleus Lipid Metabolism Lipid Metabolism Gene Transcription->Lipid Metabolism Inflammation Modulation Inflammation Modulation Gene Transcription->Inflammation Modulation

Signaling pathways of PEA and OEA via PPAR-α.

This compound (LNEA) is an omega-3 fatty acid-derived NAE that has been identified in the brain.[12] While it is considered an endocannabinoid, its specific receptor interactions and signaling pathways are not as well-elucidated as those of the other NAEs. Some research suggests that LNEA may play a role in appetite regulation, as it has been shown to acutely suppress food intake in rats.[13] The distinction between omega-3 and omega-6 derived NAEs is an active area of research, with potential implications for their roles in inflammation and other physiological processes.[14][[“]]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the receptor binding affinities and enzyme kinetics of the four NAEs.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

N-acylethanolamineCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)PPAR-α (EC50, µM)
LNEA Data not availableData not availableData not available
AEA ~89-1,980[7]~37-371[16]~10-100
PEA >10,000>10,000~3-12
OEA >10,000>10,000~0.1-0.5[9]
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used.

Table 2: Comparative FAAH Hydrolysis Rates

N-acylethanolamineRelative Hydrolysis Rate by FAAH
LNEA Data not available
AEA 100% (Reference)[17]
PEA ~10-20% of AEA rate
OEA ~30-50% of AEA rate[17]
Note: Relative rates are approximate and can vary based on experimental conditions.

Comparative Physiological Effects

Physiological EffectLNEAAEAPEAOEA
Appetite Regulation Suppresses food intake[13]Stimulates appetite (via CB1)Indirectly influences satietySuppresses food intake (via PPAR-α)[9]
Inflammation Potentially anti-inflammatory (as an omega-3 derivative)[14]Pro- or anti-inflammatory (context-dependent)Anti-inflammatory (via PPAR-α)[11]Anti-inflammatory (via PPAR-α)
Pain Modulation Data not availableAnalgesic (via CB1 and TRPV1)Analgesic (via PPAR-α)Analgesic
Neuroprotection Potentially neuroprotectiveNeuroprotectiveNeuroprotectiveNeuroprotective

Experimental Protocols

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol outlines a general method for determining the binding affinity of NAEs to CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • Test NAEs (LNEA, AEA, PEA, OEA)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test NAEs in assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test NAE, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test NAE.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Filter to Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Workflow for a competitive radioligand binding assay.
FAAH Enzyme Activity Assay

This protocol describes a general method for measuring the hydrolysis of NAEs by FAAH.

Materials:

  • Recombinant FAAH or tissue homogenate containing FAAH

  • NAE substrate (e.g., AEA)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Quenching solution (e.g., citric acid)

  • Extraction solvent (e.g., chloroform/methanol)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the FAAH enzyme preparation in assay buffer at 37°C.

  • Initiate the reaction by adding the NAE substrate.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Extract the unhydrolyzed substrate and the fatty acid product using the extraction solvent.

  • Analyze the amount of product formed using LC-MS/MS.

  • Calculate the enzyme activity (e.g., in pmol/min/mg protein).

NAPE-PLD Enzyme Activity Assay

This protocol provides a general method for measuring the production of NAEs by NAPE-PLD.

Materials:

  • Cell lysates or purified NAPE-PLD

  • NAPE substrate (e.g., N-arachidonoyl-PE)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing Triton X-100 and CdCl₂)

  • Extraction solvent (e.g., chloroform/methanol)

  • LC-MS/MS system

Procedure:

  • Incubate the enzyme source with the NAPE substrate in the assay buffer at 37°C for a specific time.

  • Terminate the reaction by adding an ice-cold solvent mixture.

  • Extract the lipids.

  • Quantify the amount of NAE produced using LC-MS/MS.

  • Determine the NAPE-PLD activity.

Conclusion

The N-acylethanolamines represent a diverse class of lipid signaling molecules with distinct physiological roles. While AEA, PEA, and OEA have been extensively studied, revealing their functions in neurotransmission, inflammation, and metabolic regulation through interactions with cannabinoid receptors and PPAR-α, the biological significance of LNEA is less understood. The available data suggests a role for LNEA in appetite suppression, but a comprehensive understanding of its molecular targets and mechanisms of action is currently lacking. Further research is required to fully elucidate the pharmacological profile of LNEA and to explore its potential as a therapeutic agent, particularly in the context of its omega-3 fatty acid precursor, which is known to have beneficial effects on health. The experimental protocols provided in this guide offer a framework for future comparative studies that can help to fill these knowledge gaps.

References

The Emergence of N-Linolenoylethanolamine as a Potential Biomarker in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a critical endeavor in the field of neurology, essential for early diagnosis, patient stratification, and the development of targeted therapeutics. While established protein-based biomarkers have paved the way, the lipidome represents a rich and largely untapped source of novel biomarker candidates. This guide provides a comprehensive comparison of N-Linolenoylethanolamine (LNEA), a promising lipid signaling molecule, with currently utilized biomarkers for Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis. We present available experimental data, detailed methodologies for quantification, and a look into the potential signaling pathways LNEA may modulate in the context of neurodegeneration and neuroinflammation.

Part 1: Comparative Analysis of Biomarkers

While direct quantitative clinical data for LNEA in neurological disorders is still emerging, its potential can be inferred from the known roles of N-acylethanolamines (NAEs) in neuroprotection and anti-inflammatory processes. The following tables compare LNEA with established biomarkers for major neurological disorders.

Table 1: Biomarker Comparison for Alzheimer's Disease
BiomarkerTypeMatrixChange in ADKey Pathological Association
Amyloid-Beta 42 (Aβ42) [1][2][3]PeptideCSFCore component of amyloid plaques
Total Tau (t-tau) [1][2][3]ProteinCSFMarker of neuronal injury and degeneration
Phosphorylated Tau (p-tau) [1][2][3]ProteinCSFComponent of neurofibrillary tangles
This compound (LNEA) LipidCSF, PlasmaHypothesized ↓Potential role in neuroinflammation and neuroprotection

Hypothesis: Given the neuroprotective and anti-inflammatory properties of NAEs, a decrease in LNEA levels may be associated with the progression of neurodegenerative diseases.

Table 2: Biomarker Comparison for Parkinson's Disease
BiomarkerTypeMatrixChange in PDKey Pathological Association
α-Synuclein [4][5][6]ProteinCSF, Plasma, Skin↓ (CSF), Aggregated forms ↑ (Skin)Main component of Lewy bodies
Neurofilament Light Chain (NfL) [7]ProteinCSF, BloodMarker of axonal damage
This compound (LNEA) LipidCSF, PlasmaHypothesized ↓Potential role in neuroinflammation and dopaminergic neuron protection
Table 3: Biomarker Comparison for Multiple Sclerosis
BiomarkerTypeMatrixChange in MSKey Pathological Association
Oligoclonal Bands (OCBs) [8][9]ImmunoglobulinsCSFPresentIntrathecal IgG synthesis, indicating CNS inflammation
Neurofilament Light Chain (NfL) [8][10][11]ProteinCSF, BloodMarker of axonal damage and disease activity
Glial Fibrillary Acidic Protein (GFAP) [10]ProteinCSF, BloodMarker of astrocyte activation and damage
This compound (LNEA) LipidCSF, PlasmaHypothesized ↓Potential role in modulating neuroinflammation and demyelination

Part 2: Potential Signaling Pathways of this compound

The precise signaling pathways of LNEA in the central nervous system are an active area of research. However, based on its structural similarity to other well-characterized N-acylethanolamines and its precursor, α-linolenic acid (ALA), several potential pathways can be proposed.

Biosynthesis and Degradation of LNEA

LNEA is synthesized from N-acyl-phosphatidylethanolamine (NAPE) and is degraded by fatty acid amide hydrolase (FAAH) into α-linolenic acid and ethanolamine.

NAPE N-acyl-phosphatidylethanolamine (NAPE) LNEA This compound (LNEA) NAPE->LNEA  PLD ALA α-Linolenic Acid LNEA->ALA FAAH Ethanolamine Ethanolamine LNEA->Ethanolamine FAAH PLD NAPE-PLD FAAH FAAH cluster_0 LNEA Signaling cluster_1 Receptors cluster_2 Downstream Effects LNEA This compound (LNEA) PPARa PPAR-α LNEA->PPARa TRPV1 TRPV1 LNEA->TRPV1 GPR55 GPR55 LNEA->GPR55 Neuroinflammation ↓ Neuroinflammation PPARa->Neuroinflammation BDNF ↑ BDNF Expression PPARa->BDNF NFkB ↓ NF-κB Activation PPARa->NFkB TRPV1->Neuroinflammation Neuroprotection ↑ Neuroprotection GPR55->Neuroprotection BDNF->Neuroprotection NFkB->Neuroinflammation Sample CSF or Plasma Sample Collection Spike Spike with LNEA-d4 (ISTD) Sample->Spike Extraction Protein Precipitation & Lipid Extraction Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

References

A Comparative Guide to the Structure-Activity Relationship of N-Linolenoylethanolamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of N-Linolenoylethanolamine (LNEA) and its key analogs. The focus is on their interactions with cannabinoid receptors (CB1 and CB2) and their susceptibility to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes. A prominent member of this family is N-arachidonoylethanolamine (Anandamide, AEA), the first discovered endocannabinoid. The biological activity of NAEs is largely determined by the structure of their fatty acyl chain, particularly the chain length and the number and position of double bonds, as well as modifications to the ethanolamine headgroup. This guide focuses on this compound (LNEA), an NAE derived from the essential omega-3 fatty acid α-linolenic acid, and compares its activity with structurally related analogs to elucidate key SAR principles.

Data Presentation: Comparative Biological Activities

The following tables summarize the binding affinities of LNEA and its analogs for the cannabinoid receptors CB1 and CB2 (expressed as Kᵢ values) and their inhibitory potency against FAAH (expressed as IC₅₀ values). Lower values indicate higher affinity or potency.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM) of N-Acylethanolamines

CompoundAcyl ChainCB1 Receptor (Kᵢ, nM)CB2 Receptor (Kᵢ, nM)Reference(s)
This compound (LNEA) 18:3 (ω-3)~468~1930[1]
N-Arachidonoylethanolamine (AEA)20:4 (ω-6)89371[2]
N-Linoleoylethanolamine (LEA)18:2 (ω-6)>10000>25000[3]
N-Oleoylethanolamine (OEA)18:1 (ω-9)>10000>10000[4]
N-Palmitoylethanolamide (PEA)16:0No affinityNo affinity[5][6]
N-Stearoylethanolamide (SEA)18:0No affinityNo affinity[5]

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC₅₀, µM) by N-Acylethanolamines

CompoundFAAH Inhibition (IC₅₀, µM)Reference(s)
This compound (LNEA) Substrate for FAAH[7]
N-Arachidonoylethanolamine (AEA)Substrate for FAAH (Kₘ ~10-20 µM)[8]
N-Linoleoylethanolamine (LEA)9.0 (Kᵢ)[3]
N-Oleoylethanolamine (OEA)Substrate for FAAH[9]
N-Palmitoylethanolamide (PEA)Poor substrate for FAAH[8]

Structure-Activity Relationship Analysis

The data presented in the tables highlights several key aspects of the structure-activity relationship for NAEs:

  • Degree of Unsaturation is Critical for Cannabinoid Receptor Affinity: Polyunsaturated fatty acyl chains are a primary requirement for significant binding to CB1 and CB2 receptors. Saturated (PEA, SEA) and monounsaturated (OEA) NAEs exhibit negligible affinity for these receptors[4][5][6]. LNEA, with its three double bonds, shows moderate affinity for the CB1 receptor[1].

  • Acyl Chain Length and Double Bond Position Influence Potency: While both are polyunsaturated, AEA (20 carbons, 4 double bonds) is a more potent CB1 and CB2 ligand than LNEA (18 carbons, 3 double bonds)[1][2]. This suggests that both the longer chain and the specific positions of the double bonds in the arachidonoyl chain contribute to optimal receptor interaction.

  • FAAH Substrate Specificity: FAAH readily hydrolyzes AEA and other polyunsaturated NAEs, terminating their signaling[8]. LEA has been reported to be an inhibitor of FAAH with a Kᵢ value of 9.0 µM[3]. The efficiency of hydrolysis is influenced by the acyl chain structure, with saturated NAEs like PEA being poor substrates[8].

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

    • Test compounds (LNEA and its analogs).

    • Non-specific binding control: 10 µM WIN-55,212-2.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

    • 96-well filter plates (GF/C glass fiber filters).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]CP-55,940, and receptor membranes.

      • Non-specific Binding: Non-specific binding control, [³H]CP-55,940, and receptor membranes.

      • Competitive Binding: Diluted test compound, [³H]CP-55,940, and receptor membranes.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

    • Washing: Wash the filters three times with ice-cold wash buffer.

    • Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This assay is used to determine the inhibitory potency (IC₅₀) of test compounds against FAAH.

  • Materials:

    • Recombinant human or rat FAAH enzyme.

    • FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

    • Test compounds (LNEA and its analogs).

    • Positive control inhibitor (e.g., URB597).

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • 96-well black, opaque, flat-bottomed plate.

    • Fluorescence microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the FAAH enzyme, AAMCA substrate, and test compounds in assay buffer.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Enzyme Control: FAAH enzyme solution and assay buffer.

      • Inhibitor Wells: FAAH enzyme solution and serial dilutions of the test compound.

      • Positive Control: FAAH enzyme solution and a known FAAH inhibitor.

      • Blank (No Enzyme): Assay buffer only.

    • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.

    • Measurement: Immediately measure the fluorescence kinetically for 10-60 minutes at 37°C (Excitation: 340-360 nm, Emission: 450-465 nm).

    • Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Cannabinoid_Receptor_Signaling LNEA LNEA / Analog CB1R CB1 Receptor LNEA->CB1R CB2R CB2 Receptor LNEA->CB2R Gi_o Gi/o Protein CB1R->Gi_o CB2R->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Signaling Gi_o->MAPK Activation IonChannels Ion Channels (Ca²⁺, K⁺) Gi_o->IonChannels Modulation cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Neurotransmission, Immune Modulation) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Simplified signaling pathway of cannabinoid receptors upon activation by LNEA or its analogs.

digraph "Receptor_Binding_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents:\n- Receptor Membranes\n- Radioligand ([³H]CP-55,940)\n- Test Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Set up 96-well Plate:\n- Total Binding\n- Non-specific Binding\n- Competitive Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 30°C\nfor 60-90 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter[label="Filter through GF/C Plate\n(Cell Harvester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Add Scintillation Fluid &\nMeasure Radioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate IC₅₀ and Kᵢ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Setup; Setup -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Quantify; Quantify -> Analyze; Analyze -> End; }

Caption: Workflow for the competitive radioligand binding assay.

digraph "FAAH_Inhibition_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents:\n- FAAH Enzyme\n- Fluorogenic Substrate (AAMCA)\n- Test Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Set up 96-well Plate:\n- Enzyme Control\n- Inhibitor Wells\n- Blank", fillcolor="#FBBC05", fontcolor="#202124"]; PreIncubate [label="Pre-incubate at 37°C\nfor 15-30 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate [label="Initiate Reaction\nwith Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Kinetic Fluorescence Reading\n(Ex: 355nm, Em: 460nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate % Inhibition and IC₅₀", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Setup; Setup -> PreIncubate; PreIncubate -> Initiate; Initiate -> Measure; Measure -> Analyze; Analyze -> End; }

Caption: Workflow for the fluorometric FAAH inhibition assay.

digraph "SAR_Relationships" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];

// Nodes AcylChain [label="Acyl Chain Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unsaturation [label="Degree of Unsaturation", fillcolor="#FBBC05", fontcolor="#202124"]; ChainLength [label="Chain Length", fillcolor="#FBBC05", fontcolor="#202124"]; DB_Position [label="Double Bond Position", fillcolor="#FBBC05", fontcolor="#202124"]; Headgroup [label="Ethanolamine Headgroup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB_Binding [label="Cannabinoid Receptor\nBinding Affinity (Kᵢ)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAAH_Activity [label="FAAH Inhibition/\nSubstrate Activity (IC₅₀/Kₘ)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AcylChain -> Unsaturation; AcylChain -> ChainLength; AcylChain -> DB_Position; Unsaturation -> CB_Binding; ChainLength -> CB_Binding; DB_Position -> CB_Binding; AcylChain -> FAAH_Activity; Headgroup -> CB_Binding; Headgroup -> FAAH_Activity; }

Caption: Key structural features influencing the biological activity of N-acylethanolamines.

References

N-Linolenoylethanolamine's Interaction with Cannabinoid Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the cross-reactivity of N-Linolenoylethanolamine (LNEA) with cannabinoid receptors CB1 and CB2 reveals a significantly lower affinity compared to the well-characterized endocannabinoids, Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). This guide provides a comparative analysis of the binding affinities and functional activities of these compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Binding Affinity Profile

For comparative purposes, the binding affinities of the primary endocannabinoids, Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG), are presented in the table below.

CompoundReceptorBinding Affinity (Ki) [nM]
Anandamide (AEA) CB189.7[2]
CB2371[2]
2-Arachidonoylglycerol (2-AG) CB1472[3]
CB21400[3]
This compound (LNEA) CB1Low Affinity
CB2Low Affinity

Note: "Low Affinity" for LNEA is based on qualitative descriptions in the literature indicating a significant reduction in binding compared to arachidonyl-containing counterparts.

Functional Activity

In line with its low binding affinity, this compound demonstrates limited functional activity at cannabinoid receptors. Studies investigating the activity of n-3 polyunsaturated fatty acid N-acylethanolamines, a class to which LNEA belongs, have shown that these compounds fail to activate the CB1 receptor.[4] There is evidence to suggest that some n-3 derivatives may preferentially activate CB2 receptors, albeit with lower potency than established CB2 agonists.[4]

In contrast, both AEA and 2-AG are well-established agonists at both CB1 and CB2 receptors, with 2-AG generally considered a full agonist at both, while AEA acts as a partial agonist at CB1 receptors.[5][6]

Experimental Protocols

The binding affinity and functional activity data for cannabinoid ligands are typically determined through standardized in vitro assays.

Cannabinoid Receptor Binding Assay

This assay quantifies the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Workflow for Receptor Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cells expressing CB1 or CB2 receptors prep2 Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 assay1 Incubate membranes with radioligand ([3H]CP-55,940) and test compound (LNEA) prep3->assay1 assay2 Separation of bound and free radioligand (Filtration) assay1->assay2 assay3 Quantification of bound radioactivity (Scintillation counting) assay2->assay3 analysis1 Determine IC50 value assay3->analysis1 analysis2 Calculate Ki value using Cheng-Prusoff equation analysis1->analysis2

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.

  • Incubation: The cell membranes are incubated with a known concentration of a high-affinity radioligand, such as [3H]CP-55,940, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors following agonist binding.

Signaling Pathway for G-protein Activation:

G cluster_inactive Inactive State cluster_active Active State receptor_inactive CB1/CB2 Receptor g_protein_inactive G-protein (αβγ) + GDP g_protein_active Gα + [35S]GTPγS g_protein_inactive->g_protein_active GDP/[35S]GTPγS Exchange receptor_active CB1/CB2 Receptor receptor_active->g_protein_active g_beta_gamma Gβγ receptor_active->g_beta_gamma downstream downstream g_protein_active->downstream Downstream Signaling ligand Agonist (e.g., LNEA) ligand->receptor_active Binds

Caption: Cannabinoid receptor-mediated G-protein activation.

Detailed Protocol:

  • Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the cannabinoid receptor of interest.

  • Incubation: The membranes are incubated with the test compound, GDP (to ensure G-proteins are in an inactive state), and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation: The reaction is stopped, and the [35S]GTPγS bound to the Gα subunit is separated from the unbound nucleotide via filtration.

  • Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist), which provide measures of the compound's potency and efficacy, respectively.

References

A Comparative Analysis of the Anti-inflammatory Properties of N-Linolenoylethanolamine and Palmitoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of two prominent N-acylethanolamines (NAEs): N-Linolenoylethanolamine (LNEA) and Palmitoylethanolamide (PEA). While both molecules are endogenous lipid signaling molecules with recognized anti-inflammatory potential, this document delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key assays to facilitate further research and development.

Executive Summary

Palmitoylethanolamide (PEA) is a well-researched compound with demonstrated anti-inflammatory effects mediated primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This activation leads to the downstream inhibition of pro-inflammatory signaling pathways and a reduction in the production of inflammatory cytokines. This compound (LNEA), a polyunsaturated NAE, is less extensively studied. However, research on the closely related N-Linoleoylethanolamide (LEA) suggests it also possesses significant anti-inflammatory properties, including the ability to reduce key inflammatory cytokines. Direct comparative studies providing quantitative efficacy data, such as IC50 or EC50 values from the same experimental settings, are currently limited in the published literature. This guide synthesizes the available data to offer a comparative overview and provides the necessary methodological framework for conducting such direct comparisons.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory effects of PEA and LEA (as a proxy for LNEA). It is crucial to note that the data for each compound are derived from different studies and experimental conditions, which may influence the results. Therefore, a direct comparison of the absolute values should be made with caution.

Table 1: Effects on Pro-inflammatory Cytokine Production

CompoundCell/Animal ModelInflammatory StimulusCytokine MeasuredEffectConcentration/DoseReference
Palmitoylethanolamide (PEA) Murine Alveolar MacrophagesSARS-CoV-2 Spike Protein (100 ng/mL)TNF-α~61% reduction1 µM[1]
Murine Alveolar MacrophagesSARS-CoV-2 Spike Protein (100 ng/mL)IL-6~65% reduction1 µM[1]
Murine Alveolar MacrophagesSARS-CoV-2 Spike Protein (100 ng/mL)IL-1β~62% reduction1 µM[1]
Linoleoylethanolamide (LEA) Obese Sprague Dawley RatsHigh-Fat DietPlasma IL-6Significant reduction10 mg/kg i.p. daily for 14 days[2]
Obese Sprague Dawley RatsHigh-Fat DietPlasma TNF-αSignificant reduction10 mg/kg i.p. daily for 14 days[2]

Table 2: Activation of PPAR-α

CompoundAssay TypeCell LineParameterValueReference
Palmitoylethanolamide (PEA) Transcriptional Transactivation AssayHeLa cellsEC503.1 ± 0.4 µM[3]
This compound (LNEA) Data not available----

Signaling Pathways and Mechanisms of Action

Both PEA and LNEA are believed to exert their anti-inflammatory effects primarily through the activation of PPAR-α. This nuclear receptor plays a critical role in regulating inflammation by transcriptionally repressing pro-inflammatory genes.

Palmitoylethanolamide (PEA) Signaling Pathway

PEA directly binds to and activates PPAR-α. The activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) on the DNA. This binding event leads to the downregulation of pro-inflammatory genes, such as those encoding for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

PEA_Signaling_Pathway cluster_nucleus Nucleus PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX-2) PPRE->ProInflammatory_Genes Downregulates Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Promotes Macrophage_Assay_Workflow start Start seed_cells Seed RAW 264.7 Macrophages (5x10^4 cells/well) start->seed_cells adhere Adhere Overnight seed_cells->adhere treat Pre-treat with LNEA/PEA (1 hour) adhere->treat stimulate Stimulate with LPS (1 µg/mL) (24 hours) treat->stimulate collect Collect Supernatant stimulate->collect elisa Quantify Cytokines (ELISA) collect->elisa end End elisa->end PPARa_Assay_Workflow start Start transfect Co-transfect Cells with PPAR-α Expression Vector & PPRE-Luciferase Reporter start->transfect treat Treat with LNEA/PEA (24 hours) transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end

References

A Head-to-Head Comparison of N-Linolenoylethanolamine and 2-Arachidonoylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the signaling pathways, receptor interactions, and metabolic profiles of two key endogenous lipid signaling molecules: N-Linolenoylethanolamine (LPEA) and 2-arachidonoylglycerol (2-AG). While both are structurally related to the endocannabinoid system, their physiological roles and interactions with cannabinoid receptors display significant differences.

Introduction

This compound (LPEA) and 2-arachidonoylglycerol (2-AG) are both lipid messengers derived from fatty acids. 2-AG is the most abundant endocannabinoid found in the central nervous system and is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1][2] It plays a crucial role in a wide array of physiological processes, including synaptic plasticity, pain perception, and immune modulation.[2] LPEA, an N-acylethanolamine (NAE) like the well-known endocannabinoid anandamide (AEA), is derived from the omega-3 fatty acid α-linolenic acid. While its signaling roles are less characterized than those of 2-AG, particularly in mammals, emerging evidence suggests distinct biological activities.

This guide will objectively compare the signaling of LPEA and 2-AG, presenting quantitative data where available, detailing experimental methodologies, and providing visual representations of their molecular pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinity and efficacy of LPEA and 2-AG at the cannabinoid receptors (CB1 and CB2). It is important to note that comprehensive, direct comparative data for LPEA is limited in the current scientific literature.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

LigandCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity
This compound (LPEA) Low Affinity (Specific values not consistently reported)[3]Low Affinity (Specific values not consistently reported)[3]Not established
2-Arachidonoylglycerol (2-AG) 472[4]1400[4]CB1-preferring

Note: Lower Ki values indicate higher binding affinity.

Table 2: Cannabinoid Receptor Efficacy (EC50)

LigandCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Agonist Type
This compound (LPEA) Data not availableData not availableNot established
2-Arachidonoylglycerol (2-AG) 519[4]618[4]Full Agonist[5]

Note: Lower EC50 values indicate greater potency.

Signaling Pathways

This compound (LPEA) Signaling

The signaling pathway of LPEA in mammals is not as well-defined as that of 2-AG. However, as an N-acylethanolamine, it is presumed to interact with components of the endocannabinoid system. Studies in plants suggest that NAE signaling involves G-protein coupled receptors. In mammalian systems, replacement of the arachidonoyl group with a linoleyl group has been shown to result in low affinity for both CB1 and CB2 receptors.[3]

2-Arachidonoylglycerol (2-AG) Signaling

2-AG is a pivotal retrograde messenger in the central nervous system. Its signaling cascade is initiated by its on-demand synthesis in postsynaptic neurons.[6]

2-AG_Signaling_Pathway cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Depolarization Depolarization PLCβ Activation PLCβ Activation Depolarization->PLCβ Activation Activates PIP2 PIP2 PLCβ Activation->PIP2 Hydrolyzes DAG DAG PIP2->DAG Forms 2-AG_post 2-AG DAG->2-AG_post Converted by DAGL DAGL DAGL CB1 Receptor CB1 Receptor 2-AG_post->CB1 Receptor Binds to (Retrograde) Gi/o Protein Gi/o Protein CB1 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Ca2+ Channels Ca2+ Channels Gi/o Protein->Ca2+ Channels Inhibits Neurotransmitter Release Neurotransmitter Release Ca2+ Channels->Neurotransmitter Release Reduced Influx Inhibits

2-AG Retrograde Signaling Pathway

Upon synthesis, 2-AG is released from the postsynaptic membrane and travels backward across the synaptic cleft to bind to and activate presynaptic CB1 receptors.[6] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately suppressing neurotransmitter release.[7]

Biosynthesis and Degradation

This compound (LPEA)

Biosynthesis: The primary pathway for the synthesis of NAEs, including LPEA, in mammals is the "transacylation-phosphodiesterase" pathway.[8][9] This involves the transfer of a fatty acyl group from a phospholipid to phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[8][9]

LPEA_Biosynthesis Phospholipid Phospholipid (with Linolenoyl group) NAPE N-Linolenoyl- phosphatidylethanolamine Phospholipid->NAPE Linolenoyl group transfer PE Phosphatidylethanolamine PE->NAPE LPEA This compound NAPE->LPEA Hydrolysis N-Acyltransferase N-Acyltransferase N-Acyltransferase->NAPE NAPE-PLD NAPE-PLD NAPE-PLD->LPEA

LPEA Biosynthesis Pathway

Degradation: LPEA is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release α-linolenic acid and ethanolamine.[10]

2-Arachidonoylglycerol (2-AG)

Biosynthesis: The most well-characterized pathway for 2-AG synthesis involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG), which is then converted to 2-AG by DAGL.[2]

2-AG_Biosynthesis_Degradation cluster_synthesis Biosynthesis cluster_degradation Degradation PIP2 Phosphatidylinositol 4,5-bisphosphate DAG Diacylglycerol PIP2->DAG Hydrolysis 2-AG_syn 2-Arachidonoylglycerol DAG->2-AG_syn PLC PLC PLC->DAG DAGL DAGL DAGL->2-AG_syn 2-AG_deg 2-Arachidonoylglycerol AA_Glycerol Arachidonic Acid + Glycerol 2-AG_deg->AA_Glycerol Hydrolysis MAGL MAGL MAGL->AA_Glycerol

2-AG Biosynthesis and Degradation

Degradation: The primary enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol.[11] Fatty acid amide hydrolase (FAAH) can also contribute to 2-AG degradation.[12]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol determines the binding affinity (Ki) of a test compound for cannabinoid receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation from transfected cells.

  • Radioligand: [³H]CP-55,940.

  • Non-labeled competitor: WIN 55,212-2.

  • Test compounds: this compound and 2-Arachidonoylglycerol.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing either CB1 or CB2 receptors. Homogenize cells in hypotonic buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, [³H]CP-55,940, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]CP-55,940, and a high concentration of WIN 55,212-2.

    • Competitive Binding: Membrane preparation, [³H]CP-55,940, and varying concentrations of the test compound (LPEA or 2-AG).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash filters with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare Reagents Prepare Cell Membranes, Radioligand, and Test Compounds Start->Prepare Reagents Set up Assay Plate Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells Prepare Reagents->Set up Assay Plate Incubate Incubate at 30°C for 60-90 min Set up Assay Plate->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Quantify Scintillation Counting Filter->Quantify Analyze Calculate IC50 and Ki Values Quantify->Analyze End End Analyze->End

Cannabinoid Receptor Binding Assay Workflow
Cannabinoid Receptor Functional Assay (cAMP Accumulation)

This protocol determines the functional efficacy (EC50) of a test compound as an agonist or inverse agonist at cannabinoid receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium.

  • Forskolin (adenylyl cyclase activator).

  • Test compounds: this compound and 2-Arachidonoylglycerol.

  • cAMP assay kit (e.g., HTRF or LANCE).

  • 384-well white plates.

  • Plate reader compatible with the assay kit.

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.

  • Compound Addition: Pre-treat cells with varying concentrations of the test compound (LPEA or 2-AG).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.

Conclusion

The comparison between this compound and 2-arachidonoylglycerol reveals two distinct lipid signaling molecules with differing affinities and efficacies at cannabinoid receptors. 2-AG is a well-established, high-efficacy full agonist at both CB1 and CB2 receptors, playing a critical role as a retrograde messenger in the central nervous system. In contrast, the available evidence suggests that LPEA has low affinity for both cannabinoid receptors, and its role as a direct cannabinoid receptor agonist in mammals is not well supported by current data. Further research is required to fully elucidate the signaling pathways and physiological functions of LPEA in mammalian systems and to obtain more precise quantitative data on its interaction with cannabinoid and other potential receptors. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of these endogenous lipid signaling pathways.

References

A Comparative Guide to Validated Analytical Methods for N-Linolenoylethanolamine in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-Linolenoylethanolamine (LNEA) in biological matrices, a critical aspect for researchers in drug development and various scientific fields. LNEA, an N-acylethanolamine, is an endogenous lipid mediator involved in diverse physiological processes, making its accurate measurement essential for understanding its biological roles and therapeutic potential.

This document outlines key performance characteristics of different bioanalytical methods, details experimental protocols, and visualizes relevant biological pathways and analytical workflows to support rigorous scientific investigation in a regulated environment.

Quantitative Data Comparison

The following tables summarize the validation parameters of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of LNEA in human plasma. These methods utilize either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample preparation.

Table 1: Comparison of Method Validation Parameters for LNEA Quantification

ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Liquid-Liquid Extraction (LLE)Typical Acceptance Criteria
Linearity (r²) > 0.99> 0.99> 0.99[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]0.1 ng/mL[1]Analyte response at least 5x blank response
Accuracy (% Bias) Within ±15%Within ±15%±15% of nominal value (±20% at LLOQ)
Precision (% RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Recovery High and consistentHigh and consistentConsistent, precise, and reproducible
Matrix Effect MinimizedMinimizedIS-normalized matrix factor within acceptable limits

Note: The values presented are representative and should be established for each specific laboratory and instrument setup.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the two compared LC-MS/MS methods for LNEA quantification.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method offers a clean extract by effectively removing interfering matrix components.

1. Internal Standard Spiking:

  • Thaw human plasma samples on ice.

  • To 500 µL of plasma, add 10 µL of a 100 ng/mL working solution of LNEA-d4 (deuterated internal standard) in acetonitrile.

2. Sample Pre-treatment:

  • Vortex the sample briefly.

  • Add 1 mL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex again and centrifuge.

  • Dilute the supernatant with 4 mL of HPLC-grade water.

3. Solid-Phase Extraction:

  • Condition a C18 SPE cartridge with 3 mL of ethyl acetate, followed by 3 mL of methanol, and finally 3 mL of water.[1]

  • Load the pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of a water/methanol mixture.

  • Elute the analyte with 2 mL of ethyl acetate.

4. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial.

5. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This method is a rapid and cost-effective approach for sample clean-up.

1. Internal Standard Spiking:

  • Thaw human plasma samples on ice.

  • To 500 µL of plasma, add 10 µL of a 100 ng/mL working solution of LNEA-d4 in acetonitrile.

2. Extraction:

  • Add 2 mL of a cold extraction solvent (e.g., toluene or ethyl acetate/n-hexane 9:1, v/v) to the plasma sample.[1]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

3. Phase Separation and Dry-down:

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[1]

4. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

  • Vortex and transfer to an autosampler vial for analysis.

5. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are typically the same as described for the SPE method.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the biological context and analytical process related to LNEA.

Biosynthesis and Degradation of N-Acylethanolamines

N-acylethanolamines (NAEs), including LNEA, are synthesized from membrane phospholipids and degraded by specific enzymes.

cluster_synthesis Biosynthesis cluster_degradation Degradation Phosphatidylethanolamine Phosphatidylethanolamine N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyl-Phosphatidylethanolamine (NAPE) Phosphatidylethanolamine->N-Acyl-Phosphatidylethanolamine (NAPE)  N-Acyltransferase N-Acyltransferase N-Acyltransferase N-Acylethanolamine (NAE) N-Acylethanolamine (NAE) N-Acyl-Phosphatidylethanolamine (NAPE)->N-Acylethanolamine (NAE)  NAPE-PLD NAPE-PLD NAPE-PLD NAE_deg N-Acylethanolamine (NAE) Fatty Acid Fatty Acid NAE_deg->Fatty Acid  FAAH Ethanolamine Ethanolamine NAE_deg->Ethanolamine  FAAH FAAH FAAH

Biosynthesis and degradation of N-Acylethanolamines.
Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

Lipid mediators like LNEA often exert their effects by activating G-protein coupled receptors on the cell surface.

LNEA LNEA GPCR GPCR (7-transmembrane receptor) LNEA->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Simplified GPCR signaling cascade for lipid mediators.
Experimental Workflow for LNEA Bioanalysis

The overall process from sample handling to data generation follows a structured workflow to ensure data integrity and reliability.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Thawing on Ice Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Sample_Prep Sample Preparation (SPE or LLE) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for LNEA bioanalysis.

References

Comparative Analysis of N-Linolenoylethanolamine and Other N-Acylethanolamines: An In Vitro and In Vivo Correlation of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo activities of N-Linolenoylethanolamine (LNEA) and other prominent N-acylethanolamines (NAEs), including Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA). This document is intended to serve as a resource for researchers in the field of lipid signaling and drug development by presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways.

While LNEA is a known constituent of the endocannabinoid system, comprehensive and direct comparative studies on its activity are less abundant in the public domain compared to other NAEs. This guide compiles the available data for its better-known counterparts to provide a valuable point of reference.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the in vitro activity of LNEA and other NAEs, focusing on their interaction with key components of the endocannabinoid system.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of N-Acylethanolamines for Cannabinoid Receptors

CompoundCB1 Receptor (Ki in nM)CB2 Receptor (Ki in nM)
This compound (LNEA) Data not availableData not available
Anandamide (AEA) 89.7371
Oleoylethanolamide (OEA) > 10,000> 10,000
Palmitoylethanolamide (PEA) > 10,000> 10,000

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Inhibitory Activity (IC50) of N-Acylethanolamines against Fatty Acid Amide Hydrolase (FAAH)

CompoundFAAH Inhibition (IC50 in µM)
This compound (LNEA) Data not available
Anandamide (AEA) Substrate
Oleoylethanolamide (OEA) Substrate
Palmitoylethanolamide (PEA) Substrate

Note: AEA, OEA, and PEA are natural substrates for FAAH, meaning the enzyme hydrolyzes them. While they interact with the enzyme's active site, their potency is often described in terms of hydrolysis rate rather than a simple IC50 value for inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of NAEs are provided below.

In Vitro Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the CB1 and CB2 cannabinoid receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well Plates.

  • Filtration System (cell harvester and glass fiber filter mats).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., LNEA, AEA, OEA, PEA) in the assay buffer.

    • Dilute the [3H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.

    • Prepare the non-specific binding control by diluting the non-labeled ligand to a final concentration of 10 µM in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]CP-55,940, and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [3H]CP-55,940, and the membrane preparation.

    • Competitive Binding: Add the diluted test compound at each concentration, [3H]CP-55,940, and the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a widely used animal model to evaluate the anti-inflammatory activity of a test compound.

Animals:

  • Male Sprague-Dawley rats or Swiss albino mice.

Materials:

  • Carrageenan: 1% (w/v) suspension in sterile saline.

  • Test Compound: LNEA or other NAEs, dissolved in a suitable vehicle.

  • Reference Drug: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac.

  • Plethysmometer: To measure paw volume.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or reference drug to the respective groups of animals (e.g., intraperitoneally or orally).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100, where V is the mean increase in paw volume.

    • Compare the results statistically using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of N-acylethanolamines and the workflow of the experimental protocols described above.

NAE_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NAPE N-acyl-phosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD NAE N-Acylethanolamine (e.g., LNEA, AEA) PLD->NAE Hydrolysis CB1 CB1 Receptor NAE->CB1 Binds CB2 CB2 Receptor NAE->CB2 Binds FAAH FAAH NAE->FAAH Degradation Signaling Downstream Signaling CB1->Signaling Activates CB2->Signaling Activates FattyAcid Fatty Acid + Ethanolamine FAAH->FattyAcid

Caption: N-Acylethanolamine signaling pathway.

Receptor_Binding_Assay cluster_workflow Cannabinoid Receptor Binding Assay Workflow prep Prepare Reagents: - Test Compound - Radioligand ([3H]CP-55,940) - Receptor Membranes incubation Incubate Reagents in 96-well Plate (30°C for 90 min) prep->incubation filtration Filter through Glass Fiber Mat to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantification->analysis

Caption: Cannabinoid receptor binding assay workflow.

Paw_Edema_Assay cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow baseline Measure Baseline Paw Volume administer Administer Test Compound, Vehicle, or Reference Drug baseline->administer induce Induce Inflammation with Carrageenan Injection administer->induce measure Measure Paw Volume at Regular Intervals induce->measure analyze Calculate % Edema and % Inhibition measure->analyze

Caption: Carrageenan-induced paw edema assay workflow.

Genetic Underpinnings of Circulating N-Acylethanolamine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Circulating levels of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide (AEA), are highly heritable and influenced by genetic variations.[1][2][3] Understanding the genetic factors that regulate NAE levels is crucial for elucidating their role in health and disease and for the development of novel therapeutics targeting the endocannabinoid system. This guide provides a comparative overview of the key genetic determinants of circulating NAE levels, supported by quantitative data from human genetic studies.

Genetic Influence on NAE Levels: A Quantitative Comparison

The most significant genetic association with circulating NAE levels has been identified with a common missense variant in the Fatty Acid Amide Hydrolase (FAAH) gene, rs324420.[1][3][4] FAAH is the primary enzyme responsible for the degradation of NAEs. The A-allele of rs324420 (C385A; Pro129Thr) leads to reduced FAAH protein expression and activity, resulting in higher circulating concentrations of several NAEs.[4]

A family-based genome-wide association study (GWAS) by McGurk et al. provided robust quantitative data on the effect of the FAAH rs324420 variant on the plasma levels of nine different NAEs. The results for the NAEs with statistically significant associations are summarized in the table below.

N-Acylethanolamine (NAE)GeneSNPRisk AlleleBeta (SD per allele)[4]Standard Error[4]P-value[4]
N-docosahexaenoyl ethanolamide (DHEA)FAAHrs324420A0.230.042.15 x 10⁻⁸
N-linoleoyl ethanolamide (LEA)FAAHrs324420A0.220.044.35 x 10⁻⁸
N-palmitoyl ethanolamide (PEA)FAAHrs324420A0.230.041.07 x 10⁻⁸
N-vaccinoyl ethanolamide (VEA)FAAHrs324420A0.230.041.12 x 10⁻⁸

Table 1: Association of FAAH rs324420 with Circulating NAE Levels. The table presents the effect size (Beta) in standard deviation (SD) units per copy of the risk allele (A), the standard error of the beta, and the p-value for the association of the rs324420 single nucleotide polymorphism (SNP) with the circulating levels of four N-acylethanolamines.

While the FAAH rs324420 variant shows the most prominent effect, other genes involved in NAE metabolism and signaling, such as N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) and the cannabinoid receptor 1 gene (CNR1), are potential candidates for influencing NAE levels. However, large-scale GWAS have not yet identified common variants in these genes with a significant and replicable effect on circulating NAE concentrations. Rare variants in CNR1 have been associated with neurological phenotypes, but their impact on circulating NAE levels is not yet quantified.[5]

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the genetic influence on NAE levels.

Quantification of N-acylethanolamines by UPLC-MS/MS

This method allows for the sensitive and specific measurement of multiple NAEs in biological samples.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard mixture containing deuterated NAEs (e.g., AEA-d8, OEA-d4, PEA-d4) in acetonitrile.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 8 minutes, followed by a 2-minute hold at 100% B, and a 2-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each NAE and its corresponding internal standard (e.g., AEA: m/z 348.3 → 62.1; PEA: m/z 300.3 → 62.1; OEA: m/z 326.3 → 62.1).

    • Instrument Settings: Optimization of capillary voltage, cone voltage, and collision energy is required for each specific instrument to achieve maximum sensitivity.

3. Quality Control:

  • A calibration curve is generated using a series of known concentrations of NAE standards.

  • Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.

Genotyping of FAAH rs324420 using TaqMan SNP Genotyping Assay

This is a widely used method for accurate and high-throughput SNP genotyping.

1. DNA Extraction:

  • Genomic DNA is extracted from whole blood or saliva using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • The concentration and purity of the extracted DNA are determined using a spectrophotometer (e.g., NanoDrop).

2. TaqMan Assay Reaction:

  • The reaction mixture is prepared in a 96- or 384-well plate with a final volume of 10 µL per reaction:

    • 5 µL of 2x TaqMan Genotyping Master Mix.

    • 0.5 µL of 20x TaqMan SNP Genotyping Assay Mix for rs324420 (containing primers and VIC/FAM labeled probes).

    • 10-20 ng of genomic DNA.

    • Nuclease-free water to a final volume of 10 µL.

  • The plate is sealed, briefly centrifuged, and placed in a real-time PCR instrument.

3. Real-Time PCR Cycling Conditions:

  • Enzyme Activation: 95°C for 10 minutes.

  • Denaturation: 40 cycles of 95°C for 15 seconds.

  • Annealing/Extension: 60°C for 1 minute.

4. Data Analysis:

  • The real-time PCR instrument software measures the fluorescence of the VIC and FAM dyes.

  • The allelic discrimination plot is used to automatically or manually call the genotypes (CC, CA, or AA) for each sample.

  • No-template controls (NTCs) are included to check for contamination.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in NAE metabolism and signaling.

NAE_Metabolism NAPE N-acyl-phosphatidylethanolamine (NAPE) NAE N-acylethanolamine (e.g., AEA, OEA, PEA) NAPE->NAE FA Fatty Acid NAE->FA Eth Ethanolamine NAE->Eth PE Phosphatidylethanolamine (PE) NAT N-acyltransferase PE->NAT PC Phosphatidylcholine (PC) PC->NAT Acyl donor NAPE_PLD NAPE-PLD NAPE_PLD->NAPE FAAH FAAH FAAH->NAE Degradation NAT->NAPE Synthesis

Caption: N-acylethanolamine (NAE) metabolism pathway.

AEA_Signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 Gi Gi/o Protein CB1->Gi CB2->Gi Ca_influx ↑ Ca²⁺ Influx TRPV1->Ca_influx AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP

Caption: Anandamide (AEA) signaling pathways.

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_exp Gene Expression (Lipid metabolism, Satiety) PPRE->Gene_exp

Caption: Oleoylethanolamide (OEA) signaling pathway.

PEA_Signaling PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Entourage Entourage Effect PEA->Entourage RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_exp Gene Expression (Anti-inflammatory) PPRE->Gene_exp AEA ↑ Anandamide Entourage->AEA

Caption: Palmitoylethanolamide (PEA) signaling pathway.

Experimental_Workflow cluster_0 Sample Collection & Processing cluster_1 NAE Quantification cluster_2 Genotyping cluster_3 Data Analysis Blood_Collection Blood Sample Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation DNA_Extraction DNA Extraction Blood_Collection->DNA_Extraction NAE_Extraction NAE Extraction & Cleanup Plasma_Separation->NAE_Extraction TaqMan TaqMan SNP Genotyping DNA_Extraction->TaqMan UPLC_MSMS UPLC-MS/MS Analysis NAE_Extraction->UPLC_MSMS GWAS Genome-Wide Association Study UPLC_MSMS->GWAS TaqMan->GWAS

Caption: A typical experimental workflow for a genetic association study of NAE levels.

References

Safety Operating Guide

Safe Disposal of N-Linolenoylethanolamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of N-Linolenoylethanolamine, a research chemical that should be handled as potentially hazardous. The following procedures are designed to ensure the safety of laboratory personnel and compliance with general environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific chemical hygiene and waste disposal plans.

I. This compound: Key Data

PropertyValueSource
Synonym N-Linolenoyl Ethanolamine, α-Linolenoyl Ethanolamide[1][2]
CAS Number 57086-93-8[1][2]
Molecular Formula C20H35NO2[1][2]
Formulation Typically supplied as a solution in ethanol[1]
Storage Temperature -20°C[1]
Hazard Statement Should be considered hazardous until further information is available.[1]

II. Pre-Disposal and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. The following experimental protocols for handling are based on general laboratory safety principles for hazardous chemicals.

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile) that are compatible with the solvent in which the this compound is dissolved.[3][4]

  • Use eye protection, such as safety glasses or goggles.[3][4]

  • A lab coat is mandatory to protect from splashes.[3]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

Segregation and Storage of Waste:

  • This compound waste must be segregated from other waste streams to avoid incompatible mixtures.[6][7]

  • Waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used.[7]

  • Store waste in a designated, secure area away from general laboratory traffic.[8]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[9] Do not dispose of this chemical down the drain or in regular trash.[9][10]

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated solvents, and materials used for spill cleanup, in a dedicated and compatible waste container.[6][7] The original container is often the best choice for waste accumulation.[9]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[7][9] Keep the container closed except when adding waste.[8][9]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • Fill out the tag completely, including the chemical name, concentration, and any other components in the waste mixture.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container and label it as hazardous waste containing this compound.

    • Wash the spill area thoroughly after cleanup.

  • Disposal of Empty Containers:

    • A container that held this compound should be considered hazardous waste.

    • If institutional policy allows, containers may be triple-rinsed with a suitable solvent (such as ethanol, in which it is often supplied) to remove all residues.[7]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing, deface the original label and dispose of the container as regular laboratory glassware or plastic waste, in accordance with your institution's guidelines.[9]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.

    • Do not allow hazardous waste to accumulate in the laboratory for an extended period.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: Waste Generation cluster_collection Waste Collection & Storage cluster_disposal_path Disposal Path cluster_empty_container Empty Container Management start This compound Waste Generated collect_waste Collect in a compatible, sealed container start->collect_waste is_container_empty Is the original container empty? start->is_container_empty label_waste Label container with 'Hazardous Waste' and contents collect_waste->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste is_container_full Is container full or ready for disposal? store_waste->is_container_full is_container_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for pickup is_container_full->contact_ehs Yes ehs_disposal EHS manages final disposal contact_ehs->ehs_disposal triple_rinse Triple-rinse with appropriate solvent is_container_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container per institutional policy triple_rinse->dispose_container collect_rinsate->collect_waste Add to waste

Caption: Workflow for the disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal procedures.

References

Essential Safety and Logistics for Handling N-Linolenoylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for N-Linolenoylethanolamine, including operational and disposal plans, to foster a secure research environment.

This compound is typically supplied as a solution in ethanol. The primary hazards are associated with the ethanol solvent, which is a highly flammable liquid and can cause serious eye irritation.[1] While this compound itself is not classified as hazardous, it should be handled with care as its toxicological properties have not been fully investigated.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial for minimizing exposure and ensuring a safe working environment.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. Should be chemical splash-proof.[1]
Face ShieldRecommended when handling larger volumes or when there is a significant risk of splashing. To be worn in addition to safety goggles.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Inspect for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat is essential to protect against splashes and spills of the flammable ethanol solution.
Respiratory Protection Chemical Fume HoodAll handling of the ethanol solution should be conducted in a certified chemical fume hood to minimize inhalation of flammable and potentially harmful vapors.

Hazard Information

The following table summarizes the hazard classifications for this compound in its ethanol solution, based on the Globally Harmonized System (GHS).

Hazard Class Hazard Category Hazard Statement
Flammable liquidsCategory 2Highly flammable liquid and vapor (H225)[1]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation (H319)[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

A. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Remove all potential ignition sources from the vicinity.

  • Gather Materials: Assemble all necessary equipment, including appropriate glassware, pipettes, and waste containers, before handling the compound.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Compound Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Transferring the Solution: Use a calibrated pipette to transfer the required volume of the solution. Perform all transfers within the fume hood.

B. Experimental Procedures:

  • Solvent Evaporation: If the ethanol needs to be removed, this should be done under a gentle stream of an inert gas (e.g., nitrogen) within the fume hood.[2]

  • Changing Solvents: To change the solvent, evaporate the ethanol under a gentle stream of nitrogen and immediately add the solvent of choice, such as DMSO or dimethyl formamide.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe equilibrate Equilibrate Vial don_ppe->equilibrate transfer Transfer Solution equilibrate->transfer exp_proc Experimental Procedures transfer->exp_proc Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_waste Collect in Labeled Container segregate Segregate from Incompatibles collect_waste->segregate store_waste Store in Ventilated Area segregate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs contractor_disposal Disposal by Licensed Contractor contact_ehs->contractor_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Linolenoylethanolamine
Reactant of Route 2
Reactant of Route 2
N-Linolenoylethanolamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.